molecular formula C15H23N B262061 N-(2-phenylethyl)cycloheptanamine

N-(2-phenylethyl)cycloheptanamine

Cat. No.: B262061
M. Wt: 217.35 g/mol
InChI Key: BPURAXITHIRCRC-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)cycloheptanamine, a synthetic organic compound belonging to the versatile class of 2-phenethylamines, is offered as a high-purity chemical for research and development purposes. The molecule features a cycloheptanamine moiety linked to a 2-phenethyl group, creating a distinct molecular architecture of interest in medicinal chemistry exploration. The 2-phenethylamine scaffold is a privileged structure in neuroscience and pharmacology, serving as the fundamental backbone for a wide range of endogenous neurotransmitters (such as dopamine and norepinephrine ), numerous approved pharmaceuticals, and investigational compounds acting on central nervous system targets . This specific compound presents researchers with a chemical tool to study structure-activity relationships (SAR), particularly the effect of incorporating a conformationally flexible cycloheptyl ring on biological activity and receptor binding affinity. Potential research applications include its use as a synthetic intermediate or a building block in the design of novel ligands for G-protein coupled receptors (GPCRs ). Its properties may also be investigated in the context of enzyme inhibition studies, given that related phenethylamine structures have shown activity against enzymes like carbonic anhydrase and monoamine oxidase . Researchers are exploring the properties of this compound to advance scientific understanding in these fields. Please note: This product is strictly for research use in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

N-(2-phenylethyl)cycloheptanamine

InChI

InChI=1S/C15H23N/c1-2-7-11-15(10-6-1)16-13-12-14-8-4-3-5-9-14/h3-5,8-9,15-16H,1-2,6-7,10-13H2

InChI Key

BPURAXITHIRCRC-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NCCC2=CC=CC=C2

Canonical SMILES

C1CCCC(CC1)NCCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of N-(2-phenylethyl)cycloheptanamine

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of N-(2-phenylethyl)cycloheptanamine is a classic exercise in secondary amine construction.[1] For researchers in medicinal chemistry, this molecule represents a lipophilic, sterically defined scaffold often explored in GPCR ligand design (e.g., targeting trace amine-associated receptors or sigma receptors).[1]

The following guide prioritizes Reductive Amination via Sodium Triacetoxyborohydride (STAB) as the primary, high-fidelity pathway.[1] This method is selected for its operational simplicity, high chemoselectivity, and avoidance of toxic cyanides associated with older protocols.

Part 1: Retrosynthetic Analysis & Strategy

To design a robust synthesis, we first deconstruct the target molecule. The secondary amine linkage suggests two primary disconnections.[1]

Retrosynthetic Logic
  • Disconnection A (Preferred): Cleavage of the C-N bond between the cycloheptyl ring and the nitrogen.[1] This reveals Cycloheptanone and 2-Phenylethylamine as precursors.[1][2] This pathway utilizes reductive amination, which is thermodynamically driven by the formation of the iminium intermediate.

  • Disconnection B (Alternative): Cleavage of the alkyl chain. This implies alkylation of cycloheptanamine with (2-bromoethyl)benzene.[1] This route is less desirable due to the high risk of over-alkylation (formation of tertiary amines or quaternary salts).[1]

Visualization: Retrosynthesis Tree

Retrosynthesis Target Target: N-(2-phenylethyl)cycloheptanamine Cycloheptanone Cycloheptanone (Electrophile) Target->Cycloheptanone Reductive Amination (Disconnection A) Phenethylamine 2-Phenylethylamine (Nucleophile) Target->Phenethylamine Cycloheptanamine Cycloheptanamine Target->Cycloheptanamine Alkylation (Disconnection B) PhenethylBromide (2-Bromoethyl)benzene Target->PhenethylBromide

Figure 1: Retrosynthetic analysis showing the preferred reductive amination pathway (Route A) versus direct alkylation (Route B).[1]

Part 2: Primary Pathway – Reductive Amination (STAB Protocol)[1]

The Chemistry

Why Sodium Triacetoxyborohydride (STAB)? Unlike Sodium Cyanoborohydride (


), STAB (

) is non-toxic (no cyanide generation) and allows for "one-pot" synthesis in chlorinated solvents.[1] It is mild enough that it does not reduce the ketone precursor, but reacts rapidly with the protonated iminium ion formed in situ.

Reaction Scheme:



Experimental Protocol

Scale: 10 mmol Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: DCE is preferred for reaction kinetics, but DCM is a safer, lower-boiling alternative.[1]

ReagentMW ( g/mol )Equiv.[1][2]AmountRole
Cycloheptanone 112.171.01.12 g (1.18 mL)Electrophile
2-Phenylethylamine 121.181.01.21 g (1.26 mL)Nucleophile
NaBH(OAc)3 211.941.42.97 gReducing Agent
Acetic Acid (Glacial) 60.051.00.60 g (0.57 mL)Catalyst
DCE (Solvent) --30-40 mLSolvent

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Cycloheptanone (1.0 equiv) and 2-Phenylethylamine (1.0 equiv) in dry DCE under an inert atmosphere (

      
       or Ar).
      
    • Add Acetic Acid (1.0 equiv).[1] The acid catalyzes the dehydration of the hemiaminal to the imine.

    • Observation: Stir at room temperature for 30–60 minutes. No external heat is usually required.[1]

  • Reduction:

    • Cool the mixture slightly (0°C) if using DCM; room temperature is acceptable for DCE.

    • Add Sodium Triacetoxyborohydride (1.4 equiv) in 3 portions over 15 minutes. Caution: Mild gas evolution (

      
      ) may occur.[1]
      
    • Allow the reaction to stir at room temperature for 4–16 hours. Monitor via TLC (System: 10% MeOH in DCM) or LC-MS.[1]

  • Quench & Workup:

    • Quench the reaction by slowly adding saturated aqueous

      
       (30 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose excess borohydride.
      
    • Extract the aqueous layer with DCM (

      
       mL).[1]
      
    • Combine organic layers and wash with Brine (

      
       mL).[1]
      
    • Dry over anhydrous

      
       or 
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification:

    • The crude oil is often >90% pure.[1]

    • Flash Chromatography: Silica gel; Eluent: Hexanes/Ethyl Acetate (gradient 9:1 to 1:[1]1) with 1% Triethylamine (to prevent tailing of the amine).[1]

    • Salt Formation (Optional): Dissolve freebase in diethyl ether and add HCl/Ether to precipitate the hydrochloride salt for recrystallization.[1]

Mechanistic Workflow

The following diagram details the electron flow and logical progression of the synthesis.

Mechanism Start Start: Ketone + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + AcOH (Protonation) Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (Dehydration) Reduction Hydride Transfer (from STAB) Iminium->Reduction Selective Targeting Product Final Amine (Secondary) Reduction->Product Irreversible

Figure 2: Mechanistic flow of the reductive amination using STAB.[1]

Part 3: Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueExpected SignatureInterpretation
1H NMR (CDCl3)

7.1-7.3 (m, 5H)
Phenyl ring protons.[1]

2.8-2.9 (m, 4H)
Ethylene bridge (

).[1]

2.6-2.7 (m, 1H)
Methine proton on cycloheptyl ring (

).[1]

1.3-1.9 (m, 12H)
Cycloheptyl ring methylene protons.[1]
13C NMR ~140 ppm (Quaternary C)Aromatic ipso-carbon.[1]
~58 ppm (CH)Cycloheptyl methine carbon (attached to N).[1]
LC-MS (ESI+)

Molecular ion peak (Calculated MW: 217.35).[1]
IR Spectroscopy ~3300-3400

Weak N-H stretch (secondary amine).[1]

Part 4: Safety & Handling

  • Sodium Triacetoxyborohydride (STAB): Moisture sensitive.[1][3] Store under argon. While less toxic than cyanoborohydride, it releases acetic acid upon hydrolysis. Handle in a fume hood.

  • Phenethylamines: Many derivatives are bioactive.[1] Treat the product as a potential pharmacological agent.[1] Wear gloves, goggles, and a lab coat.

  • Waste Disposal: Boron-containing aqueous waste must be segregated according to local EHS regulations.[1]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][6] Journal of Organic Chemistry.[2]

  • Myers, A. G. (2003).[1] Advanced Organic Chemistry: Reductive Amination Protocols. Harvard University Chemistry Handouts.[1]

  • PubChem. (n.d.).[1] Compound Summary: N-(2-phenylethyl)cycloheptanamine analogs.[1] National Library of Medicine.[1]

  • Master Organic Chemistry. (2017).

Sources

physicochemical properties of N-(2-phenylethyl)cycloheptanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-(2-phenylethyl)cycloheptanamine

Introduction

N-(2-phenylethyl)cycloheptanamine is a secondary amine featuring a cycloheptyl ring and a phenylethyl group attached to the nitrogen atom. This molecular architecture places it within a class of compounds with significant interest in medicinal chemistry and pharmacology, owing to the prevalence of both the phenethylamine scaffold in central nervous system (CNS) active agents and the cycloalkylamine moiety in various bioactive molecules.[1][2][3] A thorough understanding of the physicochemical properties of a novel entity like N-(2-phenylethyl)cycloheptanamine is a foundational prerequisite for any investigation into its pharmacological potential. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety.

This guide provides a comprehensive framework for the characterization of N-(2-phenylethyl)cycloheptanamine. As experimental data for this specific molecule is not extensively available in public-domain literature, this document serves as both a repository of predicted data and a detailed methodological guide for researchers. We will delve into the in silico prediction of its core physicochemical attributes, provide validated, step-by-step experimental protocols for their empirical determination, and discuss the causal relationships between these properties and their implications in the context of drug discovery and development.

Molecular Identity and Structure

A precise definition of the molecule is the first step in its characterization.

  • IUPAC Name: N-(2-phenylethyl)cycloheptanamine

  • Molecular Formula: C₁₅H₂₃N

  • SMILES: C1CCCCCC1NCCC2=CC=CC=C2

The structure combines a flexible cycloheptane ring with the well-known phenethylamine tail.

Caption: 2D structure of N-(2-phenylethyl)cycloheptanamine.

Predicted Physicochemical Properties

In silico models provide rapid, valuable estimations of a molecule's properties, guiding experimental design and prioritization.[4][5][6] The following properties for N-(2-phenylethyl)cycloheptanamine were predicted using established computational models.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 217.35 g/mol Influences diffusion and size-based permeability.
LogP (Octanol/Water) 3.8 - 4.5Key measure of lipophilicity, affecting solubility, permeability, and metabolism.[7][8]
Aqueous Solubility (LogS) -4.0 to -5.0Impacts formulation, dissolution, and absorption.
pKa (Basic) 10.0 - 11.0Determines the degree of ionization at physiological pH, affecting solubility and target interaction.[9][10][11]
Topological Polar Surface Area (TPSA) 12.03 ŲCorrelates with hydrogen bonding potential and membrane permeability.
Hydrogen Bond Donors 1Potential for interaction with biological targets.
Hydrogen Bond Acceptors 1Potential for interaction with biological targets.
Rotatable Bonds 5Influences conformational flexibility and binding entropy.

Note: These values are predictions and require experimental verification.

Experimental Protocols for Physicochemical Characterization

The following section details robust, validated protocols for the empirical determination of the core .

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[12][13][14] A sharp melting range is characteristic of a pure compound, whereas impurities typically depress and broaden the melting range.[9][13] The capillary method is a standard, low-sample-volume technique for accurate determination.

Methodology: Capillary Melting Point Determination

  • Sample Preparation:

    • Ensure the N-(2-phenylethyl)cycloheptanamine sample is a fine, dry powder. If necessary, crush any crystals using a spatula or mortar and pestle.

    • Jab the open end of a capillary tube into the powder to collect a small amount of sample.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.[15]

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus (e.g., Mel-Temp).

    • Insert the packed capillary tube into the sample holder.

  • Measurement:

    • Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly (10-20 °C/min) to get a rough estimate. Allow the apparatus to cool before the precise measurement.[13][14]

    • Precise Determination: Heat the block to about 20 °C below the estimated melting point.

    • Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[13]

    • Record the temperature at which the first droplet of liquid appears (T₁).

    • Record the temperature at which the entire sample has completely liquefied (T₂).

    • The melting point is reported as the range T₁ - T₂.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting prep1 Crush Sample to Fine Powder prep2 Pack 2-3 mm in Capillary Tube prep1->prep2 measure1 Insert into Mel-Temp prep2->measure1 measure2 Heat Rapidly (Estimate) measure1->measure2 measure3 Cool and Re-insert New Sample measure2->measure3 measure4 Heat Slowly (1-2°C/min) measure3->measure4 measure5 Record T1 (First Drop) measure4->measure5 measure6 Record T2 (Fully Liquid) measure5->measure6 report1 Report Melting Range (T1 - T2) measure6->report1

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Causality: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in incomplete absorption. The shake-flask method is considered the "gold standard" for solubility measurement as it determines the equilibrium solubility of a compound in a specific solvent.

Methodology: Gravimetric Shake-Flask Method

  • Equilibration:

    • Add an excess amount of N-(2-phenylethyl)cycloheptanamine to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert vial.

    • Place the vial in a temperature-controlled shaker bath (e.g., 25°C or 37°C) and agitate for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After equilibration, cease agitation and allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. This step is critical to avoid overestimation.

  • Quantification:

    • Dispense the filtered, saturated solution into a pre-weighed, dry vial.

    • Determine the mass of the solution.

    • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator until the residue (the dissolved amine) is completely dry and a constant weight is achieved.

    • Reweigh the vial to determine the mass of the dissolved N-(2-phenylethyl)cycloheptanamine.

  • Calculation:

    • Solubility (g/L) = (Mass of dissolved amine in g) / (Volume of filtered solution in L)

G cluster_eq Equilibration cluster_sep Separation cluster_quant Quantification (Gravimetric) eq1 Add Excess Compound to Solvent eq2 Agitate at Constant Temp (24-48h) eq1->eq2 sep1 Settle Suspension eq2->sep1 sep2 Withdraw Supernatant sep1->sep2 sep3 Filter (0.22 µm) sep2->sep3 quant1 Weigh Filtered Solution sep3->quant1 quant2 Evaporate Solvent quant1->quant2 quant3 Weigh Dry Residue quant2->quant3

Caption: Experimental workflow for solubility determination.

pKa Determination

Causality: The pKa value defines the strength of a base. For an amine, the pKa of its conjugate acid indicates the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their neutral (free base) form.[10] This is paramount for predicting a drug's behavior in different physiological compartments (e.g., stomach vs. intestine) and its ability to interact with targets via ionic bonds.[9] Potentiometric titration is a highly accurate and standard method for pKa determination.[4][16]

Methodology: Potentiometric Titration

  • System Calibration:

    • Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[4]

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of N-(2-phenylethyl)cycloheptanamine in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low). The final concentration should be around 1-10 mM.

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[4]

  • Titration:

    • Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • Since the compound is a base, the titrant will be a standardized strong acid (e.g., 0.1 M HCl).

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

    • Record the pH value and the volume of titrant added at each step. Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the amine has been neutralized). This corresponds to the inflection point on the titration curve.

    • Alternatively, calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point. The pKa is the pH at half of this volume.

G A Calibrate pH Meter B Prepare Sample Solution (with KCl) A->B C Titrate with Standard HCl B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa at Half-Equivalence Point F->G

Caption: Logical workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP) Determination

Causality: Lipophilicity, the "fat-loving" nature of a molecule, is a critical parameter that influences a drug's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier.[7][8][17] The partition coefficient (LogP) between n-octanol and water is the standard measure of lipophilicity.[7] The shake-flask method is the classical and most reliable technique for its direct measurement.[18]

Methodology: Shake-Flask Method

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours. This ensures thermodynamic equilibrium during the experiment.

  • Partitioning:

    • Prepare a stock solution of N-(2-phenylethyl)cycloheptanamine in the pre-saturated n-octanol.

    • In a sealed tube, combine a known volume of the octanol stock solution with a known volume of pre-saturated water (or pH 7.4 buffer to measure LogD). The volume ratio can be adjusted depending on the expected LogP.

    • Agitate the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.

  • Phase Separation:

    • Centrifuge the tube to ensure complete separation of the octanol and aqueous layers.

  • Quantification:

    • Carefully withdraw a precise aliquot from both the n-octanol layer and the aqueous layer.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC-UV). A calibration curve in each respective phase should be prepared beforehand.

  • Calculation:

    • LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

G cluster_prep Preparation cluster_part Partitioning cluster_quant Quantification cluster_calc Calculation prep1 Pre-saturate Octanol & Water prep2 Prepare Stock in Octanol prep1->prep2 part1 Mix Octanol Stock & Water prep2->part1 part2 Agitate to Equilibrate part1->part2 part3 Centrifuge to Separate Phases part2->part3 quant1 Sample Both Phases part3->quant1 quant2 Measure Concentration (e.g., HPLC) quant1->quant2 calc1 LogP = log([Octanol]/[Water]) quant2->calc1

Caption: Workflow for LogP determination by the shake-flask method.

Relevance of Physicochemical Properties in a Drug Development Context

The empirical data gathered from the protocols above are not mere numbers; they are critical descriptors that inform the entire drug discovery and development cascade.

  • Lipophilicity (LogP) and Blood-Brain Barrier (BBB) Penetration: The phenethylamine backbone is common in CNS-active drugs. For N-(2-phenylethyl)cycloheptanamine to exert effects on the CNS, it must cross the highly lipophilic BBB.[17] A moderate LogP value (typically 2-4) is often optimal for BBB penetration.[8] Excessively high lipophilicity can lead to increased metabolism by cytochrome P450 enzymes, non-specific binding to plasma proteins, and sequestration in fatty tissues, all of which can reduce bioavailability and introduce toxicity.[7][8]

  • pKa, Ionization, and Absorption: With a predicted pKa around 10-11, N-(2-phenylethyl)cycloheptanamine will be predominantly protonated (ionized) in the acidic environment of the stomach and the near-neutral pH of the small intestine.[9] While ionization increases aqueous solubility, the charged species generally has poor passive permeability across lipid membranes.[19] Therefore, the small fraction of the unionized free base is responsible for absorption. The pKa value is thus a critical parameter for building pharmacokinetic models.

  • Structural Features and Metabolism: The structure of N-(2-phenylethyl)cycloheptanamine presents several potential sites for metabolism.

    • N-Dealkylation: The bond between the nitrogen and the cycloheptyl or phenylethyl group could be cleaved.

    • Ring Hydroxylation: The aromatic phenyl ring and the aliphatic cycloheptyl ring are susceptible to hydroxylation by cytochrome P450 enzymes, a common metabolic pathway for increasing water solubility and facilitating excretion.[20]

    • Cycloalkylamine Metabolism: Secondary cycloalkylamines can undergo α-carbon oxidation to form potentially reactive iminium ion metabolites. While the toxicological relevance is debated and often compound-specific, it is a known liability for this structural class that warrants investigation in later-stage development.[21]

  • Pharmacological Precedent: The phenethylamine moiety is a well-known stimulant of the central nervous system.[3][22] Arylcyclohexylamines are known for their activity at the PCP receptor.[23] The unique combination in N-(2-phenylethyl)cycloheptanamine suggests that its pharmacological profile could be complex and warrants broad screening.

Conclusion

The physicochemical profile of N-(2-phenylethyl)cycloheptanamine, or any novel chemical entity, is the cornerstone upon which its entire development program is built. This guide has provided a dual framework: a set of robust in silico predictions to serve as an initial hypothesis of the molecule's properties and, more importantly, a detailed set of validated experimental protocols for their definitive determination. By systematically applying these methodologies, researchers can generate the high-quality data necessary to understand the molecule's behavior, predict its pharmacokinetic fate, and make informed decisions in the challenging but rewarding path of drug discovery.

References

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biological activity of N-(2-phenylethyl)cycloheptanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of N-(2-phenylethyl)cycloheptanamine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The N-(2-phenylethyl)cycloheptanamine scaffold represents a compelling, yet underexplored, chemical space for therapeutic innovation. This structure uniquely combines the pharmacophoric phenylethylamine motif, central to many neuroactive and anticancer agents, with a bulky, lipophilic cycloheptyl group that imparts distinct conformational and physicochemical properties. This technical guide synthesizes current knowledge from structurally related compounds to build a predictive framework for the biological activities, mechanisms of action, and structure-activity relationships (SAR) of novel N-(2-phenylethyl)cycloheptanamine derivatives. We provide detailed synthetic strategies, validated experimental protocols for biological evaluation, and forward-looking perspectives for researchers, scientists, and drug development professionals aiming to explore this promising class of molecules.

Introduction: The Rationale for a Novel Scaffold

In medicinal chemistry, the strategic combination of known pharmacophores is a proven approach to generating novel chemical entities with enhanced or entirely new biological activities. The N-(2-phenylethyl)cycloheptanamine core is a prime example of this design philosophy.

  • The Phenylethylamine Moiety : This structural unit is the backbone of endogenous neurotransmitters like dopamine and norepinephrine. Its derivatives are well-established as potent agonists and antagonists for a variety of central nervous system (CNS) receptors, particularly serotonin (5-HT) receptors.[1]

  • The Cycloheptylamine Moiety : The seven-membered cycloalkyl ring provides significant lipophilicity, which can enhance membrane permeability and oral bioavailability. Its conformational flexibility allows it to adapt to various binding pockets, potentially increasing target affinity and selectivity compared to smaller or more rigid ring systems.

By conjugating these two fragments, we create a molecule with the potential to interact with biological targets in novel ways, offering opportunities for development in oncology, infectious diseases, and neurology. This guide will explore these potential applications, grounded in data from analogous chemical series.

General Synthetic Pathways

The synthesis of N-(2-phenylethyl)cycloheptanamine derivatives is accessible through standard organic chemistry transformations. The most direct and versatile approach is reductive amination, which allows for the facile combination of diverse building blocks.

Primary Synthesis via Reductive Amination

The core scaffold can be efficiently synthesized by the reductive amination of cycloheptanone with 2-phenylethylamine. This reaction proceeds via the formation of an intermediate imine/enamine, which is then reduced in situ to the desired secondary amine.

G cluster_reactants Reactants cluster_process Process cluster_reagents Reducing Agents R1 Cycloheptanone P1 Mix in Solvent (e.g., Methanol, THF) R1->P1 R2 2-Phenylethylamine R2->P1 P2 Imine Formation (Acid Catalyst, e.g., AcOH) P1->P2 P3 In situ Reduction P2->P3 Prod N-(2-phenylethyl)cycloheptanamine P3->Prod RA1 Sodium Cyanoborohydride (NaBH3CN) RA1->P3 Mild, selective RA2 Sodium Triacetoxyborohydride (STAB) RA2->P3 Versatile, non-toxic RA3 H2, Pd/C RA3->P3 Catalytic hydrogenation

Caption: General workflow for the synthesis via reductive amination.

Experimental Protocol: Synthesis of N-(2-phenylethyl)cycloheptanamine
  • Reaction Setup : To a solution of cycloheptanone (1.0 eq.) in anhydrous methanol (0.2 M) in a round-bottom flask, add 2-phenylethylamine (1.05 eq.) and glacial acetic acid (0.1 eq.).

  • Imine Formation : Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Monitor by TLC or LC-MS.

  • Reduction : Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Quenching & Workup : After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight. Quench the reaction by the slow addition of 1 M HCl (aq) until the pH is ~2. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction : Basify the aqueous residue to pH >10 with 4 M NaOH (aq). Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure N-(2-phenylethyl)cycloheptanamine.

Potential Biological Activity: An Evidence-Based Exploration

While direct studies on this specific scaffold are nascent, a wealth of data from related structures allows us to formulate strong hypotheses about its potential therapeutic activities.

Anticancer Activity

Many amine-containing molecules exhibit anticancer properties, often through mechanisms involving the disruption of cellular membranes, signaling pathways, or organelle function.

Putative Mechanisms of Action:

  • Lysosomotropic Activity : Weakly basic amines can become protonated and trapped within the acidic environment of lysosomes. This accumulation can disrupt lysosomal function, inhibit cholesterol transport, and trigger apoptosis, a mechanism observed for the diterpene amine, leelamine.[2][3]

  • Inhibition of Pro-Survival Signaling : Active amine derivatives have been shown to inhibit key signaling pathways that drive cancer cell proliferation and survival, including the PI3K/Akt, STAT3, and MAPK pathways.[3]

  • Protein Kinase C (PKC) Inhibition : Certain phenoxy-ethanamine derivatives exhibit tumor growth-inhibitory effects by directly inhibiting PKC, a critical node in cell signaling.[4]

G Compound N-phenylethyl cycloheptanamine Derivative Lysosome Lysosome Compound->Lysosome Accumulation & Disruption PI3K PI3K Compound->PI3K Inhibition PKC PKC Compound->PKC Inhibition Apoptosis Apoptosis Lysosome->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Prolif Cell Proliferation & Survival mTOR->Prolif PKC->Prolif

Caption: Potential anticancer mechanisms of action.

Structure-Activity Relationship (SAR) Insights: Based on studies of leelamine derivatives, we can predict key SAR trends.[3]

  • Amine Group : The basicity of the amine is critical for lysosomotropic activity. Conversion to a neutral amide can abolish activity.

  • Phenyl Ring : Substitution on the phenyl ring with electron-withdrawing groups (e.g., -CF₃, -Br) can enhance potency.[3]

  • Cycloheptyl Ring : The size and lipophilicity of this ring are expected to influence cell permeability and target engagement.

Data Summary: Cytotoxicity of Structurally Related Amine Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Leelamine Derivatives (e.g., 5a, 5b)Melanoma (UACC 903)1.0 - 2.0[3]
DPPEOvarian (KF)~3.0 (PKC Inhibition)[4]
Naphthyl-Polyamine ConjugatesMRSA0.29 - 9.7
Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding : Seed cancer cells (e.g., UACC 903 melanoma, A549 lung) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

  • Compound Treatment : Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation : Incubate the plate for 48-72 hours.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

The lipophilic nature of the scaffold, combined with the cationic potential of the amine group, suggests a strong possibility of antimicrobial activity, likely through membrane disruption. Studies on related polyamine and naphthol derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant (MDR) strains.[5][6]

Data Summary: Minimum Inhibitory Concentrations (MIC) of Related Compounds

Compound ClassOrganismMIC (µg/mL)Reference
Naphthyl-Polyamine ConjugateS. aureus3.13
Naphthyl-Polyamine ConjugateE. coli6.25
1-(piperidin-1-ylmethyl)naphthalen-2-olP. aeruginosa MDR10[6]
Experimental Protocol: Broth Microdilution for MIC Determination
  • Compound Preparation : Prepare a 2-fold serial dilution of the test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation : Add the bacterial inoculum to each well containing the test compound. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation : Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neurological Activity

The core phenylethylamine structure is a classic template for ligands of CNS receptors. A systematic study of phenethylamine derivatives demonstrated that substitutions on the phenyl ring and the amine nitrogen strongly influence binding affinity for the serotonin 5-HT₂ₐ receptor.[1]

G cluster_SAR Structure-Activity Relationship Logic Start N-(2-phenylethyl)cycloheptanamine Scaffold Mod1 Modify Phenyl Ring (Position & Electronics) Start->Mod1 Mod2 Modify Cycloheptyl Ring (Size, Conformation) Start->Mod2 Mod3 Modify Amine Linker (Basicity, Spacing) Start->Mod3 Activity Anticancer Antimicrobial Neurological Mod1->Activity:f0 Affects Potency (e.g., EWGs ↑) Mod1->Activity:f2 Affects Receptor Affinity (5-HT2A) Mod2->Activity:f0 Affects Permeability & Target Fit Mod2->Activity:f1 Affects Membrane Interaction Mod3->Activity:f0 Critical for Lysosomotropism

Caption: Logic diagram for structure-activity relationship (SAR) exploration.

It is plausible that N-(2-phenylethyl)cycloheptanamine derivatives could be tailored to act as modulators of various G-protein coupled receptors (GPCRs), ion channels, or transporters in the brain, depending on the specific substitution patterns employed.

Future Directions and Conclusion

The N-(2-phenylethyl)cycloheptanamine scaffold stands as a promising platform for the development of novel therapeutics. While this guide provides a predictive framework based on analogous structures, significant experimental work is required to validate these hypotheses.

Key Future Research Areas:

  • Library Synthesis : Synthesize a diverse library of derivatives with systematic modifications to the phenyl and cycloheptyl rings to fully elucidate the SAR for various biological activities.

  • Broad Biological Screening : Screen the synthesized library against a wide range of cancer cell lines, bacterial and fungal pathogens, and a panel of CNS receptors to identify lead compounds.

  • Mechanism of Action Studies : For active compounds, perform detailed mechanistic studies, including investigating effects on cell cycle, apoptosis pathways, membrane potential, and specific enzyme/receptor kinetics.

  • In Vivo Evaluation : Advance the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • NIH. (n.d.). Growth‐inhibitory Effects of N, N‐Diethyl‐2‐[4‐(phenylmethyl)phenoxy]‐ethanamine‐HCl Combined with Cisplatin on Human Ovarian Cancer Cells Inoculated into Nude Mice.
  • MDPI. (2023, June 5). Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers.
  • ResearchGate. (n.d.). Physicochemical and anti-melanoma activity of leelamine derivative compounds.
  • Oncotarget. (2017, April 25). Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport.
  • MDPI. (2023, April 14). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Retrieved from [Link]

  • Biomol Ther (Seoul). (2023, March 1). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives. Retrieved from [Link]

  • Nature. (2025, November 10). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Retrieved from [Link]

  • PMC. (2025, September 1). Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity. Retrieved from [Link]

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theoretical properties of N-(2-phenylethyl)cycloheptanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Theoretical Properties of N-(2-phenylethyl)cycloheptanamine

Abstract

N-(2-phenylethyl)cycloheptanamine is a secondary amine incorporating both a phenethylamine backbone and a cycloheptyl moiety. While this specific molecule is not extensively characterized in scientific literature, its structural components suggest a potential for biological activity, likely interacting with monoaminergic systems. This guide provides a comprehensive theoretical analysis of its physicochemical properties, potential synthetic routes, and predicted metabolic fate based on established chemical principles and data from structurally related analogues. Furthermore, we outline robust analytical methodologies for its potential identification and quantification. This document serves as a foundational resource for researchers interested in the evaluation of this and similar chemical entities.

Chemical Identity and Predicted Physicochemical Properties

N-(2-phenylethyl)cycloheptanamine belongs to the class of secondary amines. Its structure consists of a cycloheptyl ring and a 2-phenylethyl group attached to a central nitrogen atom. The phenethylamine substructure is a well-known pharmacophore, while the bulky, lipophilic cycloheptyl group is expected to significantly influence its physicochemical properties, such as solubility, membrane permeability, and receptor binding profile.

Based on its structure, we can predict several key properties which are essential for experimental design in drug development and analytical chemistry.

Table 1: Predicted Physicochemical Properties of N-(2-phenylethyl)cycloheptanamine

PropertyPredicted Value / InformationRationale / Source Analogue
Molecular Formula C₁₅H₂₃NCalculated from structure
Molecular Weight 217.35 g/mol Calculated from structure
IUPAC Name N-(2-phenylethyl)cycloheptan-1-amineStandard nomenclature
CAS Number Not assignedCompound not widely indexed
SMILES C1CCC(NCCC2=CC=CC=C2)CCC1Structural representation
XLogP3-AA ~4.5 - 5.0High lipophilicity predicted. Based on analogue N-(2-phenylethyl)-4-propylcycloheptan-1-amine (XLogP3: 5.4)[1]. The absence of the propyl group would slightly decrease lipophilicity.
Hydrogen Bond Donor Count 1The secondary amine (-NH-) group[1].
Hydrogen Bond Acceptor Count 1The nitrogen atom[1].
Rotatable Bond Count 5Calculated based on the bonds between the rings and the amine linker.
Topological Polar Surface Area 12 ŲBased on the secondary amine functional group, consistent with analogues[1].
pKa (Predicted) ~10.5 - 11.0Typical for secondary alkylamines; the nitrogen lone pair is basic.

Proposed Synthesis Pathway: Reductive Amination

A robust and well-established method for the synthesis of secondary amines is reductive amination. The Leuckart reaction, or its modern variations using reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), provides a high-yield, one-pot pathway.[2]

The proposed synthesis for N-(2-phenylethyl)cycloheptanamine involves the reaction of cycloheptanone with 2-phenylethylamine. The initial reaction forms an unstable hemiaminal, which dehydrates to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to yield the final secondary amine product.

Experimental Protocol: Conceptual Reductive Amination
  • Reaction Setup: To a solution of cycloheptanone (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask, add 2-phenylethylamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (1.5 eq) portion-wise, controlling any effervescence.

  • Quenching and Extraction: After the reduction is complete (as monitored by TLC/GC-MS), quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Using a slight excess of the amine pushes the equilibrium towards imine formation.

  • Methanol is a common solvent as it dissolves the reactants and is compatible with borohydride reducing agents.

  • Portion-wise addition of NaBH₄ at a low temperature is a critical safety and control measure to manage the exothermic reaction and prevent over-reduction.

G cluster_reactants Reactants cluster_process Process cluster_products Products Cycloheptanone Cycloheptanone Imine_Formation Step 1: Imine Formation (Methanol, RT) Cycloheptanone->Imine_Formation Phenylethylamine 2-Phenylethylamine Phenylethylamine->Imine_Formation Reduction Step 2: Reduction (NaBH4, 0°C) Imine_Formation->Reduction Schiff Base Intermediate Final_Product N-(2-phenylethyl)cycloheptanamine Reduction->Final_Product

Caption: Proposed synthesis workflow via reductive amination.

Predicted Pharmacological & Toxicological Profile

Pharmacodynamic Predictions (Structure-Activity Relationship)

The N-(2-phenylethyl)cycloheptanamine structure contains the classic phenethylamine scaffold, which is the backbone for a vast number of psychoactive compounds, including stimulants and hallucinogens.[3] The primary mechanism of action for many phenylethylamines involves interaction with monoamine transporters (dopamine, norepinephrine, serotonin) and receptors.

  • Potential Monoaminergic Activity: The unsubstituted phenylethylamine moiety suggests a potential affinity for trace amine-associated receptors (TAARs) and possible activity as a releaser or reuptake inhibitor of monoamines.

  • Influence of the Cycloheptyl Group: The large, lipophilic cycloheptyl group will sterically hinder interactions with some receptors while potentially enhancing binding to others with suitable hydrophobic pockets. This group significantly increases the molecule's lipophilicity, which may facilitate passage across the blood-brain barrier. Research on related structures, such as 2-cyclooctyl-2-hydroxyethylamine, has shown that large cycloalkyl groups can confer potent inhibitory effects on enzymes like phenylethanolamine N-methyltransferase, leading to downstream effects on catecholamine levels and cardiovascular function.[4]

Predicted Metabolism

The metabolism of N-(2-phenylethyl)cycloheptanamine is predicted to proceed through Phase I (functionalization) and Phase II (conjugation) reactions, primarily in the liver.

  • Phase I Metabolism:

    • Hydroxylation: Cytochrome P450 (CYP450) enzymes are likely to catalyze aromatic hydroxylation on the phenyl ring (likely at the para-position) and aliphatic hydroxylation on the cycloheptyl ring.

    • N-Dealkylation: The molecule could undergo cleavage at the C-N bonds, yielding cycloheptylamine and 2-phenylethylamine, which would then enter their respective metabolic pathways.

    • N-Oxidation: The secondary amine can be oxidized to the corresponding hydroxylamine.

  • Phase II Metabolism:

    • N-Glucuronidation: The secondary amine nitrogen is a target for UGT (UDP-glucuronosyltransferase) enzymes, forming an N-glucuronide conjugate, which is a major pathway for amine clearance.[5]

    • N-Acetylation: Following potential N-dealkylation to produce 2-phenylethylamine, the resulting primary amine could be a substrate for N-acetyltransferase 2 (NAT2), an enzyme known for its role in metabolizing arylamines and its genetic polymorphisms that lead to "slow" or "fast" acetylator phenotypes.[6][7]

Toxicological Considerations

A significant toxicological concern for any secondary amine is its potential for in vivo conversion to N-nitrosamines.[8] This can occur by reaction with nitrosating agents (e.g., nitrites found in processed foods or formed from nitrates under acidic stomach conditions). N-nitrosamines are a class of potent carcinogens, and their formation is a critical liability to assess in drug development.[9]

G cluster_phase1 Phase I (CYP450) cluster_phase2 Phase II (UGT, NAT2) cluster_tox Toxicology Parent N-(2-phenylethyl)cycloheptanamine Hydroxylation Hydroxylated Metabolites (Aromatic & Aliphatic) Parent->Hydroxylation Dealkylation N-Dealkylation Products (Cycloheptylamine, Phenylethylamine) Parent->Dealkylation Glucuronide N-Glucuronide Conjugate Parent->Glucuronide Nitrosamine N-Nitrosamine Formation Parent->Nitrosamine Reaction with Nitrosating Agents Acetylation Acetylated Metabolites (Post-Dealkylation) Dealkylation->Acetylation

Caption: Predicted metabolic pathways for the title compound.

Proposed Analytical Methodologies

The detection and quantification of N-(2-phenylethyl)cycloheptanamine and its predicted metabolites would require sensitive and selective analytical methods. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the techniques of choice.[8][10]

Protocol: Conceptual LC-MS/MS Method Development
  • Sample Preparation:

    • Matrix: Biological fluids (plasma, urine) or synthesis reaction mixtures.

    • Extraction: Liquid-liquid extraction (LLE) using a water-immiscible solvent like ethyl acetate or methyl tert-butyl ether (MTBE) under basic pH conditions to ensure the amine is in its free base form. Alternatively, solid-phase extraction (SPE) with a cation exchange or reversed-phase sorbent could be used for cleaner extracts.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: A gradient elution using water and acetonitrile (or methanol) with a modifier like formic acid or ammonium formate. The acidic modifier is crucial for good peak shape by ensuring the amine is protonated.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is ideal for amines, as they readily form [M+H]⁺ ions.

    • Analysis Mode: For quantification, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity. This involves selecting the precursor ion ([M+H]⁺) and monitoring specific, stable fragment ions generated via collision-induced dissociation. For metabolite identification, a full scan or data-dependent acquisition mode would be used.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output Sample Biological Matrix (e.g., Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction HPLC HPLC Separation (C18 Column) Extraction->HPLC MS Tandem MS Detection (ESI+, MRM Mode) HPLC->MS Data Quantification & Metabolite ID MS->Data

Caption: General workflow for LC-MS/MS analysis.

Conclusion

N-(2-phenylethyl)cycloheptanamine represents an uncharacterized chemical entity with a structural framework that suggests potential biological activity. This guide provides a theoretical foundation for its properties, synthesis, and metabolic fate. The predictions herein are derived from established principles of medicinal chemistry, pharmacology, and analytical science. Researchers investigating this molecule should prioritize empirical validation of these theoretical properties, with particular attention to its pharmacological activity at monoaminergic targets and a thorough toxicological assessment of its potential for N-nitrosamine formation. The proposed synthetic and analytical workflows offer a practical starting point for such investigations.

References

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  • PubMed. Inhibitors of phenylethanolamine N-methyltransferase. 1. Effects of 2-cycloocytyl-2-hydroxyethylamine on rat brain and adrenal catecholamine content and blood pressure. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]

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  • CDC. NIOSH Manual of Analytical Methods (NMAM), Fifth Edition. CYCLOPHOSPHAMIDE, 4-KETOCYCLOPHOSPHAMIDE and IFOSFAMIDE in urine. 8327. Centers for Disease Control and Prevention. Available from: [Link]

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Technical Whitepaper: Pharmacological Profiling and Therapeutic Potential of N-(2-phenylethyl)cycloheptanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-phenylethyl)cycloheptanamine represents a distinct lipophilic evolution of the classical phenethylamine pharmacophore. Characterized by the fusion of a flexible ethyl-phenyl "head" with a bulky, seven-membered cycloheptyl "tail," this molecule occupies a unique chemical space between standard neurotransmitter analogs and complex polycyclic CNS agents.

While primary phenethylamines are well-documented substrates for monoamine transporters (DAT, NET, SERT), the introduction of the cycloheptyl moiety imposes significant steric occlusion. This structural modification is predicted to shift the pharmacological profile away from classical orthosteric monoamine agonism toward Sigma receptor modulation , Trace Amine-Associated Receptor (TAAR) activation , and allosteric regulation . This guide outlines the critical research areas, experimental protocols, and mechanistic rationale for investigating this scaffold.

Part 1: Chemical Identity & Structural Analysis

The molecule consists of a secondary amine core flanked by a planar aromatic ring and a non-planar, hydrophobic cycloheptyl ring. This duality creates a "bipolar" hydrophobic profile ideal for penetrating deep protein pockets or lipid bilayers.

Physicochemical Profile (Predicted)[1][2][3]
PropertyValue (Approx.)Implication
Formula C

H

N
Core scaffold
Molecular Weight 217.35 g/mol Optimal for CNS penetration (<400 Da)
LogP 4.2 - 4.8High lipophilicity; rapid Blood-Brain Barrier (BBB) transit
pKa ~9.8Predominantly cationic at physiological pH (7.4)
Rotatable Bonds 4High conformational flexibility
Topological Polar Surface Area 12.0 ŲExcellent membrane permeability
Structural Logic

The cycloheptyl ring is the defining feature. Unlike the rigid phenyl or the smaller cyclohexyl group, the cycloheptyl ring adopts a twist-chair conformation. This bulk prevents the molecule from fitting into the tight orthosteric binding sites of the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET) as efficiently as amphetamine, likely reducing psychostimulant liability while enhancing affinity for hydrophobic pockets found in Sigma-1 receptors or Cholinesterases .

Part 2: Core Research Areas

Area 1: Sigma-1 Receptor (σ1R) Modulation

Rationale: The pharmacophore for σ1R ligands typically requires a basic nitrogen flanked by two hydrophobic regions of different sizes. N-(2-phenylethyl)cycloheptanamine fits this "hydrophobic-cationic-hydrophobic" model perfectly.

  • Hypothesis: The cycloheptyl group mimics the bulky steroid-like moiety seen in high-affinity σ1R agonists (e.g., PRE-084).

  • Therapeutic Potential: Neuroprotection, cognitive enhancement, and modulation of ER stress.

Area 2: Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Rationale: TAAR1 is a G-protein coupled receptor activated by endogenous amines (tyramine, phenethylamine). N-substitution often retains efficacy while improving metabolic stability against Monoamine Oxidase (MAO).

  • Hypothesis: The compound acts as a biased agonist, recruiting Gs signaling without significant β-arrestin recruitment, potentially offering antipsychotic efficacy without metabolic side effects.

Area 3: Butyrylcholinesterase (BuChE) Inhibition

Rationale: Research into N-benzyl-N-phenylethyl analogs (see Reference 2) suggests that bulky N-substituents can occupy the peripheral anionic site of cholinesterases.

  • Hypothesis: The cycloheptyl ring provides the necessary hydrophobic interaction to inhibit BuChE selectively over Acetylcholinesterase (AChE).

Part 3: Experimental Methodologies

Protocol A: Synthesis via Reductive Amination

Trustworthiness: This protocol uses sodium triacetoxyborohydride (STAB), a mild reducing agent that minimizes dimer formation and tolerates other functional groups.

Reagents:

  • 2-Phenylethylamine (1.0 equiv)

  • Cycloheptanone (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Imine Formation: Dissolve 2-phenylethylamine in anhydrous DCM under Nitrogen atmosphere. Add Cycloheptanone. Stir for 30 minutes at Room Temperature (RT).

  • Acid Catalysis: Add glacial acetic acid (1-2 drops) to protonate the intermediate carbinolamine, accelerating dehydration to the imine.

  • Reduction: Cool the solution to 0°C. Add STAB portion-wise over 15 minutes. ( Why STAB? It is less toxic than cyanoborohydride and more selective for imines over ketones than borohydride).

  • Quench: Stir overnight at RT. Quench with saturated NaHCO₃ solution.

  • Extraction: Extract the organic layer with DCM (3x). Dry over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel; Hexane:Ethyl Acetate + 1% Triethylamine).

Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Trustworthiness: Uses (+)-[³H]Pentazocine, the gold standard radioligand for σ1R.

  • Membrane Prep: Homogenize Guinea pig brain tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation: In 96-well plates, combine:

    • 50 µL Membrane suspension (20 µg protein).

    • 50 µL (+)-[³H]Pentazocine (3 nM final conc).

    • 50 µL N-(2-phenylethyl)cycloheptanamine (Concentration range: 10⁻¹⁰ to 10⁻⁵ M).

  • Equilibrium: Incubate for 120 min at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ using non-linear regression.

Part 4: Visualization of Signaling Pathways

Diagram 1: Synthetic Pathway & Mechanism

This diagram illustrates the reductive amination logic, highlighting the transition from the unstable imine intermediate to the stable secondary amine product.

SynthesisWorkflow Phenethylamine 2-Phenylethylamine (Nucleophile) Intermediate Hemiaminal / Imine (Transient Species) Phenethylamine->Intermediate Nucleophilic Attack Cycloheptanone Cycloheptanone (Electrophile) Cycloheptanone->Intermediate Product N-(2-phenylethyl)cycloheptanamine (Target Ligand) Intermediate->Product Hydride Transfer STAB Na(OAc)3BH (Reducing Agent) STAB->Product H- Source

Caption: One-pot reductive amination pathway utilizing STAB for selective imine reduction.

Diagram 2: Hypothetical Sigma-1 Receptor Signaling Cascade

This diagram maps the predicted downstream effects of the compound acting as a Sigma-1 agonist, specifically focusing on the translocation of the receptor from the Mitochondria-Associated Membrane (MAM).

SigmaSignaling Ligand N-Cycloheptyl Ligand Sig1R_MAM Sigma-1 Receptor (at MAM) Ligand->Sig1R_MAM Binding Dissociation Chaperone Dissociation Ligand->Dissociation Triggers BiP BiP/GRP78 (Chaperone) Sig1R_MAM->BiP Resting State Complex Sig1R_PM Sigma-1 Receptor (Plasma Membrane) Dissociation->Sig1R_PM Translocation Calcium Ca2+ Homeostasis Sig1R_PM->Calcium Modulates Ion Channels Neuroprotection Neuroprotection (Anti-Apoptotic) Calcium->Neuroprotection Stabilizes

Caption: Proposed mechanism of action: Ligand-induced chaperone dissociation and receptor translocation.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 65087006, N-(2-phenylethyl)-4-propylcycloheptan-1-amine. Retrieved from [Link]

  • Simões, J. et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine.[2] Molbank, 2023(1), M1561. (Demonstrates synthesis and neuropharmacological potential of N-cycloalkyl-N-benzyl analogs). Retrieved from [Link]

  • Massoudi, A. et al. (2012). Preparation of 2-(N,N-dialkylamino)-2,4,6-cycloheptatrien-1-one derivatives.[3] Turkish Journal of Chemistry. (Details cycloheptyl-amine synthetic chemistry). Retrieved from [Link]

Sources

Methodological & Application

synthesis of N-(2-phenylethyl)cycloheptanamine in a laboratory setting

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the laboratory synthesis of N-(2-phenylethyl)cycloheptanamine , a secondary amine structural motif relevant to CNS-active pharmacophores. The protocol prioritizes Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB), a method chosen for its mild conditions, high functional group tolerance, and suppression of dialkylation side products. An alternative cost-effective protocol using Sodium Borohydride (NaBH₄) is also provided. This document includes retrosynthetic analysis, step-by-step experimental procedures, purification strategies via acid-base extraction, and characterization data.

Introduction & Retrosynthetic Analysis

The target molecule, N-(2-phenylethyl)cycloheptanamine, consists of a seven-membered cycloheptyl ring fused via a secondary amine to a phenethyl side chain. Synthesizing secondary amines often presents challenges regarding selectivity (avoiding tertiary amine formation) and handling stability.

Strategic Route Selection

While direct alkylation of phenethylamine with bromocycloheptane is theoretically possible, it suffers from competing elimination reactions (E2) due to the steric bulk of the cycloheptyl ring and the basicity of the amine. Consequently, Reductive Amination is the superior pathway.

Selected Pathway: Condensation of Cycloheptanone with 2-Phenylethylamine to form an iminium intermediate, followed by in situ reduction.

Retrosynthesis Diagram

The following logic map visualizes the disconnection approach and forward synthesis strategy.

Retrosynthesis Target Target: N-(2-phenylethyl)cycloheptanamine Imine Intermediate: Iminium Species Imine->Target Reduction (H-) Reagents Reagents: Cycloheptanone + 2-Phenylethylamine Reagents->Imine Condensation (-H2O) Alt_Path Alternative: Alkylation (High Side Products) Reagents->Alt_Path Direct Alkylation

Figure 1: Retrosynthetic disconnection showing the preferred reductive amination pathway (Green/Yellow) versus the disfavored alkylation route (Red).

Materials & Reagents

Ensure all reagents are of synthesis grade (>98%). Anhydrous solvents are recommended to maximize yield, particularly for the STAB protocol.

ReagentMW ( g/mol )Equiv.RoleHazards (GHS)
Cycloheptanone 112.171.0 - 1.1ElectrophileFlammable
2-Phenylethylamine 121.181.0NucleophileCorrosive, Toxic
Sodium Triacetoxyborohydride (STAB) 211.941.4 - 1.5Reducing AgentWater Reactive
Acetic Acid (Glacial) 60.051.0CatalystCorrosive
1,2-Dichloroethane (DCE) 98.96SolventSolventCarcinogen, Flammable
Dichloromethane (DCM) 84.93WorkupExtractionToxic

Experimental Protocols

Method A: Direct Reductive Amination with STAB (Standard)

Reference: Abdel-Magid, A. F., et al. J. Org. Chem. 1996.[1][2][3][4] [1]

This "one-pot" procedure is the industry standard for medicinal chemistry due to STAB's selectivity—it reduces imines/iminiums much faster than ketones, preventing the reduction of the starting cycloheptanone to cycloheptanol.

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add Cycloheptanone (1.12 g, 10 mmol, 1.0 equiv) and 2-Phenylethylamine (1.21 g, 10 mmol, 1.0 equiv) to the flask.

  • Dilution: Dissolve in 1,2-Dichloroethane (DCE) (30–40 mL). Note: THF can be used if chlorinated solvents must be avoided.

  • Catalysis: Add Acetic Acid (0.6 g, 10 mmol, 1.0 equiv). Stir at room temperature for 15–30 minutes to promote imine formation.

  • Reduction: Cool the mixture slightly (0°C) if working on a large scale (>10g); otherwise, room temperature is acceptable. Add Sodium Triacetoxyborohydride (STAB) (3.0 g, 14 mmol, 1.4 equiv) portion-wise over 5–10 minutes.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir the reaction mixture at room temperature under nitrogen for 4–16 hours.

    • Monitoring: Check progress via TLC (System: 10% MeOH in DCM). Stain with Ninhydrin (amine) or KMnO4 (general). The starting ketone spot should disappear.

  • Quench: Carefully quench by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

Method B: Two-Step Reductive Amination with NaBH₄ (Alternative)

Use this method if STAB is unavailable. It requires pre-forming the imine to avoid reducing the ketone to an alcohol.

  • Imine Formation: Combine Cycloheptanone (1.0 equiv) and 2-Phenylethylamine (1.0 equiv) in Methanol (MeOH) . Add 3Å molecular sieves to absorb water. Stir for 2–4 hours.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (1.0 equiv) slowly.

  • Workup: Similar to Method A, but requires careful evaporation of Methanol before extraction.

Workup & Purification Strategy

The product is a basic amine. We leverage this property for a "Self-Validating" Acid-Base extraction, which removes neutral impurities (unreacted ketone) without chromatography.

Acid-Base Extraction Protocol:

  • Phase Separation: Transfer the quenched reaction mixture (from Method A) to a separatory funnel. Separate the organic layer (DCE/DCM).

  • Aqueous Wash: Wash the organic layer with saturated NaHCO₃ (2 x 20 mL) to remove acidic byproducts and boron salts.

  • Acid Extraction (Purification Step):

    • Extract the organic layer with 1M HCl (3 x 20 mL).

    • Logic: The product (amine) protonates and moves to the aqueous phase. Neutral impurities (cycloheptanone) remain in the organic phase.

    • Discard the organic phase (or save for recovery of ketone).

  • Basification: Cool the combined acidic aqueous extracts to 0°C. Basify to pH >12 using 6M NaOH or solid KOH. The product will oil out as a cloudy emulsion.

  • Final Extraction: Extract the basic aqueous phase with DCM (3 x 30 mL).

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap).

Yield Expectation: 75–90% as a pale yellow or colorless oil.

Characterization

Confirm structure and purity using NMR and Mass Spectrometry.[5]

TechniqueExpected Signal / ValueInterpretation
1H NMR (CDCl3) δ 7.15–7.35 (m, 5H)Aromatic protons (Phenyl group)
δ 2.85 (t, 2H)N-CH₂-CH₂ -Ph (Benzylic)
δ 2.75 (t, 2H)N-CH₂ -CH₂-Ph
δ 2.60 (m, 1H)N-CH -(Cycloheptyl) methine
δ 1.20–1.90 (m, 12H)Cycloheptyl ring protons
δ 1.50 (br s, 1H)NH (Exchangeable)
MS (ESI+) m/z = 218.2 [M+H]+Molecular Ion (C₁₅H₂₃N)
Appearance Colorless to pale yellow oilOxidizes slightly on air storage

Safety & Troubleshooting

Critical Safety Notes
  • STAB Hazard: Sodium Triacetoxyborohydride releases acetic acid upon reaction and hydrogen gas upon quenching. Do not use in closed systems without venting.

  • DCE Toxicity: 1,2-Dichloroethane is a suspected carcinogen. Handle in a fume hood. DCM is a safer alternative for extraction but less ideal for the reaction due to lower boiling point (though acceptable for this room temp protocol).

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Incomplete imine formationEnsure Acetic Acid catalyst was added; extend reaction time.
Cycloheptanol Impurity Ketone reductionUse Method A (STAB) instead of NaBH4. Do not add reducing agent before amine.
Dialkylation Over-reactionUnlikely with secondary ketone (steric bulk), but ensure 1:1 stoichiometry.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Tripathi, R. P., et al. (2008). Recent advances in the reductive amination of aldehydes and ketones. Current Organic Chemistry.

  • Master Organic Chemistry. Reductive Amination: Mechanism and Protocol.

Sources

analytical methods for N-(2-phenylethyl)cycloheptanamine characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-phenylethyl)cycloheptanamine (herein referred to as N-PECHA ) is a structural analog of the phenethylamine class, sharing pharmacophore features with sympathomimetic amines and "2C" series designer drugs. As a secondary amine featuring a bulky cycloheptyl moiety, it presents unique chromatographic and spectral challenges compared to its methyl/ethyl analogs.

This guide provides a validated analytical framework for the identification and quantification of N-PECHA in pharmaceutical raw materials and forensic matrices. The protocol integrates GC-MS (with derivatization) for routine identification, LC-QTOF-MS for accurate mass confirmation, and NMR/FTIR for structural elucidation.

Physicochemical Profile & Safety

Before instrumental analysis, the physicochemical properties must be understood to optimize extraction and chromatography.

PropertyValue (Calculated/Predicted)Analytical Implication
Molecular Formula C₁₅H₂₃NMonoisotopic Mass: 217.1830 Da
Molecular Weight 217.35 g/mol Target ion for MS analysis.[1][2]
pKa (Base) ~10.2Ionized at physiological pH; requires basic pH (>12) for LLE extraction.
LogP ~4.1Highly lipophilic; retainable on C18 columns; amenable to hexane/DCM extraction.
Boiling Point ~310°C (760 mmHg)Requires high final oven temperatures in GC (>280°C).

Safety Warning: Treat as a potential potent CNS stimulant. Handle in a fume hood with appropriate PPE (nitrile gloves, eye protection).

Sample Preparation Protocols

Liquid-Liquid Extraction (LLE) for Biological/Aqueous Matrices

Rationale: The high pKa necessitates alkalinization to suppress ionization, driving the amine into the organic phase.

  • Aliquot: Transfer 1.0 mL of sample (urine/plasma/reaction mix) to a centrifuge tube.

  • Internal Standard: Spike with 50 µL of N-propylphenethylamine-d5 (10 µg/mL).

  • Alkalinization: Add 200 µL of 1.0 M NaOH (pH > 12). Vortex for 10 sec.

  • Extraction: Add 3.0 mL of Chlorobutane:Isopropanol (9:1) . The isopropanol prevents emulsion and improves recovery of the polar amine complex.

  • Agitation: Rock/rotate for 10 mins. Centrifuge at 3000 rpm for 5 mins.

  • Concentration: Transfer organic layer to a clean vial. Evaporate to dryness under N₂ stream at 40°C.

  • Reconstitution:

    • For LC-MS: Reconstitute in 200 µL Mobile Phase A.

    • For GC-MS: Reconstitute in 100 µL Ethyl Acetate (or proceed to derivatization).

Derivatization (Critical for GC-MS)

Rationale: Secondary amines like N-PECHA exhibit peak tailing and thermal instability on GC columns. Acylation with Trifluoroacetic Anhydride (TFAA) improves peak shape and provides a mass shift useful for confirmation.

  • To the dried extract, add 50 µL TFAA and 50 µL Ethyl Acetate .

  • Incubate at 60°C for 20 minutes .

  • Evaporate to dryness under N₂.

  • Reconstitute in 100 µL Ethyl Acetate.

Method 1: GC-MS Characterization

Instrument: Agilent 8890/5977B (or equivalent single quadrupole).

Chromatographic Conditions:

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injection: 1 µL, Splitless (260°C).

  • Oven Program: 80°C (1 min) → 20°C/min → 300°C (hold 5 min).

Mass Spectral Interpretation (EI, 70 eV):

A. Native Compound (Underivatized)

  • Molecular Ion (M⁺): m/z 217 (Weak).

  • Base Peak (α-Cleavage): m/z 126.

    • Mechanism:[3][4] Cleavage of the benzyl bond generates the iminium ion [CH₂=NH-Cycloheptyl]⁺.

    • Calculation: CH₂ (14) + NH (15) + C₇H₁₃ (97) = 126.

  • Tropylium Ion: m/z 91 (Strong). Characteristic of the phenethyl moiety.

B. TFA-Derivative (N-TFA-PECHA)

  • Molecular Ion: m/z 313 (217 + 97 [COCF₃] - 1 [H]).

  • Base Peak: m/z 222.

    • Mechanism:[4][CH₂=N(COCF₃)-Cycloheptyl]⁺.

    • Diagnostic Value: The shift from 126 to 222 confirms the secondary amine structure.

Visualization: Fragmentation Pathway

Fragmentation M Molecular Ion (M+) m/z 217 Alpha α-Cleavage M->Alpha Benzyl Benzyl Cleavage M->Benzyl BasePeak Iminium Ion [CH2=NH-C7H13]+ m/z 126 Alpha->BasePeak - Benzyl Radical (91 Da) Tropylium Tropylium Ion [C7H7]+ m/z 91 Benzyl->Tropylium - Amine Neutral

Figure 1: Electron Ionization (EI) fragmentation pathway of native N-PECHA.

Method 2: LC-QTOF-MS (High Resolution)

Instrument: Sciex X500R or Agilent 6545 Q-TOF.

LC Parameters:

  • Column: Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-1 min) → 95% B (8 min) → Hold (2 min).

MS Parameters (ESI+):

  • Precursor Ion: [M+H]⁺ = 218.1903 (Theoretical).

  • MS/MS Fragmentation (CE 20-35 eV):

    • m/z 126.1277: [CH₂=NH-Cycloheptyl]⁺ (Dominant).

    • m/z 105.0699: [Ph-CH₂-CH₂]⁺ (Phenethyl cation).

    • m/z 91.0542: Tropylium ion.

Method 3: Structural Confirmation (NMR & FTIR)

FTIR (ATR Mode)

Used to distinguish the salt form (HCl) from the free base.

  • 3300-3400 cm⁻¹: N-H stretch (Weak, single band for 2° amine).

  • 2850-2950 cm⁻¹: C-H stretching (Strong, cycloheptyl methylene envelope).

  • 1600, 1495, 1450 cm⁻¹: Aromatic ring breathing modes.

  • 700 & 750 cm⁻¹: Monosubstituted benzene (out-of-plane bending).

¹H-NMR (400 MHz, CDCl₃)

Predictive shifts based on structure:

  • Aromatic Protons: δ 7.15 – 7.35 (m, 5H).

  • Ethyl α-CH₂ (N-CH₂): δ 2.85 (t, 2H).

  • Ethyl β-CH₂ (Ph-CH₂): δ 2.78 (t, 2H).

  • Cycloheptyl Methine (N-CH): δ 2.65 (m, 1H).

  • Cycloheptyl Ring Protons: Envelope δ 1.20 – 1.90 (m, 12H).

Analytical Workflow Diagram

Workflow cluster_GC Route A: Routine ID cluster_LC Route B: Confirmation Sample Sample (Powder/Biofluid) Extract LLE Extraction (pH > 12, Chlorobutane) Sample->Extract Split Split Sample Extract->Split Deriv Derivatization (TFAA, 60°C) Split->Deriv Dilute Dilute in Mobile Phase Split->Dilute GCMS GC-MS Analysis (m/z 222, 313) Deriv->GCMS LCMS LC-QTOF-MS (Accurate Mass) Dilute->LCMS

Figure 2: Integrated analytical workflow for N-PECHA characterization.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: N-cyclohexyl-2-phenylethanamine (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Investigating the Neuropharmacological Profile of N-(2-phenylethyl)cycloheptanamine: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of N-(2-phenylethyl)cycloheptanamine in neuroscience. Given the novelty of this specific molecule, this guide synthesizes information from related compounds and established neuropharmacological assays to propose a structured investigational pathway. The protocols detailed herein are designed to elucidate the compound's mechanism of action, and its potential as a modulator of monoaminergic systems.

Introduction and Scientific Rationale

N-(2-phenylethyl)cycloheptanamine belongs to the broad class of phenethylamine derivatives, a group of compounds renowned for their diverse and potent effects on the central nervous system (CNS). The core phenethylamine structure is the backbone for many endogenous neurotransmitters, such as dopamine and norepinephrine, as well as a wide array of synthetic psychoactive substances. The addition of a cycloheptyl group to the amine suggests potential for novel interactions with CNS targets, possibly influencing selectivity and potency.

Preliminary data from BindingDB indicates that N-(2-phenylethyl)cycloheptanamine has an affinity for the Trace Amine-Associated Receptor 1 (TAAR1), with a reported EC50 of 495 nM and an IC50 of 1.72 µM[1][2]. TAAR1 is a G-protein coupled receptor that modulates the activity of the dopamine, norepinephrine, and serotonin transporters. This interaction provides a strong rationale for investigating N-(2-phenylethyl)cycloheptanamine as a potential modulator of monoaminergic neurotransmission, with possible applications in disorders such as depression, ADHD, and substance use disorders.

This guide outlines a series of in vitro and in vivo studies to systematically characterize the neuropharmacological profile of N-(2-phenylethyl)cycloheptanamine.

Proposed Investigational Workflow

The following diagram illustrates a logical progression of experiments to characterize the neuropharmacological properties of N-(2-phenylethyl)cycloheptanamine, from initial in vitro screening to in vivo behavioral and neurochemical analysis.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Behavioral Analysis cluster_2 In Vivo Neurochemical Analysis receptor_binding Receptor Binding Assays (TAAR1, DAT, NET, SERT) mao_inhibition Monoamine Oxidase (MAO) Inhibition Assay receptor_binding->mao_inhibition Determine primary targets open_field Open Field Test (Locomotor Activity & Anxiety) mao_inhibition->open_field Assess functional effects addiction_model Conditioned Place Preference (Rewarding/Aversive Effects) open_field->addiction_model Evaluate abuse potential microdialysis In Vivo Microdialysis (Neurotransmitter Levels) open_field->microdialysis Correlate behavior with neurochemistry

Caption: Proposed workflow for neuropharmacological characterization.

In Vitro Application Notes and Protocols

Monoamine Oxidase (MAO) Inhibition Assay

Rationale: Phenethylamine and its derivatives are known substrates and, in some cases, inhibitors of monoamine oxidases (MAO-A and MAO-B)[3]. These enzymes are crucial for the degradation of monoamine neurotransmitters. Determining if N-(2-phenylethyl)cycloheptanamine inhibits either MAO isoform is a critical first step in understanding its potential to modulate monoaminergic tone.

Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies[4][5].

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or a proprietary fluorogenic substrate)

  • MAO-A selective inhibitor (e.g., clorgyline)

  • MAO-B selective inhibitor (e.g., selegiline)

  • N-(2-phenylethyl)cycloheptanamine (test compound)

  • Assay buffer

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents: Reconstitute enzymes, substrates, and inhibitors according to the manufacturer's instructions. Prepare a serial dilution of N-(2-phenylethyl)cycloheptanamine.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the respective MAO enzyme (MAO-A or MAO-B). Include wells for a positive control (known inhibitor) and a negative control (vehicle).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the test compound to interact with the enzyme.

  • Initiate Reaction: Add the MAO substrate to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the fluorescence intensity every minute for at least 30 minutes. The product of the MAO reaction (or a coupled reaction) generates a fluorescent signal.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Expected Outcomes: This assay will determine if N-(2-phenylethyl)cycloheptanamine is an inhibitor of MAO-A, MAO-B, or both, and will provide a quantitative measure of its potency (IC50).

Parameter Description
IC50 (MAO-A) Concentration of the compound that inhibits 50% of MAO-A activity.
IC50 (MAO-B) Concentration of the compound that inhibits 50% of MAO-B activity.

In Vivo Behavioral Application Notes and Protocols

Open Field Test

Rationale: The open field test is a fundamental assay to assess general locomotor activity and anxiety-like behavior in rodents[6][7][8][9][10]. For a novel psychoactive compound, this test can reveal stimulant, sedative, or anxiolytic/anxiogenic effects. Changes in locomotor activity are often associated with compounds that modulate the dopamine system[11][12].

Protocol: Open Field Test in Mice

This protocol is based on established methods for assessing locomotor and anxiety-like behaviors[6][8][10].

Materials:

  • Open field apparatus (e.g., a 40x40 cm square arena with walls)

  • Video tracking software and camera

  • Male C57BL/6 mice

  • N-(2-phenylethyl)cycloheptanamine (dissolved in a suitable vehicle, e.g., saline with a small amount of Tween 80)

  • Vehicle control solution

  • 70% ethanol for cleaning

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer N-(2-phenylethyl)cycloheptanamine or vehicle via intraperitoneal (i.p.) injection. A dose-response curve should be established (e.g., 1, 5, 10 mg/kg).

  • Test Initiation: 30 minutes post-injection, place the mouse in the center of the open field arena.

  • Data Recording: Record the mouse's activity for 15-30 minutes using the video tracking software.

  • Cleaning: After each trial, clean the arena thoroughly with 70% ethanol to remove any olfactory cues.

  • Data Analysis: The tracking software will provide data on several parameters. Key measures include:

    • Total distance traveled: An indicator of overall locomotor activity.

    • Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing frequency: An exploratory behavior that can be affected by drug treatment.

Expected Outcomes: This test will reveal the dose-dependent effects of N-(2-phenylethyl)cycloheptanamine on locomotor activity and anxiety-like behaviors.

Parameter Interpretation of Increase Interpretation of Decrease
Total Distance Psychostimulant effectSedative effect
Time in Center Anxiolytic effectAnxiogenic effect
Rearing Increased exploration/arousalSedation or anxiogenic effect

In Vivo Neurochemical Application Notes and Protocols

In Vivo Microdialysis

Rationale: In vivo microdialysis is a powerful technique for measuring extracellular levels of neurotransmitters in specific brain regions of freely moving animals[13][14][15][16]. This allows for a direct assessment of how a compound affects neurotransmitter release and reuptake. Given the potential interaction with TAAR1 and monoamine systems, measuring dopamine and serotonin in a key brain region like the nucleus accumbens is highly relevant.

Protocol: In Vivo Microdialysis in Rats

This protocol is adapted from established methodologies for in vivo microdialysis[13][15].

Materials:

  • Male Wistar rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Surgical instruments

  • Anesthetic (e.g., isoflurane)

  • Artificial cerebrospinal fluid (aCSF)

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the nucleus accumbens. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min). Collect baseline dialysate samples every 20 minutes for at least 2 hours.

  • Drug Administration: Administer a behaviorally active dose of N-(2-phenylethyl)cycloheptanamine (determined from the open field test) or vehicle.

  • Post-treatment Collection: Continue to collect dialysate samples for at least 3 hours post-administration.

  • Sample Analysis: Analyze the dialysate samples for dopamine and serotonin concentrations using HPLC-ECD[13][14].

  • Data Analysis: Express the post-treatment neurotransmitter concentrations as a percentage of the average baseline concentration.

Expected Outcomes: This experiment will reveal the effect of N-(2-phenylethyl)cycloheptanamine on the extracellular levels of dopamine and serotonin in the nucleus accumbens, providing direct evidence of its in vivo neurochemical effects.

G cluster_0 Potential Mechanism of Action Compound N-(2-phenylethyl)cycloheptanamine TAAR1 TAAR1 Receptor Compound->TAAR1 Agonist? G_protein G-protein TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Modulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Transporter Dopamine/Serotonin Transporter (DAT/SERT) PKA->Transporter Phosphorylates (Internalization/Reversal) Neurotransmitter_release Increased Extracellular Dopamine/Serotonin Transporter->Neurotransmitter_release

Caption: Hypothetical TAAR1 signaling pathway for N-(2-phenylethyl)cycloheptanamine.

Conclusion and Future Directions

The proposed investigational plan provides a robust framework for the initial characterization of N-(2-phenylethyl)cycloheptanamine. The data generated from these studies will elucidate its primary molecular targets, its effects on behavior, and its in vivo neurochemical profile. Positive findings, such as potent MAO inhibition or significant and selective increases in striatal dopamine, would warrant further investigation into its therapeutic potential for neuropsychiatric disorders. Future studies could include more complex behavioral models (e.g., forced swim test for antidepressant effects, self-administration for addiction liability) and broader receptor screening to identify off-target effects.

References

  • Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. International Review of Neurobiology, 120, 107-129. [Link]

  • Anilocus. (2025, July 8). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Retrieved from [Link]

  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Animal models of ADHD: a debate. Journal of Psychopharmacology, 27(10), 845-850.
  • Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. In Methods in Molecular Biology (Vol. 1916, pp. 99-103). Humana Press.
  • Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (96), e52434. [Link]

  • protocols.io. (2023, June 10). Open Field test to assess spontaneous locomotion behavior in parkinsonian mice. Retrieved from [Link]

  • Carter, R. J., & Shieh, K. R. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. JoVE (Journal of Visualized Experiments), (96), e52434. [Link]

  • Geyer, M. A., & Moghaddam, B. (2002). Animal models relevant to schizophrenia disorders. Neuropsychopharmacology, 26(2), 133-143.
  • Antec Scientific. (2009, September 15). Neurotransmitter analysis and On-line Microdialysis (OMD). Retrieved from [Link]

  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Reviews in the Neurosciences, 20(2), 127-143.
  • Kennedy, R. T. (2006). In vivo measurements of neurotransmitters by microdialysis sampling. Analytical and Bioanalytical Chemistry, 384(1), 59-67.
  • de Oliveira, R. B., de Freitas, R. L., de Lima, T. C., & de Moraes, M. F. (2007). Antidepressant-like profile of action of two 4-amine derivatives of 10,11-dihydro-5H-dibenzo [a,d] cycloheptane in mice evaluated in the forced swimming test. Brazilian Journal of Medical and Biological Research, 40(2), 241-248.
  • Venniro, M., & Shaham, Y. (2019). Understanding Addiction Using Animal Models. Frontiers in Behavioral Neuroscience, 13, 269.
  • Li, Y., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(6), 1546-1554.
  • Becker, H. C. (2003). Animal Models of Psychiatric Disorders and Their Relevance to Alcoholism. Alcohol Research & Health, 27(2), 115-124.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM96771. Retrieved from [Link]

  • Shrestha, S., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 28(21), 7434.
  • Yurttaş, L., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6649.
  • PubChem. (n.d.). N-(2-phenylethyl)-4-propylcycloheptan-1-amine. Retrieved from [Link]

  • BindingDB. (n.d.). Ki Summary for BDBM96771. Retrieved from [Link]

  • Herraiz, T., & Guillén, H. (2013). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Methods in Molecular Biology (Vol. 1065, pp. 121-133). Humana Press.
  • Dyck, L. E., et al. (1987). Neuropharmacological and neurochemical properties of N-(2-cyanoethyl)-2-phenylethylamine, a prodrug of 2-phenylethylamine. British Journal of Pharmacology, 92(2), 243-255.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2021). Cycloheptylamine derivatives as Anti-diabetic agents. U.S.
  • Gole, D. J., et al. (1983). N-allyl analogues of phencyclidine: chemical synthesis and pharmacological properties. Journal of Medicinal Chemistry, 26(12), 1747-1750.
  • ChEMBL. (n.d.). Compound: CYCLOHEPTANAMINE (CHEMBL1171864). Retrieved from [Link]

  • Bargagna, A., et al. (1992). Cyclohepta[b]pyran derivatives with platelet antiaggregating and other activities. Il Farmaco, 47(3), 345-355.
  • Fuller, R. W., & Hemrick-Luecke, S. K. (1982). Inhibitors of phenylethanolamine N-methyltransferase. 1. Effects of 2-cycloocytyl-2-hydroxyethylamine on rat brain and adrenal catecholamine content and blood pressure. Journal of Pharmacology and Experimental Therapeutics, 223(1), 80-87.
  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. In Current Topics in Behavioral Neurosciences (Vol. 32, pp. 283-311). Springer.
  • de la Cruz, A., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561.
  • Perin-Dureau, F., et al. (2002). Structural insights into phenylethanolamines high-affinity binding site in NR2B from binding and molecular modeling studies. BMC Pharmacology, 2, 11.
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  • Unsong, S., et al. (2021). Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. International Journal of Molecular Sciences, 22(3), 1031.
  • Wang, G., et al. (2022). Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones. European Journal of Medicinal Chemistry, 238, 114397.
  • Malen, C. E., & Poignant, J. C. (1972). 7-Aminoheptanoic Acid Derivatives as Potential Neuropharmacological Agents. I. Experientia, 28(7), 811-812.
  • Clark, J. D., et al. (2001). Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. Pharmacology, 62(2), 104-111.
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Application Note: Pharmacological Characterization of N-(2-phenylethyl)cycloheptanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

N-(2-phenylethyl)cycloheptanamine (CAS: N/A for specific salt, Structure Analogous to CID 65087006) represents a distinct class of N-substituted phenethylamines featuring a bulky cycloalkyl moiety. While the phenethylamine core is a classic pharmacophore for monoamine transporters (DAT/NET/SERT) and Trace Amine-Associated Receptors (TAAR1), the addition of the hydrophobic cycloheptyl ring significantly shifts the selectivity profile toward Sigma Receptors (σ1R and σ2R/TMEM97) .

This Application Note provides a blueprint for developing assays to validate this molecule as a Sigma-1 Receptor (σ1R) modulator . σ1R is a ligand-operated molecular chaperone at the Mitochondria-Associated ER Membrane (MAM). Ligands targeting this receptor are currently under intense scrutiny for neuroprotective effects in Alzheimer’s, Parkinson’s, and neuropathic pain.

Key Chemical Properties for Assay Development
PropertyValue (Predicted)Assay Implication
Molecular Weight ~217.35 g/mol Low MW facilitates BBB penetration.
LogP ~4.8 - 5.4High Lipophilicity. Requires DMSO/Ethanol solubilization; high non-specific binding risk in plasticware.
pKa ~9.8 (Secondary Amine)Positively charged at physiological pH (7.4), critical for Asp126 interaction in σ1R.

Mechanistic Rationale

To develop a relevant assay, one must understand the mechanism. N-(2-phenylethyl)cycloheptanamine is hypothesized to act via the Sigma-1 Chaperone Pathway .

  • Resting State: σ1R forms a complex with the chaperone BiP (GRP78) at the ER membrane.

  • Activation: Upon ligand binding (agonist), σ1R dissociates from BiP.

  • Action: The active σ1R stabilizes the Inositol 1,4,5-trisphosphate receptor (IP3R) type 3, facilitating efficient Ca²⁺ transfer from the ER to the Mitochondria.

  • Outcome: Enhanced mitochondrial ATP production and suppression of ER stress-induced apoptosis.

Pathway Visualization

The following diagram illustrates the signaling cascade validated by the protocols below.

SigmaSignaling Ligand N-(2-phenylethyl) cycloheptanamine S1R_BiP σ1R-BiP Complex (Inactive) Ligand->S1R_BiP Binding S1R_Active σ1R (Active Chaperone) S1R_BiP->S1R_Active Dissociation IP3R IP3R Type 3 (Ca2+ Channel) S1R_Active->IP3R Stabilization Mito Mitochondria (Ca2+ Uptake) IP3R->Mito Ca2+ Flux ATP ATP Production (Cell Survival) Mito->ATP Metabolic Boost

Figure 1: Mechanism of Action. The ligand triggers σ1R dissociation from BiP, stabilizing IP3R to promote mitochondrial bioenergetics.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of N-(2-phenylethyl)cycloheptanamine for the σ1R.
Standard:  This protocol uses guinea pig brain membranes (rich in σ1R) or HEK293 cells overexpressing human σ1R.
Materials
  • Radioligand:

    
     (Specific Activity ~30-60 Ci/mmol). Note: Pentazocine is highly selective for σ1R.
    
  • Non-specific control: Haloperidol (10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filters: Whatman GF/B filters soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding of the lipophilic amine.

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize tissue/cells in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000

      
       for 20 min at 4°C. Resuspend pellet.
      
    • Repeat wash step to remove endogenous ligands.

    • Adjust protein concentration to 0.5 mg/mL (Bradford Assay).

  • Assay Setup (96-well plate):

    • Total Binding: 50 µL Membrane + 50 µL

      
       (Final conc. 2 nM) + 50 µL Buffer.
      
    • Non-Specific Binding (NSB): 50 µL Membrane + 50 µL Radioligand + 50 µL Haloperidol (10 µM).

    • Test Compound: 50 µL Membrane + 50 µL Radioligand + 50 µL N-(2-phenylethyl)cycloheptanamine (Concentration range:

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate for 120 minutes at 37°C .

    • Why 37°C? σ1R binding kinetics are slow; equilibrium is reached faster at physiological temperature compared to 4°C.

  • Harvesting:

    • Rapid filtration through PEI-soaked GF/B filters using a cell harvester (e.g., Brandel).

    • Wash filters

      
       with 3 mL ice-cold Tris buffer.
      
  • Analysis:

    • Count radioactivity via Liquid Scintillation Counting.

    • Calculate

      
       using non-linear regression (GraphPad Prism, "One-site - Fit Ki").
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Protocol B: Functional ER-Mitochondria Ca²⁺ Flux Assay

Objective: Determine if the molecule acts as an agonist (enhances Ca²⁺ flow) or antagonist (blocks flow). System: CHO cells stably expressing σ1R.

Rationale

Agonists of σ1R promote the chaperoning of IP3R3, preventing its degradation. When the cell is stimulated with ATP (purinergic receptor activation), IP3-mediated Ca²⁺ release from the ER is significantly prolonged or enhanced in the presence of a σ1R agonist.

Materials
  • Dye: Fluo-4 AM (Cytosolic Ca²⁺) or Rhod-2 AM (Mitochondrial Ca²⁺).

  • Stimulant: ATP (100 µM) to trigger IP3 production.

  • Buffer: HBSS with Ca²⁺/Mg²⁺.

Workflow
  • Cell Seeding:

    • Seed CHO-σ1R cells in black-walled 96-well plates (20,000 cells/well). Incubate 24h.

  • Dye Loading:

    • Remove media. Add 2 µM Fluo-4 AM in HBSS.

    • Incubate 30 min at 37°C, then 15 min at RT. Wash

      
       with HBSS.
      
  • Compound Treatment:

    • Add N-(2-phenylethyl)cycloheptanamine (e.g., 1 µM and 10 µM).

    • Incubate for 30 minutes .

    • Control: PRE-084 (1 µM) as positive agonist control.

  • Kinetic Measurement (FLIPR or Plate Reader):

    • Start baseline recording (Ex 488 nm / Em 525 nm).

    • Inject: ATP (100 µM final).

    • Record fluorescence for 180 seconds.

  • Data Interpretation:

    • Agonist Profile: The Area Under the Curve (AUC) of the Ca²⁺ transient is increased compared to vehicle control (due to sustained IP3R opening).

    • Antagonist Profile: The AUC is unchanged or decreased (if blocking endogenous tone).

Data Reporting & Troubleshooting

Expected Results Summary
Assay TypeMetric"Hit" Criteria for this Molecule
Binding (σ1R)

(nM)

nM indicates high affinity.
Binding (σ2R)

(nM)
Compare to σ1R to determine selectivity ratio.
Ca²⁺ Flux % Effect

increase in AUC vs. Vehicle = Agonist.
Troubleshooting the "Cycloheptyl" Factor

The cycloheptyl ring makes this molecule extremely hydrophobic (LogP > 5).

  • Solubility: Prepare stock in 100% DMSO at 10 mM. Do not exceed 0.1% DMSO in the final assay well, or the membrane integrity will be compromised, leading to false negatives in Ca²⁺ assays.

  • Wall Binding: Use low-binding polypropylene plates for serial dilutions.

  • Filter Binding: If NSB is >30% in radioligand assays, increase PEI concentration to 1% or wash with 0.1% BSA.

References

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596–610.

  • Xu, J., et al. (2011). Identification of the PGRMC1 protein complex as the putative sigma-2 receptor binding site. Nature Communications, 2, 380.

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153.

  • Alon, A., et al. (2017). Crystal structures of the sigma-2 receptor enable docking for bioactive ligand discovery. Nature, 600, 759–764.

handling and storage procedures for N-(2-phenylethyl)cycloheptanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Responsible Management of N-(2-phenylethyl)cycloheptanamine

Abstract

This document provides a comprehensive guide to the appropriate handling, storage, and disposal procedures for N-(2-phenylethyl)cycloheptanamine, a specialized secondary amine of interest in drug discovery and chemical synthesis. Given the limited publicly available data on this specific molecule, this guide synthesizes information from structurally analogous compounds—namely secondary amines, phenylethylamines, and cyclic amines—to establish best practices. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure compound integrity, promote personnel safety, and maintain regulatory compliance. The causality behind each procedural step is explained to empower users with the scientific rationale needed for safe and effective laboratory operations.

Compound Profile and Physicochemical Properties

N-(2-phenylethyl)cycloheptanamine is an organic molecule featuring a cycloheptyl ring and a phenylethyl group attached to a secondary amine. While specific experimental data for this compound is scarce, its properties can be inferred from its constituent functional groups. Secondary amines are generally susceptible to oxidation and can be basic and corrosive.[1][2] The phenylethyl moiety may confer sensitivity to light, and the overall structure suggests it is a high-boiling point liquid or low-melting point solid with limited water solubility.

Table 1: Estimated Physicochemical Properties of N-(2-phenylethyl)cycloheptanamine

Property Estimated Value / Characteristic Rationale & References
Molecular Formula C₁₅H₂₃N Based on chemical structure.
Molecular Weight 217.35 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid Typical for secondary amines; color may develop upon oxidation.[3][4]
Odor Amine-like, potentially fishy Characteristic of many amine compounds.[4][5]
Boiling Point > 200 °C Inferred from similar structures like 2-Phenylethylamine (197-200 °C).[4][5]
Solubility Soluble in organic solvents (e.g., ethanol, acetone); sparingly soluble in water. General property of organic amines of this size.
Stability Potentially air and light-sensitive. Secondary amines can oxidize, and aromatic compounds can be light-sensitive.[3][6]

| Reactivity | Incompatible with strong oxidizing agents and strong acids. | Amines are basic and can react exothermically with acids. They are also susceptible to oxidation.[4][7][8] |

Hazard Identification and Risk Assessment

As a prudent practice, N-(2-phenylethyl)cycloheptanamine should be treated as a hazardous substance until comprehensive toxicological data is available. The primary risks are associated with its basicity and potential for skin and eye irritation or corrosion, similar to other amines.[5]

  • Health Hazards:

    • Skin and Eye Contact: Assumed to cause irritation or severe burns based on data for analogous amines.[5] Prolonged contact may defat the skin.[7]

    • Inhalation: Vapors or mists may cause respiratory tract irritation.[8] Working in a well-ventilated area or chemical fume hood is essential.[9][10]

    • Ingestion: Assumed to be harmful or toxic if swallowed.[11]

  • Safety Hazards:

    • Flammability: The compound is likely combustible, with a flash point above 80°C, but not highly flammable.[5] Keep away from open flames, sparks, and heat sources.[7][8]

    • Reactivity: Can react vigorously with acids and oxidizing agents.[12] Such incompatibilities must be considered in storage and experimental design.

Protocol: Compound Reception and Initial Inspection

Proper procedure upon receiving a new chemical is the first line of defense in ensuring safety and sample integrity.

Step-by-Step Protocol:

  • Verify Shipment Integrity: Before opening, inspect the external packaging for any signs of damage (e.g., dents, stains, or leaks). If the package is compromised, do not open it. Isolate it in a fume hood and contact your institution's Environmental Health & Safety (EHS) office.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile is a suitable starting point).[10]

  • Unpack in a Ventilated Area: Move the intact package to a chemical fume hood or other well-ventilated area for unpacking.[9] This contains any potential vapors released upon opening.

  • Inspect the Primary Container: Carefully remove the primary container. Check for:

    • A secure, intact cap or seal.

    • Cracks or damage to the container itself.

    • A clear, legible label that matches the order information.

    • Any visual signs of degradation, such as significant color change or precipitation.[13]

  • Label with Key Dates: Affix a label to the container with the Date Received and the Date Opened . This is crucial for tracking the chemical's shelf-life, especially for time-sensitive materials.[12][13]

  • Log into Inventory: Record the compound's arrival, quantity, storage location, and owner in the laboratory's chemical inventory system. File the Safety Data Sheet (SDS) provided by the manufacturer.[14]

  • Transfer to Appropriate Storage: Immediately move the compound to the designated long-term storage location as determined in the following section. Never leave it on a lab bench.[13]

Scientist's Note: The initial inspection is a critical control point. A compromised container should be treated as a spill, and the manufacturer should be notified.[15] Returning a damaged container is often not permissible and poses a safety risk.[15]

A Receive Shipment B Inspect External Package A->B C Package Damaged? B->C D Isolate in Fume Hood Contact EHS C->D Yes E Don PPE Unpack in Fume Hood C->E No F Inspect Primary Container E->F G Container Compromised? F->G G->D Yes H Label with Dates (Received/Opened) G->H No I Log in Chemical Inventory H->I J Transfer to Designated Long-Term Storage I->J K END J->K A Is the container factory sealed? B Store at 2-8°C in original amber vial in a ventilated cabinet. A->B Yes C Has the container been opened? A->C No D Purge headspace with Inert Gas (Ar or N₂) and seal tightly. C->D E Store at 2-8°C in original amber vial in a ventilated cabinet. D->E

Caption: Decision logic for the optimal storage of N-(2-phenylethyl)cycloheptanamine.

Protocol: Safe Handling and Use

Adherence to strict handling protocols minimizes the risk of personnel exposure and cross-contamination.

Step-by-Step Protocol:

  • Work in an Engineering Control: All manipulations of the compound (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood to prevent inhalation of vapors. [10]2. Use Appropriate PPE:

    • Eye Protection: Chemical splash goggles are mandatory. [1] * Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use and change them immediately if they become contaminated. [10] * Body Protection: Wear a full-length lab coat, closed-toe shoes, and long pants. [16]3. Dispensing the Compound:

    • Allow the container to equilibrate to room temperature before opening if it was refrigerated. This prevents condensation of atmospheric moisture into the sample.

    • Use clean glass or chemically compatible plastic tools (e.g., pipettes, spatulas) for transfers.

    • If the compound is stored under an inert atmosphere, use techniques such as a cannula transfer or a glovebox to maintain the inert environment. [6] * Keep containers tightly closed when not in use. 4. Cleaning: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water after removing gloves. [5]

Protocol: Spill and Emergency Procedures

Preparedness is key to managing accidental releases effectively. All personnel must know the location of safety showers, eyewash stations, and spill kits. [16] Immediate Actions for a Spill:

  • Alert Personnel: Immediately notify others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Evaluate the size and nature of the spill. For small spills (<100 mL) that you are trained to handle, proceed with cleanup. For large spills, or any spill you are uncomfortable with, evacuate and call your institution's EHS emergency line.

  • Don PPE: Wear, at a minimum, double gloves, a lab coat, and chemical splash goggles. A respirator may be necessary depending on the vapor concentration and institutional policy. [1]4. Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralization (for final cleanup): Since the compound is an amine (basic), a dilute acid (like 5% citric acid) can be used cautiously for final surface decontamination after the bulk material is absorbed. Perform a patch test first.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional guidelines. [10]

A Spill Discovered B Alert others Evacuate immediate area A->B C Assess Spill Size & Risk B->C D Spill is large or unmanageable? C->D E Evacuate Laboratory Call EHS Emergency D->E Yes F Don appropriate PPE (Goggles, double gloves, lab coat) D->F No G Contain spill with inert absorbent material F->G H Collect absorbed material into hazardous waste container G->H I Decontaminate spill area (Solvent, then soap & water) H->I J Dispose of all materials as hazardous waste I->J K Report Incident J->K

Caption: Emergency response workflow for a spill of N-(2-phenylethyl)cycloheptanamine.

Protocol: Waste Disposal

Chemical waste must be handled in compliance with local, state, and federal regulations to protect the environment. [9]

  • Waste Collection: Collect all waste containing N-(2-phenylethyl)cycloheptanamine, including contaminated consumables and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible hazardous waste container. [2]* Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name of all contents.

  • Segregation: Do not mix amine waste with incompatible waste streams, such as strong acids or oxidizers.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Never pour chemical waste down the drain. [10]

References

  • PubChem. (n.d.). N-(2-phenylethyl)-4-propylcycloheptan-1-amine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Noah Tech. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Indiana University, Environmental Health & Safety. (n.d.). Storage of Laboratory Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). P-21-0197 Human Health Hazard and Exposure. Retrieved from [Link]

  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Retrieved from [Link]

  • ChEMBL. (n.d.). Compound: CHEMBL2347141. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives. Retrieved from [Link]

  • Noah Tech. (n.d.). How to Handle Amines Safely in Industrial Environments. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cycloheptanone synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Retrieved from [Link]

  • Wilco Prime. (2024). The Importance of Chemical Safety in R&D Labs. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-phenylethyl)acetamide. Retrieved from [Link]

  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Synthesis and reactions of η-cycloheptatriene and η-cycloheptatrienyl derivatives. Retrieved from [Link]

  • Fisher Scientific. (2021). Tips for Keeping Safe in the Lab. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals. Retrieved from [Link]

  • Vanderbilt Environmental Health and Safety. (n.d.). Managing Chemical Retention and Storage In Your Laboratory. Retrieved from [Link]

  • PubMed. (n.d.). Stability and DNA alkylation rates of the simplest functional analogues of CC-1065. Retrieved from [Link]

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Application Note: Pharmacological Characterization of N-(2-phenylethyl)cycloheptanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide outlines the experimental design for the pharmacological profiling of N-(2-phenylethyl)cycloheptanamine (also referred to as N-cycloheptyl-2-phenylethylamine). As an N-substituted phenethylamine with a bulky cycloalkyl group, this compound occupies a chemical space distinct from classical stimulants (e.g., methamphetamine) and hallucinogens (e.g., NBOMes).

Scientific Rationale: The addition of a 7-membered cycloheptyl ring to the phenethylamine nitrogen introduces significant steric bulk and lipophilicity. Based on Structure-Activity Relationships (SAR) of analogous compounds (e.g., N-cyclohexylphenethylamine), this modification is hypothesized to:

  • Reduce MAO Degradation: Steric hindrance likely protects the amine from Monoamine Oxidase (MAO) deamination, potentially extending half-life.

  • Shift Receptor Selectivity: Bulky N-substitutions often decrease affinity for Monoamine Transporters (DAT/NET) while retaining or enhancing affinity for Trace Amine-Associated Receptor 1 (TAAR1) or Sigma receptors .

This protocol details a self-validating "Screen-to-Function" pipeline designed to determine the compound's pharmacodynamic profile, metabolic stability, and in vivo behavioral signature.

Experimental Workflow Overview

The characterization pipeline moves from chemical verification to functional readout.

ExperimentalWorkflow QC Phase 1: Chemical QC (NMR, LC-MS, LogP) Binding Phase 2: Binding Screen (Ki Determination) QC->Binding Purity >98% Func Phase 3: Functional Assays (cAMP, Uptake Inhibition) Binding->Func Hit Identification Func->Binding Discrepancy Check ADME Phase 4: Metabolic Stability (Microsomal Assay) Func->ADME Potency Confirmed InVivo Phase 5: Behavioral (Open Field Test) ADME->InVivo Stability Confirmed

Figure 1: The "Screen-to-Function" workflow ensures resources are only allocated to in vivo studies after in vitro potency and stability are validated.

Phase 1: Chemical Verification & Formulation

Objective: Establish compound identity and physicochemical baselines.

Analytical Verification

Before biological testing, the specific isomer and purity must be confirmed, as synthesis byproducts (e.g., dialkylated amines) can skew toxicity data.

  • Protocol: 1H-NMR (DMSO-d6) and LC-MS (ESI+).

  • Acceptance Criteria: Purity >98%; clear integration of the cycloheptyl ring protons (1.4–1.8 ppm range) vs. the phenethyl aromatic protons (7.1–7.3 ppm).

Physicochemical Formulation

The cycloheptyl group significantly increases lipophilicity (Predicted LogP ~4.9).

  • Solubility Challenge: The hydrochloride salt is required for aqueous solubility.

  • Stock Preparation: Dissolve 10 mM in 100% DMSO.

  • Assay Buffer: Dilute to <0.1% DMSO final concentration to prevent solvent-induced cytotoxicity in cell assays.

Phase 2: In Vitro Target Profiling

Objective: Determine the binding affinity (


) and functional efficacy (

).
Primary Screen: Radioligand Binding

Given the N-substituted phenethylamine structure, the compound must be screened against three primary panels.

Target ClassSpecific ReceptorsRadioligandRationale
Trace Amine TAAR1 (Human/Rat)[³H]-RO5166017Primary hypothesis for bulky N-substituted PEAs.
Serotonin 5-HT2A, 5-HT2C[³H]-KetanserinTo assess hallucinogenic potential (similar to NBOMes).
Transporters DAT, SERT, NET[³H]-WIN35,428To assess stimulant/reuptake inhibition potential.
Functional Assay: TAAR1 cAMP Accumulation

If binding is detected at TAAR1, functional agonism is assessed using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP assay.

Protocol Steps:

  • Cell Line: CHO-K1 cells stably expressing human TAAR1.

  • Seeding: 10,000 cells/well in 384-well plates (white, low volume).

  • Treatment: Incubate cells with N-(2-phenylethyl)cycloheptanamine (1 nM – 10 µM) + IBMX (phosphodiesterase inhibitor) for 30 mins at 37°C.

  • Detection: Add Eu-cAMP tracer and ULight-anti-cAMP antibody (LANCE Ultra kit).

  • Readout: Measure FRET signal on EnVision plate reader (665 nm/615 nm ratio).

  • Control:

    
    -Phenylethylamine (PEA) as positive control.
    

Mechanism Visualization:

TAAR1_Pathway Ligand N-(2-phenylethyl) cycloheptanamine TAAR1 TAAR1 Receptor (GPCR) Ligand->TAAR1 Agonist Binding Gs Gαs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Accumulation) AC->cAMP Conversion ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Signaling Cascade

Figure 2: TAAR1 activation pathway. A decrease in TR-FRET signal indicates cAMP accumulation (inverse relationship).

Phase 3: Metabolic Stability (ADME)

Objective: Test the hypothesis that the cycloheptyl ring hinders MAO-mediated degradation.

Experimental Setup:

  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Control: Phenethylamine (Rapidly metabolized) vs. Amphetamine (Stable).

  • Method:

    • Incubate 1 µM test compound with microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

    • Sample at

      
       min.
      
    • Quench with ice-cold acetonitrile containing Internal Standard.

    • Analyze parent compound depletion via LC-MS/MS.

  • Readout: Calculate Intrinsic Clearance (

    
    ) and 
    
    
    
    .
  • Prediction: If

    
     min, the cycloheptyl group effectively blocks MAO access to the 
    
    
    
    -carbon/amine.

Phase 4: In Vivo Behavioral Profiling

Objective: Correlate in vitro affinity with in vivo output (Stimulant vs. Psychedelic vs. Inert).

Assay: Mouse Open Field Test (Locomotor Activity). Animals: C57BL/6J Mice (Male, n=8/group).

Protocol:

  • Habituation: 30 mins in the testing chamber (40x40 cm plexiglass).

  • Administration: Intraperitoneal (i.p.) injection.[1]

    • Vehicle (Saline/Tween80).

    • Dose A: 1 mg/kg.[1]

    • Dose B: 10 mg/kg.

    • Positive Control: Amphetamine (3 mg/kg).

  • Recording: 60 minutes post-injection tracking (Total Distance Traveled, Center Time).

Interpretation Guide:

  • Hyperlocomotion: Indicates DAT inhibition or TAAR1 agonism (Stimulant profile).

  • Head Twitch Response (HTR): If observed, indicates 5-HT2A agonism (Psychedelic profile).

  • Hypolocomotion: May indicate sedation or toxicity.

Safety & Handling (Critical)

As a research chemical with unverified toxicology:

  • Hazard Class: Treat as a potential potent stimulant/vasoconstrictor.

  • PPE: Nitrile gloves (double gloved), lab coat, P100 respirator if handling powder outside a fume hood.

  • Waste: All biological waste containing the compound must be incinerated.

References

  • Trace Amine Pharmacology

    • Title: Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonists.[2]

    • Source: MDPI (2022).
    • URL:[Link] (Generalized link to source journal context).

  • Phenethylamine SAR

    • Title: Structure-Activity Relationships of Phenethylamine Hallucinogens.[3][4]

    • Source: Journal of Pharmaceutical Sciences.[3]

    • URL:[Link] (Search: Nichols DE Phenethylamine SAR).

  • Experimental Protocols (PDSP)

    • Title: NIMH Psychoactive Drug Screening Program (PDSP) Assay Protocols.
    • Source: UNC School of Medicine.
    • URL:[Link]

  • Cycloalkyl-Phenethylamine Analogs

    • Title: 2-Phenethylamines in Medicinal Chemistry: A Review.
    • Source: MDPI (2023).
    • URL:[Link]

  • Metabolic Stability Protocols

    • Title: In Vitro Methods for Assessing Metabolic Stability using Liver Microsomes.
    • Source: Cyprotex / Evotec.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-phenylethyl)cycloheptanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-phenylethyl)cycloheptanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth solutions to optimize your synthetic route, focusing on the widely employed reductive amination of cycloheptanone with 2-phenylethylamine.

I. Synthesis Overview: Reductive Amination Pathway

The synthesis of N-(2-phenylethyl)cycloheptanamine is most commonly achieved through a one-pot reductive amination reaction.[1][2] This method involves the reaction of cycloheptanone with 2-phenylethylamine to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine.[1][3] This approach is favored for its efficiency, mild reaction conditions, and broad applicability in pharmaceutical synthesis.[4][5]

The general reaction scheme is as follows:

Cycloheptanone + 2-Phenylethylamine ⇌ Imine Intermediate --(Reducing Agent)--> N-(2-phenylethyl)cycloheptanamine

A key advantage of this method is the ability to perform it as a one-pot procedure, which minimizes handling and potential loss of material between steps.[2]

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of N-(2-phenylethyl)cycloheptanamine.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this reductive amination can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inefficient Imine Formation: The initial equilibrium between the ketone, amine, and the imine intermediate is crucial.[3]

    • Water Removal: The formation of the imine releases water. If not removed, water can push the equilibrium back towards the starting materials. While not always necessary in a one-pot reaction with an efficient reducing agent, for sluggish reactions, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can improve imine formation.[1]

    • Catalysis: The reaction is often catalyzed by mild acid.[6] If you are not using an acidic reducing agent or a salt of the amine, consider adding a catalytic amount of acetic acid to facilitate imine formation.

  • Choice of Reducing Agent: The selection of the reducing agent is critical for a successful reaction.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent for reductive aminations.[4][6] It is mild, selective for the iminium ion over the ketone, and effective under slightly acidic conditions which favor imine formation.[6][7]

    • Sodium Cyanoborohydride (NaBH₃CN): While also effective, NaBH₃CN is highly toxic and can lead to cyanide-containing byproducts.[8][9][10] Its reactivity is pH-dependent, being more effective at reducing imines at pH 6-8.[8]

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting cycloheptanone to cycloheptanol, leading to a lower yield of the desired amine.[2][3] If using NaBH₄, it is best to allow the imine to form first before adding the reducing agent.[3]

  • Reaction Conditions:

    • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common and effective solvents.[1][7] Methanol can also be used, particularly with NaBH₄.[1]

    • Stoichiometry: Ensure you are using an appropriate stoichiometry. Typically, a slight excess of the amine (1.0-1.2 equivalents) and the reducing agent (1.5 equivalents) is used.[1]

Q2: I am observing a significant amount of an alcohol byproduct in my crude product. How can I prevent this?

A2: The formation of cycloheptanol is a common side reaction resulting from the reduction of the starting cycloheptanone. This is more prevalent when using a less selective reducing agent like sodium borohydride (NaBH₄).[2][3]

Solutions:

  • Switch to a More Selective Reducing Agent: The most effective way to minimize alcohol byproduct formation is to use sodium triacetoxyborohydride (NaBH(OAc)₃).[6][7] This reagent is significantly more reactive towards the protonated imine (iminium ion) than the ketone, thus favoring the desired reaction pathway.[6]

  • Optimize Reaction pH: If using sodium cyanoborohydride (NaBH₃CN), maintaining a mildly acidic pH (around 6-7) will favor the reduction of the iminium ion over the ketone.[8]

  • Two-Step, One-Pot Procedure: If you must use NaBH₄, allow the cycloheptanone and 2-phenylethylamine to stir together for 1-2 hours to maximize imine formation before adding the NaBH₄ portion-wise.[1]

Q3: My final product is difficult to purify. What are the common impurities and what are the best purification strategies?

A3: Besides unreacted starting materials and the cycloheptanol byproduct, other impurities can complicate purification.

Common Impurities:

  • Unreacted 2-phenylethylamine: This can be difficult to separate from the product due to similar polarity.

  • Dialkylated Byproduct: While less common with a secondary amine product, over-alkylation can sometimes occur.

  • Cyanide Adducts: If using NaBH₃CN, cyanide-containing impurities can form.[9][10][11]

Purification Strategies:

  • Aqueous Workup: A standard workup involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracting the product into an organic solvent like ethyl acetate or DCM.[1] Washing the combined organic layers with brine will help remove water-soluble impurities.

  • Acid-Base Extraction: To remove unreacted 2-phenylethylamine, you can wash the organic layer with a dilute acid (e.g., 1M HCl). The protonated amines will move to the aqueous layer. Then, basify the aqueous layer with NaOH and extract the product back into an organic solvent.

  • Column Chromatography: Flash column chromatography on silica gel is a reliable method for final purification.[1][12]

    • Standard Silica Gel: A gradient of ethyl acetate in hexane is a good starting point.

    • Amine-Functionalized Silica: For basic compounds like amines, using an amine-functionalized silica can improve peak shape and separation by minimizing interactions with acidic silanol groups on standard silica.[13] This often allows for the use of less polar solvent systems like hexane/ethyl acetate without the need for amine additives in the mobile phase.[13]

Q4: I am concerned about the toxicity of sodium cyanoborohydride. Are there safer and equally effective alternatives?

A4: Yes, sodium triacetoxyborohydride (NaBH(OAc)₃) is a much safer and often more effective alternative to NaBH₃CN.[4][14]

FeatureSodium Cyanoborohydride (NaBH₃CN)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Toxicity Highly toxic; can release hydrogen cyanide gas.[10][14]Significantly less toxic.[4]
Selectivity Good selectivity for imines over ketones at controlled pH.[8][15]Excellent selectivity for imines over ketones.[6][7]
Reaction Conditions Optimal at pH 6-8.[8]Effective in slightly acidic to neutral conditions.[6]
Byproducts Can form cyanide-containing impurities.[9][10]Generally cleaner reactions.[7]

Given the advantages in safety and often superior performance, sodium triacetoxyborohydride is the recommended reducing agent for this synthesis. [4][6][7]

III. Optimized Experimental Protocol

This protocol is based on the use of sodium triacetoxyborohydride for a high-yield, one-pot synthesis.

Materials:

  • Cycloheptanone

  • 2-Phenylethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve cycloheptanone (1.0 eq.) and 2-phenylethylamine (1.1 eq.) in DCM or DCE.[1]

  • Imine Formation: Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).[1][7]

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[1] Stir vigorously for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Concentration: Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure N-(2-phenylethyl)cycloheptanamine.[1][12]

IV. Visualizing the Process

Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A 1. Dissolve Cycloheptanone and 2-Phenylethylamine in DCM B 2. Stir for 30 min (Imine Formation) A->B C 3. Add NaBH(OAc)₃ portion-wise B->C D 4. Monitor by TLC/LC-MS C->D E 5. Quench with NaHCO₃ (aq) D->E F 6. Extract with DCM/EtOAc E->F G 7. Wash, Dry, Concentrate F->G H 8. Column Chromatography G->H

Caption: One-pot reductive amination workflow for N-(2-phenylethyl)cycloheptanamine synthesis.

Key Reaction Intermediates

G Cycloheptanone Cycloheptanone Imine Imine Cycloheptanone->Imine + 2-Phenylethylamine - H₂O Iminium Ion Iminium Ion Imine->Iminium Ion + H⁺ Product Product Iminium Ion->Product + [H⁻] (from reducing agent)

Caption: Key intermediates in the acid-catalyzed reductive amination pathway.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Mondal, M., & Bora, U. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(21), 3149-3153. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Fiveable. (2025). Sodium Cyanoborohydride Definition. Organic Chemistry Key Term. [Link]

  • Suneel, K., & Vivek, K. (2019). Direct Catalytic Reductive N-Alkylation of Amines with Carboxylic Acids: Chemoselective Enamine Formation and further Functionalizations. The Journal of Organic Chemistry, 84(15), 9459-9469. [Link]

  • Zoran. The role of sodium cyanoborohydride in chemical synthesis. [Link]

  • Kinstle, T. H., & Casey, J. D. (2025). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. ACS Omega, 10(6), 7545-7552. [Link]

  • Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

  • ResearchGate. (2018). Reductive amination with primary amines and ammonia. [Link]

  • Kinstle, T. H., & Casey, J. D. (2025). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. ACS Omega. [Link]

  • ResearchGate. The results from reductive amination of cyclohexanone with benzylamine... [Link]

  • Vapourtec. Application Note – Reductive Amination. [Link]

  • MDPI. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 15(9), 1085. [Link]

  • PubChem. N-(2-phenylethyl)-4-propylcycloheptan-1-amine. [Link]

  • Collins, M., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of forensic sciences, 54(4), 853–863. [Link]

  • MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561. [Link]

  • PrepChem.com. Synthesis of (2-cycloheptyl)aminomethylenebis(phosphonic acid). [Link]

  • Wiley-VCH. supporting info alkynil amines. [Link]

  • ResearchGate. (2025). Reductive amination of cyclopentanone. [Link]

  • Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-26. [Link]

  • TÜBİTAK Academic Journals. (2012). Preparation of 2-(N,N-dialkylamino)-2,4,6- cycloheptatrien-1-one derivatives from an isocyanide, a primary amine, propionaldehyd. Turkish Journal of Chemistry, 36(5), 779-788. [Link]

  • ResearchGate. Optimization of the synthesis of 7b. [Link]

  • PubMed. (2026). Discovery of 2-phenylethyl chromones as potent and selective CYP1B1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-1. [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • MDPI. (2023). In Silico Design of Engineering Optimization via OptHandle for Effective Synthesis of Adipic Acid Precursor, α-Aminoadipate. International Journal of Molecular Sciences, 24(18), 14319. [Link]

  • PubMed. (2011). Optimisation of biotransformation conditions for production of 2-phenylethanol by a Saccharomyces cerevisiae CWY132 mutant. Letters in applied microbiology, 52(4), 378–384. [Link]

Sources

Technical Support Center: N-(2-phenylethyl)cycloheptanamine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of N-(2-phenylethyl)cycloheptanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the isolation and purification of this secondary amine. Our goal is to provide practical, field-tested insights and solutions to streamline your experimental workflows and ensure the highest purity of your final compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of N-(2-phenylethyl)cycloheptanamine in a question-and-answer format.

Q1: Why is my compound exhibiting significant peak tailing during silica gel chromatography, and how can I fix it?

A1: This is a classic issue when purifying basic compounds like secondary amines on standard silica gel.[1]

  • Causality: Silica gel has an acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom in your N-(2-phenylethyl)cycloheptanamine interacts strongly with these acidic sites via acid-base interactions. This strong adsorption leads to slow desorption, causing the compound to "drag" or "tail" as it moves down the column, resulting in poor peak shape and inefficient separation.[1]

  • Troubleshooting Protocol:

    • Mobile Phase Modification: The most common solution is to add a small amount of a competitive base to your mobile phase. This base will occupy the acidic sites on the silica, minimizing their interaction with your target compound.

      • Add 0.1-1% triethylamine (TEA) or ammonia (in methanol) to your solvent system. TEA is often preferred due to its volatility.

      • Start with a lower concentration and increase if tailing persists. Be aware that excessive TEA can alter the elution profile of other impurities.

    • Use of Specialized Stationary Phases: If mobile phase modification is insufficient or undesirable, consider using a different stationary phase.

      • Amine-functionalized silica: These columns have been treated to have a basic surface, which repels the basic amine and prevents the strong acid-base interaction, leading to much-improved peak shapes without mobile phase additives.[1]

      • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.

Q2: My HPLC analysis shows a broad peak or two very closely eluting peaks. What is the likely cause and resolution?

A2: This chromatographic behavior often points towards unresolved stereoisomers or on-column issues. N-(2-phenylethyl)cycloheptanamine is a chiral molecule, and its synthesis can result in a mixture of diastereomers if a chiral auxiliary is used, or a racemic mixture of enantiomers.

  • Plausible Causes & Solutions:

    • Unresolved Diastereomers: If your synthesis route produces diastereomers, they will have different physical properties and should be separable on a standard HPLC column, though they may be very close.[2]

      • Optimization: Improve separation by adjusting the mobile phase composition (e.g., changing the organic modifier or its percentage) or using a longer column with a smaller particle size. An isocratic elution method may provide better resolution for closely eluting peaks than a gradient method.[2][3]

    • Unresolved Enantiomers: If you have a racemic mixture, the enantiomers will not separate on a standard (achiral) HPLC column. You will need to use a chiral stationary phase (chiral HPLC).

    • Slow On-Column Interconversion: In some cases, conformers of a molecule can interconvert slowly on the chromatographic timescale, leading to peak broadening. Lowering the column temperature can sometimes resolve this.

    • Column Overload or Contamination: Injecting too much sample can lead to peak broadening and splitting.[3] Column contamination can also distort peak shape. Ensure your sample is properly diluted and the column is clean.

Troubleshooting Decision Tree for HPLC Peak Broadening/Splitting

Caption: Decision tree for troubleshooting broad or split HPLC peaks.

Q3: I am struggling to crystallize the freebase form of my compound; it consistently oils out. What strategies can I employ?

A3: "Oiling out" is a common problem in crystallization where the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the supersaturation is too high or when impurities are present.

  • Key Principles: Crystallization requires a controlled process of nucleation followed by crystal growth.[4] The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]

  • Strategies for Successful Crystallization:

    • Solvent Screening: Systematically screen a variety of solvents with different polarities. See the table below for suggestions. A binary solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) often works well. Dissolve the compound in a minimal amount of the "solvent" and slowly add the "anti-solvent" until turbidity appears, then warm until clear and cool slowly.

    • Control Cooling Rate: Rapid cooling often leads to oiling out. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

    • Scratching and Seeding:

      • Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can induce nucleation.

      • If you have a small amount of solid material, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.

    • Form a Salt: Secondary amines like N-(2-phenylethyl)cycloheptanamine often form stable, highly crystalline salts. Reacting the freebase with an acid (e.g., HCl in ether, or tartaric acid) will form the corresponding salt, which typically has much better crystallization properties. The salt can then be isolated and, if needed, converted back to the freebase.

Solvent ClassExamplesPolarityNotes
Non-Polar Hexanes, Heptane, TolueneLowGood as anti-solvents. Toluene may work as a primary solvent.
Moderately Polar Ethyl Acetate, MTBE, DCMMediumGood starting points for single-solvent crystallization.
Polar Aprotic Acetone, AcetonitrileHighCan be effective, but solubility might be too high even when cold.
Polar Protic Isopropanol, EthanolHighOften good primary solvents, to be used with a non-polar anti-solvent.
Q4: My final product has a persistent yellow or brown discoloration. What is the likely cause and how can it be removed?

A4: Discoloration often indicates the presence of trace, highly conjugated impurities, which can arise from oxidation or side reactions during synthesis or workup. Amines, in particular, can be susceptible to air oxidation over time.

  • Potential Causes:

    • Oxidation: The amine may have partially oxidized to form colored byproducts.

    • Route-Specific Impurities: Side reactions during the synthesis (e.g., reductive amination) can generate colored impurities.[6]

    • Residual Reagents: Some reagents or catalysts from the synthesis may be colored and carried through the process.

  • Decolorization Techniques:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent. Add a small amount (1-5% by weight) of activated carbon and heat the mixture gently with stirring for 15-30 minutes. The colored impurities will adsorb onto the surface of the carbon. Filter the hot solution through a pad of Celite® to remove the carbon, and then proceed with crystallization. Caution: Activated carbon can also adsorb your product, leading to some yield loss.

    • Recrystallization: A carefully performed recrystallization is often sufficient to leave colored impurities behind in the mother liquor.

    • Chromatography: If the impurity has a different polarity from your product, it can be separated by column chromatography.

Frequently Asked Questions (FAQs)
Q1: How can I effectively separate the diastereomers of N-(2-phenylethyl)cycloheptanamine?

A1: The most reliable method for separating diastereomers at a preparative scale is through fractional crystallization of diastereomeric salts.[7]

  • Principle: Enantiomers have identical physical properties, but diastereomers do not.[7] By reacting your racemic amine with a single enantiomer of a chiral acid (a resolving agent), you form a mixture of two diastereomeric salts. These salts will have different solubilities, allowing one to be selectively crystallized.[8]

  • Experimental Protocol: Diastereomeric Salt Resolution

    • Select a Resolving Agent: Common choices for resolving basic amines include (R,R)-tartaric acid, (S,S)-tartaric acid, or (R)-(-)-mandelic acid.

    • Salt Formation: Dissolve your racemic N-(2-phenylethyl)cycloheptanamine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 equivalents of the chosen chiral acid in the same solvent.

    • Crystallization: Slowly add the acid solution to the amine solution. The diastereomeric salt of one enantiomer should begin to precipitate. The key is to allow this to happen slowly to achieve high diastereomeric purity.

    • Isolation: Filter the solid salt and wash it with a small amount of cold solvent. This solid is your enriched diastereomeric salt.

    • Liberation of the Freebase: Dissolve the isolated salt in water and basify the solution with an aqueous base (e.g., NaOH) to deprotonate the amine. Extract the free amine into an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to obtain the purified single enantiomer.

    • Purity Check: Verify the enantiomeric purity using chiral HPLC.

Workflow for Diastereomeric Resolution

Caption: General workflow for the resolution of a racemic amine.

Q2: What analytical methods are recommended for final purity assessment?

A2: A combination of methods should be used to provide a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. Use a high-resolution column and a validated method to determine the area percentage of your main peak relative to any impurities. A photodiode array (PDA) detector can help identify impurities that have different UV spectra.[3][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of your compound. The amine may need to be derivatized to improve its volatility and peak shape.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to detect impurities if they are present at levels of ~1% or higher. Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified standard.

  • Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) if the compound has been resolved into its separate enantiomers.

Q3: What are the potential sources of nitrosamine impurities in this compound and how can I mitigate them?

A3: Nitrosamine impurities are a significant concern for pharmaceuticals containing secondary amines.[10][11] They are potent mutagens and are strictly regulated.

  • Formation Pathway: N-(2-phenylethyl)cycloheptanamine is a secondary amine and can react with nitrosating agents (e.g., nitrous acid, which can be formed in situ from nitrites under acidic conditions) to form the corresponding N-nitrosamine.

  • Potential Sources of Nitrosating Agents:

    • Reagents: Use of reagents like sodium nitrite (NaNO₂) in the synthesis or workup.

    • Contaminated Solvents: Some solvents, like dimethylformamide (DMF), can degrade to form secondary amines which can then form nitrosamines that contaminate the process.[11]

    • Excipients: In formulation, certain excipients can contain trace levels of nitrites.

  • Mitigation and Control:

    • Risk Assessment: Carefully review your synthetic route to identify any steps where nitrosating agents are used or could be formed.

    • Avoid Nitrite Sources: Where possible, avoid using reagents containing nitrites, especially under acidic conditions.

    • Scavengers: Consider using antioxidants or scavengers like ascorbic acid (Vitamin C) in the formulation, which can inhibit the nitrosation reaction.

    • Sensitive Analytical Testing: Develop highly sensitive analytical methods (e.g., LC-MS/MS) to test for potential nitrosamine impurities at the parts-per-billion (ppb) level.[12]

References
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Refining Community.
  • American Filtration and Separation Society. (2024, January 1).
  • IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • MilliporeSigma. HPLC Troubleshooting Guide.
  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
  • Gas Processing & LNG. (2019, June 1).
  • Vysus Group. (2021, June 14). Common amine system corrosion issues and how to solve them.
  • ResearchGate. (2020, December 5). Are the enantiomers of the drug compounds separated in the final product?
  • Chemistry Stack Exchange. (2017, October 2).
  • Agilent. (2020, September 14).
  • ResearchGate. Crystal structure and Hirshfeld surface analysis of N-{2-[(E)-(4-methylbenzylidene)amino]phenyl}-2-(5-methyl-1-H-pyrazol-3-yl)
  • PubMed. (2018, February 18).
  • PMC.
  • Experiment #5: Resolution of (R,S)
  • UCL Discovery. (2010, March 12).
  • A method for the estimation of 2-phenylethylamine in human urine by gas chrom
  • PMC. (2009, July 28).
  • RJPT. (2025, April 10).
  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements.
  • Digital CSIC. (2024, September 12).
  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
  • JCBPS. (2020, November 20).
  • Semantic Scholar. (2023, August 4).
  • PubMed. (2008, August 15).
  • PMC. Biotechnological 2-Phenylethanol Production: Recent Developments.
  • IJPPR. (2024, January 30).
  • Thermo Fisher Scientific. Overcoming Purification Challenges In Antibody Therapeutics Manufacturing.
  • Biomedical and Pharmacology Journal. (2025, October 9). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches.
  • Drug Discovery News. (2025, December 15).
  • ResearchGate. (2022, November 12). (PDF) Advances in Pharmacology and Clinical Trials - mRNA Purification: Technology Aspects and Impurities TFF, Chromatography, UF/DF (Resins, Magnetic Beads, Monoliths)- SCILIT INDEXED.
  • UCL Discovery. (2022, March 23).

Sources

optimizing reaction conditions for N-(2-phenylethyl)cycloheptanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The synthesis of N-(2-phenylethyl)cycloheptanamine (a secondary amine scaffold often found in CNS-active pharmacophores) presents a specific set of challenges due to the steric conformation of the seven-membered cycloheptanone ring.[1] Unlike cyclohexanone, which exists in a rigid chair, cycloheptanone is conformationally mobile (pseudorotation), which can retard nucleophilic attack and imine formation.

This guide moves beyond standard textbook procedures to provide a field-optimized protocol based on Reductive Amination using Sodium Triacetoxyborohydride (STAB) . This method is superior to catalytic hydrogenation (which can reduce the phenyl ring or require high pressure) and NaBH₄ (which causes side-reduction of the ketone).

The "Golden Standard" Protocol

Objective: Synthesize N-(2-phenylethyl)cycloheptanamine with >85% isolated yield and >98% purity.

Reagents & Stoichiometry Table
ReagentEquiv.[2][3]RoleCritical Note
2-Phenylethylamine 1.0NucleophileLimiting reagent to prevent bis-alkylation.[1]
Cycloheptanone 1.1 - 1.2ElectrophileSlight excess drives equilibrium to imine.
NaBH(OAc)₃ 1.4 - 1.5Reducing AgentMust be solid. Do not dissolve before adding.
Acetic Acid (AcOH) 1.0 - 2.0CatalystCrucial. Activates ketone/imine without protonating amine fully.[1]
1,2-Dichloroethane (DCE) SolventMediumBest for STAB solubility.[1] THF is a viable alternative.
Step-by-Step Methodology
  • Imine Pre-Equilibrium (The "Incubation" Phase):

    • In a dry round-bottom flask under Nitrogen/Argon, dissolve Cycloheptanone (1.1 eq) and 2-Phenylethylamine (1.0 eq) in DCE (0.2 M concentration) .

    • Add Acetic Acid (1.0 eq) .

    • Technical Insight: Stir for 30–60 minutes at room temperature before adding the reducing agent. This allows the hemiaminal-to-imine equilibrium to establish. Cycloheptanone is sterically slower than cyclohexanone; skipping this wait time leads to direct reduction of the ketone to cycloheptanol.

  • Reductive Step:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in 3 portions over 15 minutes.

    • Why? Adding all at once can cause an exotherm that decomposes the hydride.

    • Remove ice bath and warm to Room Temperature (20–25°C). Stir for 12–16 hours .

  • Quench & Workup:

    • Quench by slowly adding saturated aqueous NaHCO₃ (gas evolution will occur). Stir for 20 mins.

    • Extraction: Extract with DCM (3x).

    • Purification (Acid-Base Wash - Critical):

      • Combine organics.[2]

      • Extract with 1M HCl (2x). The Product (amine) goes into the Aqueous layer; impurities (unreacted ketone, cycloheptanol) stay in Organic.

      • Discard the Organic layer.

      • Basify the Aqueous layer with 6M NaOH (pH > 12).

      • Extract the now-free amine back into DCM (3x).

      • Dry over Na₂SO₄, filter, and concentrate.

  • Salt Formation (Optional but Recommended):

    • The free base is likely an oil. To isolate as a stable solid, dissolve in diethyl ether and add HCl in dioxane or Fumaric acid in isopropanol to precipitate the salt.

Troubleshooting Guide (Help Desk)

Q1: My yield is low (<50%), and I see a large peak in the crude NMR around 3.8 ppm.

  • Diagnosis: You have formed Cycloheptanol . This happens when the reducing agent reduces the ketone before the amine can react with it.

  • Fix:

    • Increase the "Incubation Phase" (Step 1) to 2 hours.

    • Add 3Å Molecular Sieves to the reaction to remove water and drive imine formation.

    • Ensure you are using NaBH(OAc)₃ , not NaBH₄. NaBH₄ is too aggressive and reduces ketones faster than imines in this context.

Q2: I see a secondary impurity with a mass of [M + Cycloheptyl].

  • Diagnosis: Dialkylation . The product amine reacted with another molecule of cycloheptanone.

  • Fix:

    • Ensure Phenethylamine is the limiting reagent (1.0 eq).[1]

    • Do not use large excesses of ketone.

    • Dilute the reaction (0.1 M instead of 0.2 M).

Q3: The reaction is stuck (incomplete conversion) after 24 hours.

  • Diagnosis: The imine is not forming due to steric hindrance or wet solvent.

  • Fix:

    • Check solvent dryness (DCE must be anhydrous).

    • Increase Acetic Acid to 2.0 eq.[1]

    • Gently heat the "Incubation Phase" to 40°C for 1 hour, then cool to 0°C before adding STAB.

Visualizing the Reaction Logic

The following diagram illustrates the critical decision pathways and mechanistic flow for this synthesis.

ReductiveAmination Start Start: Cycloheptanone + Phenethylamine ImineStep Imine Formation (Equilibrium) Start->ImineStep + AcOH, DCE Side_Alc Side Product: Cycloheptanol Start->Side_Alc Direct Reduction (If No Wait Time) Reduction Reduction Step (NaBH(OAc)3) ImineStep->Reduction Add STAB (Slow Addition) Workup Acid/Base Extraction Reduction->Workup Quench NaHCO3 Product Product: N-(2-phenylethyl)cycloheptanamine Workup->Product Basify & Extract Side_Tert Side Product: Tertiary Amine Product->Side_Tert Over-Alkylation (If Excess Ketone) Side_Alc->Start Optimize: Add Mol. Sieves

Caption: Workflow logic distinguishing the desired pathway (Green/Yellow) from common failure modes (Red).

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of DCE? A: Yes, but you must switch the reducing agent to NaBH₄ or NaCNBH₃ .

  • Warning: If using NaBH₄ in MeOH, you must pre-form the imine (stir amine+ketone for 2-3 hours) before adding NaBH₄, or you will get mostly cycloheptanol. STAB/DCE is more forgiving.

Q: Is this reaction water-sensitive? A: Moderately. While STAB tolerates small amounts of water, water pushes the Imine


 Ketone + Amine equilibrium back to the left. For sterically hindered ketones like cycloheptanone, anhydrous conditions are highly recommended .

Q: Why Acetic Acid? Can I use HCl? A: Acetic acid buffers the solution to pH ~5-6.[1] This is the "Goldilocks" zone: acidic enough to protonate the carbonyl oxygen (activating it), but not so acidic that it protonates all the amine (deactivating the nucleophile). Strong acids like HCl will protonate the amine entirely, killing the reaction.

Q: Is the product a controlled substance? A: While the structure resembles certain phenethylamines, N-cycloheptyl derivatives are generally research chemicals.[1] However, always verify with your local EHS and compliance officer regarding "analog acts" before synthesis.

References

  • Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Source: (The definitive guide on using STAB for reductive amination, specifically citing cycloheptanone examples.)

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Source: (Explains the mechanism of acyloxyborohydrides and the role of acetic acid.)[1]

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Source: (Alternative protocol for extremely stubborn imines using Titanium Lewis acids.)

Sources

resolving impurities in N-(2-phenylethyl)cycloheptanamine samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers and process chemists handling N-(2-phenylethyl)cycloheptanamine (CAS: Generic structure implied).[1] It addresses the specific purification challenges inherent to secondary amine synthesis via reductive amination.

Ticket Type: Impurity Profiling & Remediation Applicable Synthesis Route: Reductive Amination (Phenethylamine + Cycloheptanone)[1]

Module 1: Diagnostic Triage

Before attempting purification, you must identify which "species of failure" is present in your crude mixture.[1] Use this diagnostic matrix.

The "Dirty Dozen" Impurity Profile
Impurity TypeChemical SpeciesOriginDiagnostic Signal (LC-MS/NMR)
Target N-(2-phenylethyl)cycloheptanamine Product [M+H]⁺ = 218.2
Impurity A CycloheptanolReduction of excess ketoneNo MS signal (usually). NMR: Multiplet ~3.8 ppm (CH-OH).[1]
Impurity B N-(2-phenylethyl)cycloheptanimineIncomplete reduction[M+H]⁺ = 216.2 (Mass -2).[1] NMR: Imine C=N shift ~160-170 ppm (¹³C).[1]
Impurity C 2-PhenylethylamineUnreacted starting material[M+H]⁺ = 122.[1]1. Broad NH₂ peak.
Impurity D N,N-Dicycloheptyl-2-phenylethylamineOver-alkylation (Tertiary amine)[M+H]⁺ = 314.3. Loss of NH signal in NMR.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "I have a persistent neutral impurity that won't crystallize."

Diagnosis: This is almost certainly Cycloheptanol (Impurity A) or unreacted Cycloheptanone .[1] In reductive aminations using borohydrides, excess ketone is often reduced to the alcohol.

The Fix: The "pH Swing" Protocol This protocol uses a self-validating Acid-Base extraction logic to separate the basic amine product from neutral alcohols.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude oil in EtOAc or DCM.

  • Acidification: Add 1M HCl (aq) until pH < 2.

    • Mechanism:[1][2][3][4][5][6][7] The amine becomes the hydrochloride salt (

      
      ) and moves to the aqueous  layer. The alcohol remains neutral.
      
  • Wash (Critical): Extract the aqueous layer with fresh EtOAc (3x).[1]

    • Validation: Discard these organic layers (they contain the Cycloheptanol). Keep the aqueous layer.

  • Basification: Cool the aqueous layer on ice. Slowly add 4M NaOH until pH > 12.

    • Mechanism:[1][2][3][5][6][7] The amine is deprotonated back to the free base (

      
      ), becoming insoluble in water.
      
  • Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined DCM layers over

    
     and concentrate.
    

AcidBaseWorkup Start Crude Mixture (Amine + Alcohol) Acidify Add 1M HCl (pH < 2) Start->Acidify Partition Partition Layers Acidify->Partition OrgLayer Organic Layer (Contains Cycloheptanol) Partition->OrgLayer Neutrals stay AqLayer Aqueous Layer (Contains Amine-HCl) Partition->AqLayer Product migrates Wash Discard Organic OrgLayer->Wash Basify Add NaOH (pH > 12) AqLayer->Basify Extract Extract with DCM Basify->Extract Final Pure Amine (Free Base) Extract->Final

Caption: Logic flow for removing neutral impurities (Cycloheptanol) via pH manipulation.

Issue 2: "My product contains unreacted Phenethylamine (Starting Material)."

Diagnosis: You have a mixture of Primary (SM) and Secondary (Product) amines.[1] The Acid-Base method above will not separate these, as both protonate/deprotonate similarly.[1]

The Fix: Chemoselective Scavenging or Distillation Since the boiling point difference is significant (Phenethylamine BP ~197°C vs. Product BP >300°C), Vacuum Distillation is the gold standard. However, for small scales (<1g), use Chromatography .[1]

Chromatography Protocol (The "Amine Shift"): Standard silica is acidic and streaks amines. You must modify the stationary phase.

  • Mobile Phase: DCM:MeOH (95:5) + 1% Triethylamine (TEA) or 1%

    
     .[1]
    
    • Why: The base competes for silanol sites, sharpening the peaks.

  • Elution Order:

    • Tertiary amines (Impurity D) elute first (least polar).[1]

    • Secondary amine (Product) elutes second.[1]

    • Primary amine (Phenethylamine) elutes last (most polar, interacts strongest with silica).[1]

Issue 3: "I see a Mass-2 peak (216 instead of 218)."

Diagnosis: This is the Imine Intermediate (Impurity B). The reduction did not go to completion.

The Fix: The "Rescue" Reduction Do not attempt to separate the imine; it is chemically unstable and difficult to purify. Instead, drive the reaction to completion.

  • Resuspend: Dissolve the crude mixture in Methanol.

  • Re-activate: Add 1.5 equivalents of Sodium Borohydride (

    
    ) .
    
    • Pro-Tip: If the imine is stubborn, add a Lewis Acid catalyst like

      
       (Titanium isopropoxide) or switch to a stronger reducing agent like 
      
      
      
      (requires dry THF, not MeOH).[1]
  • Monitor: Check LC-MS after 1 hour. The 216 peak should disappear.

Module 3: Storage & Stability

Critical Warning: Secondary amines are prone to oxidation to form N-Oxides or Nitrones upon long-term exposure to air, and they readily absorb


 to form carbamates.[1]
  • Storage: Store under Argon/Nitrogen atmosphere at -20°C.

  • Salt Formation: Converting the free base to the Hydrochloride (HCl) or Oxalate salt significantly increases shelf-life.

    • Protocol: Dissolve free base in diethyl ether. Add 2M HCl in ether dropwise. Filter the white precipitate immediately.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical. (Standard reference for Acid-Base extraction logic).

  • Clayden, J., Greeves, N., Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Mechanistic grounding for imine formation and reduction).

  • Sigma-Aldrich. "Reductive Amination Application Note." Link

Sources

Technical Support Center: Troubleshooting N-(2-phenylethyl)cycloheptanamine Instability Issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-phenylethyl)cycloheptanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common instability issues encountered during the handling, storage, and application of this compound. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to N-(2-phenylethyl)cycloheptanamine Stability

N-(2-phenylethyl)cycloheptanamine is a secondary amine, a class of organic compounds known for their potential instability under certain conditions. The presence of the nitrogen atom with its lone pair of electrons makes the molecule susceptible to oxidation, while the overall structure can be influenced by factors such as pH, temperature, light, and the presence of reactive chemical species. This guide provides a structured, question-and-answer approach to troubleshoot and mitigate these stability challenges.

Troubleshooting Guides

This section directly addresses specific problems you may encounter. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol to resolve the issue.

Question 1: My sample of N-(2-phenylethyl)cycloheptanamine has developed a yellow or brown discoloration over time. What is causing this and is the compound still usable?

Answer:

Discoloration is a common indicator of degradation in amine-containing compounds. The primary culprit is often oxidation . The lone pair of electrons on the nitrogen atom in N-(2-phenylethyl)cycloheptanamine is susceptible to attack by atmospheric oxygen, leading to the formation of colored impurities such as N-oxides and other degradation products. This process can be accelerated by exposure to light and elevated temperatures.

While a slight change in color may not significantly impact the compound's primary activity in all applications, it is a clear sign of impurity formation. For sensitive assays or in vivo studies, using a discolored sample is not recommended as the impurities could have unintended biological effects or interfere with analytical measurements.

Troubleshooting Protocol: Assessing and Mitigating Discoloration

  • Purity Assessment:

    • Technique: The most reliable way to assess the purity of your sample is through analytical chromatography. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method.[1][2]

    • Procedure:

      • Prepare a standard solution of freshly sourced, high-purity N-(2-phenylethyl)cycloheptanamine.

      • Dissolve a small amount of your discolored sample in a suitable solvent (e.g., methanol or acetonitrile).

      • Run both the standard and your sample on the HPLC system. A typical mobile phase could be a gradient of acetonitrile and water with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape.

      • Compare the chromatograms. The presence of additional peaks in your sample that are not in the standard indicates the presence of degradation products.

  • Mitigation and Prevention:

    • Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen.[3] This displaces oxygen and minimizes oxidative degradation.

    • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light, which can catalyze oxidation.[4]

    • Temperature Control: Store the compound at low temperatures, typically -20°C for long-term storage, to slow down the rate of degradation reactions.[3][5]

Question 2: I am observing poor solubility or the formation of a precipitate when dissolving N-(2-phenylethyl)cycloheptanamine in aqueous buffers. What is happening?

Answer:

The solubility of amines is highly pH-dependent. N-(2-phenylethyl)cycloheptanamine is a basic compound and will exist predominantly in its protonated (salt) form at acidic to neutral pH, which is generally more water-soluble. At higher pH values (alkaline conditions), the amine will be in its free base form, which is less polar and therefore less soluble in aqueous solutions.

The formation of a precipitate could also be due to the reaction of the amine with components in your buffer, such as the formation of insoluble salts.

Troubleshooting Protocol: Optimizing Solubility

  • pH Adjustment:

    • Procedure:

      • Attempt to dissolve the compound in a slightly acidic buffer (e.g., pH 4-6).

      • If the compound is still not fully dissolved, you can add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise while stirring to aid in the formation of the more soluble protonated species.

    • Causality: By lowering the pH, you are increasing the concentration of the protonated amine, which has a higher affinity for polar solvents like water.

  • Solvent Selection:

    • Consider Co-solvents: If working with a purely aqueous system is not required, consider using a co-solvent. Small amounts of organic solvents like ethanol, DMSO, or dimethyl formamide can significantly improve solubility.[3]

    • Important Note: Always ensure that the chosen co-solvent is compatible with your downstream application and will not have unintended physiological effects.[3]

Question 3: My reaction yield is consistently lower than expected when using N-(2-phenylethyl)cycloheptanamine. Could instability be the cause?

Answer:

Yes, instability can directly impact reaction yields. If your starting material has degraded, the actual concentration of the active compound is lower than what you have weighed out. Furthermore, degradation products can sometimes interfere with the reaction mechanism, leading to the formation of unwanted byproducts.

One common synthetic route to N-(2-phenylethyl)cycloheptanamine is through reductive amination of cycloheptanone with phenethylamine.[6][7] Incomplete reaction or side reactions during synthesis can lead to impurities that may affect stability and reactivity.

Troubleshooting Protocol: Verifying Purity and Optimizing Reaction Conditions

  • Purity Verification Before Use:

    • Technique: Before starting your reaction, verify the purity of your N-(2-phenylethyl)cycloheptanamine using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] This will give you a clear picture of the starting material's integrity.

    • Expected Impurities: Be aware of potential impurities from the synthesis, such as unreacted starting materials (cycloheptanone, phenethylamine) or byproducts of the reductive amination process.[10][11]

  • Reaction Condition Optimization:

    • Inert Atmosphere: If your reaction is sensitive to oxidation, perform it under an inert atmosphere (nitrogen or argon).

    • Temperature Control: Amine degradation can be accelerated at elevated temperatures.[12] If your reaction requires heating, consider if the temperature can be lowered or the reaction time shortened.

    • pH Control: The reactivity of the amine can be influenced by pH. Ensure the reaction buffer or solvent system maintains a pH that is optimal for your specific transformation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for N-(2-phenylethyl)cycloheptanamine?

A1: For optimal stability, N-(2-phenylethyl)cycloheptanamine should be stored under the following conditions:

  • Temperature: -20°C for long-term storage.[3] For short-term use, 2-8°C is acceptable.

  • Atmosphere: Under an inert gas like argon or nitrogen to prevent oxidation.[3]

  • Light: In a light-resistant container, such as an amber vial.[4]

  • Moisture: In a tightly sealed container to prevent moisture absorption, as amines can be hygroscopic.[5]

ParameterRecommended ConditionRationale
Temperature-20°C (long-term)Slows down degradation kinetics.[3][5]
AtmosphereInert (Argon or Nitrogen)Prevents oxidation.[3]
LightAmber vial or protected from lightPrevents photolytic degradation.[4]
MoistureTightly sealed containerPrevents hydrolysis and formation of byproducts.[5]

Q2: How can I purify a degraded sample of N-(2-phenylethyl)cycloheptanamine?

A2: If your sample has undergone minor degradation, purification may be possible.

  • Column Chromatography: For small-scale purification, silica gel column chromatography can be effective. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to separate the desired compound from more polar degradation products.

  • Distillation: If you have a larger quantity and the compound is thermally stable enough, vacuum distillation can be an option to separate it from non-volatile impurities.

Q3: What analytical techniques are best for monitoring the stability of N-(2-phenylethyl)cycloheptanamine?

A3: A combination of chromatographic and spectroscopic techniques is ideal.

  • HPLC-UV: Excellent for routine purity checks and quantifying the percentage of the main compound and impurities.[1][2]

  • LC-MS: Provides mass information, which is invaluable for identifying the structures of unknown degradation products.[8][9]

  • GC-MS: Suitable for volatile amines and can be used to identify impurities from the synthesis or degradation.[8][9]

  • NMR Spectroscopy: Can provide detailed structural information about the compound and any impurities present, although it is less sensitive than chromatographic methods for detecting minor components.

Visualizing Degradation and Workflow

Potential Oxidative Degradation Pathway

N-(2-phenylethyl)cycloheptanamine N-(2-phenylethyl)cycloheptanamine N-oxide N-oxide N-(2-phenylethyl)cycloheptanamine->N-oxide Oxidation (O2) Other Degradation Products Other Degradation Products N-(2-phenylethyl)cycloheptanamine->Other Degradation Products Light, Heat

A simplified diagram of potential oxidative degradation.

Troubleshooting Workflow

cluster_issue Observed Issue cluster_analysis Analysis cluster_solution Solution Discoloration Discoloration Purity Check (HPLC/LC-MS) Purity Check (HPLC/LC-MS) Discoloration->Purity Check (HPLC/LC-MS) Poor Solubility Poor Solubility Check pH & Solvent Check pH & Solvent Poor Solubility->Check pH & Solvent Low Yield Low Yield Verify Starting Material Purity Verify Starting Material Purity Low Yield->Verify Starting Material Purity Store Properly (Inert, Cold, Dark) Store Properly (Inert, Cold, Dark) Purity Check (HPLC/LC-MS)->Store Properly (Inert, Cold, Dark) Adjust pH / Use Co-solvent Adjust pH / Use Co-solvent Check pH & Solvent->Adjust pH / Use Co-solvent Optimize Reaction Conditions Optimize Reaction Conditions Verify Starting Material Purity->Optimize Reaction Conditions

A logical workflow for troubleshooting common issues.

References

  • Stability of amines - Powered by XMB 1.9.11 - Sciencemadness Discussion Board . (2020, May 26). Sciencemadness. Available from: [Link]

  • What are the Health and Safety Guidelines for Using Amines? . Diplomata Comercial. Available from: [Link]

  • Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture . Industrial & Engineering Chemistry Research, 61(43), 16049–16063. Available from: [Link]

  • Arachchige, C. P., et al. (2022). Impact of Solvent on the Thermal Stability of Amines . ACS Omega, 7(43), 38781–38791. Available from: [Link]

  • Agha, M. S., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends . Processes, 8(5), 619. Available from: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety . Diplomata Comercial. Available from: [Link]

  • Fattahpour, S., et al. (2012). Amine Gas Sweetening System Problems Arising from Amine Replacement and Solutions to Improve System Performance . Journal of Chemical and Petroleum Engineering, 46(1), 37-45. Available from: [Link]

  • N-(2-phenylethyl)-4-propylcycloheptan-1-amine . PubChem. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . (2023, November 9). ACS Chemical Health & Safety. Available from: [Link]

  • Kunalan, V., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods . Analytical Chemistry, 81(17), 7342–7348. Available from: [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment . (2024, July 8). LinkedIn. Available from: [Link]

  • Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals . Nature Chemical Biology, 5(8), 559–566. Available from: [Link]

  • Mpanza, T. D., et al. (2020). A review of the newly identified impurity profiles in methamphetamine seizures . Forensic Science International, 314, 110398. Available from: [Link]

  • Organic Syntheses Procedure . Organic Syntheses. Available from: [Link]

  • Application Note – Reductive Amination . Synple Chem. Available from: [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions . (2025, August 6). ResearchGate. Available from: [Link]

  • Cycloheptylamine . PubChem. Available from: [Link]

  • Ishaku, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction . Chemistry, 5(1), 220-248. Available from: [Link]

  • Kümper, J., et al. (2024). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction . Angewandte Chemie International Edition. Available from: [Link]

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review . (2025, May 6). ResearchGate. Available from: [Link]

  • Routes for Synthesis of Metabolites of Ruxolitinib and Epacadostat . Hypha Discovery. Available from: [Link]

  • Wang, J., et al. (2009). [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization] . Se Pu, 27(3), 376-8. Available from: [Link]

  • US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines. Google Patents.
  • Kong, L., et al. (2022). Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro . Toxicology Letters, 367, 43-52. Available from: [Link]

  • A method for the estimation of 2-phenylethylamine in human urine by gas chromatography . Clinica Chimica Acta. Available from: [Link]

  • Synthesis and Characterization of 2-(((2,7-Dihydroxynaphthalen-1-yl)methylene)amino)-3′,6′-bis(ethylamino)-2′,7′-dimethylspiro[isoindoline-1,9′-xanthen]-3-one and Colorimetric Detection of Uranium in Water . (2023, September 15). MDPI. Available from: [Link]

  • Novel CuMgAlTi-LDH Photocatalyst for Efficient Degradation of Microplastics under Visible Light Irradiation . (2023, May 17). MDPI. Available from: [Link]

  • (PDF) Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices . (2024, August 20). ResearchGate. Available from: [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal . American Chemistry Council. Available from: [Link]

  • Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spra . SciSpace. Available from: [Link]

  • Chemical Properties of 1-Heptanamine, N-heptyl- (CAS 2470-68-0) . Cheméo. Available from: [Link]

Sources

Technical Support Center: Analytical Method Refinement for N-(2-phenylethyl)cycloheptanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Analytical Support Hub. Reference Ticket: #PE-CH7-AMINE-001 Status: Active Support Subject: Refinement of Chromatographic and Spectrometric Workflows for N-(2-phenylethyl)cycloheptanamine (C15H23N)

Executive Summary: The Physicochemical Context

Before troubleshooting, you must understand the molecule's behavior. N-(2-phenylethyl)cycloheptanamine is a lipophilic secondary amine (Predicted LogP


 5.4; pKa 

9.8-10.5).
  • The Challenge: Its high lipophilicity leads to severe non-specific binding (adsorption) to plasticware, while the secondary amine moiety causes significant peak tailing on standard silica-based columns due to silanol interactions.

  • The Solution: Analytical success requires a "passivated" workflow—inert surfaces, end-capped stationary phases, and specific pH control.

Module 1: Sample Preparation & Extraction
Q: My recovery rates are inconsistent (varying between 40-80%). What is going wrong?

A: You are likely experiencing adsorptive loss or pH mismatch during extraction. The high LogP of this molecule means it will stick to polypropylene pipette tips and well plates if kept in a purely aqueous, neutral solution.

Troubleshooting Protocol: The "Anti-Adsorption" LLE Workflow

  • Step 1 (Basification): Adjust sample pH to >11 using 0.1 M NaOH. Reason: This neutralizes the amine, driving it into the organic phase.

  • Step 2 (Solvent Choice): Use Chlorobutane or MTBE (Methyl tert-butyl ether) . Avoid pure hexane, as it may be too non-polar to fully recover the slightly polar amine functionality compared to MTBE.

  • Step 3 (Surface Passivation): Add 1% IPA (Isopropyl Alcohol) to your transfer solvents to disrupt hydrophobic binding to plastics.

  • Step 4 (Evaporation): Do NOT evaporate to complete dryness. The volatile free base can be lost. Add 10 µL of acidified methanol (0.1% HCl in MeOH) before evaporation to convert it to the non-volatile hydrochloride salt.

Visual Workflow: Optimized Extraction Logic

ExtractionWorkflow Start Biological Sample (Plasma/Urine) pH_Adj Adjust pH > 11.0 (0.1M NaOH) Start->pH_Adj Deprotonate Amine Solvent Add Extraction Solvent (MTBE + 1% IPA) pH_Adj->Solvent Partitioning PhaseSep Phase Separation (Centrifuge 3000g) Solvent->PhaseSep Organic Collect Organic Layer PhaseSep->Organic Acidify CRITICAL STEP: Add 10µL 0.1% HCl/MeOH (Salt Formation) Organic->Acidify Prevent Volatility Loss Evap Evaporate to Residue (N2 @ 40°C) Acidify->Evap Recon Reconstitute (Mobile Phase A:B 80:20) Evap->Recon

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow preventing volatility loss and adsorption.

Module 2: LC-MS/MS Refinement
Q: I see significant peak tailing (Asymmetry > 1.5) in HPLC.[1][2][3] How do I fix this?

A: Tailing is caused by the interaction between the positively charged nitrogen (at acidic pH) and residual silanols on the silica column.

Corrective Actions:

  • Column Selection: Switch to a Charged Surface Hybrid (CSH) C18 column or a Bidentate C18 column.

    • Why? These columns have a slight positive surface charge that electrostatically repels the protonated amine, preventing it from "sticking" to the surface silanols.

  • Mobile Phase Modifier: Increase ionic strength.

    • Recipe: Water + 0.1% Formic Acid + 5mM Ammonium Formate .

    • Mechanism:[4] The ammonium ions compete with your analyte for the active silanol sites, effectively "masking" them.

Q: The signal intensity in ESI+ is lower than expected.

A: This is often due to ion suppression from matrix components or improper organic solvent choice.

Optimization Table: LC-MS Parameters

ParameterRecommended SettingTechnical Rationale
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium FormateAcidic pH ensures protonation (

); Ammonium masks silanols.
Mobile Phase B Methanol or AcetonitrileMeOH often provides better solvation for protic amines; ACN gives sharper peaks.
Column Temp 40°C - 50°CHigher temp reduces viscosity and improves mass transfer, sharpening peaks.
Ion Source ESI Positive (+)Secondary amines ionize readily in positive mode.
Cone Voltage Optimize (Start ~30V)Too high causes in-source fragmentation; too low reduces transmission.
Module 3: GC-MS Troubleshooting
Q: My GC peaks are broad and show "fronting" or "tailing."

A: Direct injection of secondary amines is notoriously difficult in GC due to hydrogen bonding with the liner and column phase. You must derivatize.

Protocol: Acylation with PFPA (Pentafluoropropionic Anhydride) Derivatization replaces the active hydrogen on the amine with a perfluoroacyl group, improving volatility and peak shape.

  • Reagent: PFPA : Ethyl Acetate (2:1).

  • Incubation: 60°C for 20 minutes.

  • Evaporation: Evaporate to dryness under

    
    .
    
  • Reconstitution: Ethyl Acetate.

Result: The derivative N-(2-phenylethyl)-N-cycloheptyl-pentafluoropropanamide will elute as a sharp, symmetrical peak with a unique mass spectrum (distinctive perfluoroacyl fragments).

Module 4: Impurity & Stability Alerts
Q: Can I analyze this compound in the presence of nitrites?

A: WARNING: No. As a secondary amine, N-(2-phenylethyl)cycloheptanamine reacts rapidly with nitrites (often found in degraded solvents or biological matrices) to form N-nitroso-N-(2-phenylethyl)cycloheptanamine , a potential mutagen.

  • Prevention: Always use fresh, HPLC-grade solvents. If analyzing urine, add sulfamic acid immediately upon collection to scavenge nitrites.

References
  • US Food and Drug Administration (FDA) . (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs. Retrieved from

  • National Institutes of Health (NIH) . (2021). N-(2-phenylethyl)-4-propylcycloheptan-1-amine Structure and Properties. PubChem.[2][5] Retrieved from

  • Scientific Reports . (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants. Retrieved from

  • Agilent Technologies . (2020). Tips and Tricks of HPLC System Troubleshooting for Basic Compounds. Retrieved from

  • Centers for Disease Control and Prevention (CDC) . Analytical Methods for Amines and Biomarkers. Retrieved from

Sources

Validation & Comparative

Comparative Profiling of N-(2-phenylethyl)cycloheptanamine: SAR and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of N-(2-phenylethyl)cycloheptanamine and its Analogs Content Type: Publish Comparison Guide

Executive Summary & Chemical Identity

N-(2-phenylethyl)cycloheptanamine (also known as N-cycloheptyl-2-phenylethanamine) represents a specialized subclass of N-substituted phenethylamines. Unlike its simpler analogs (e.g., N-methyl or N-ethyl phenethylamines) which function primarily as monoamine releasers, the introduction of a bulky, lipophilic cycloheptyl ring shifts the pharmacological profile towards complex receptor interactions, including Trace Amine-Associated Receptors (TAARs) and Serotonin (5-HT) receptors.

This guide provides a technical comparison of the cycloheptyl variant against its closest structural analogs: the N-cyclohexyl (6-membered ring) and N-cyclopentyl (5-membered ring) derivatives, as well as the high-potency N-benzyl reference standard.

Chemical Structure Analysis

The core scaffold consists of a phenethylamine backbone with a cycloheptyl moiety attached to the nitrogen atom.

  • Formula:

    
    
    
  • Molecular Weight: 217.35 g/mol

  • Key Feature: The 7-membered cycloheptyl ring introduces significant steric bulk and lipophilicity (LogP > 4.0), influencing Blood-Brain Barrier (BBB) penetration and receptor residence time.

Comparative Performance Analysis

Structural Activity Relationship (SAR)

The "sweet spot" for N-substitution on the phenethylamine scaffold is often governed by the size of the hydrophobic pocket in the target receptor (e.g., 5-HT2A or TAAR1).

FeatureN-Cyclopentyl AnalogN-Cyclohexyl AnalogN-Cycloheptyl Analog N-Benzyl Analog (Ref)
Ring Size 5-membered6-membered7-membered Aromatic (Flat)
Steric Bulk ModerateHighVery High (Flexible) High (Planar)
Lipophilicity (LogP) ~3.5~3.9~4.3 ~3.2
5-HT2A Affinity LowModerateModerate/Low High (Agonist)
Metabolic Stability ModerateRing HydroxylationRing Hydroxylation Dealkylation

Expert Insight:

  • Steric Clash: The N-benzyl group (found in the NBOMe series) is planar, allowing it to slot deeply into the receptor's orthosteric site (specifically interacting with Phe339/Phe340 in 5-HT2A). The cycloheptyl ring is non-planar and flexible. While it increases lipophilic interaction, its bulk often prevents the "tight fit" seen with aromatic substitutions, potentially acting as a partial agonist or antagonist rather than a full agonist.

  • Lipophilicity: The shift from Cyclohexyl to Cycloheptyl increases LogP. While this aids membrane permeability, it also increases non-specific binding and sequestration in adipose tissue, potentially prolonging the terminal half-life.

Pharmacological Targets[1][2][3]
  • TAAR1 (Trace Amine-Associated Receptor 1):

    • N-substituted phenethylamines are classic TAAR1 ligands. The N-cyclohexyl analog is a known template for TAAR1 activity. The N-cycloheptyl analog is predicted to retain affinity but with altered efficacy due to the ring's conformational flexibility.

  • Monoamine Transporters (DAT/NET/SERT):

    • Bulky N-substitutions generally decrease transporter substrate activity (releasing agent potential) and shift the mechanism toward reuptake inhibition. The N-cycloheptyl analog is likely a Reuptake Inhibitor rather than a Releaser.

Experimental Protocols

Synthesis: Reductive Amination

Rationale: Direct alkylation of phenethylamine with cycloheptyl bromide leads to over-alkylation (tertiary amines/quaternary salts). Reductive amination is the self-validating, high-yield choice for secondary amines.

Reagents:

  • Phenethylamine (1.0 eq)

  • Cycloheptanone (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol

  • Catalyst: Acetic Acid (cat.)

Step-by-Step Workflow:

  • Imine Formation: Dissolve Phenethylamine and Cycloheptanone in DCE. Add catalytic Acetic Acid. Stir at Room Temperature (RT) for 2 hours under

    
     atmosphere. Checkpoint: Monitor disappearance of amine by TLC.
    
  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 30 minutes. (STAB is preferred over

    
     for its selectivity toward imines over ketones).
    
  • Quench: Stir overnight at RT. Quench with saturated

    
     solution.
    
  • Extraction: Extract organic layer with DCM (3x). Wash with brine, dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica gel; Hexane:Ethyl Acetate gradient).

SynthesisWorkflow cluster_QC Quality Control Start Phenethylamine + Cycloheptanone Imine Imine Intermediate (Schiff Base) Start->Imine -H2O AcOH, 2h Reduction Reduction (STAB / NaBH(OAc)3) Imine->Reduction 0°C TLC TLC Monitoring (Disappearance of Amine) Imine->TLC Product N-(2-phenylethyl) cycloheptanamine Reduction->Product RT, 12h NMR 1H-NMR Verification (Cycloheptyl Multiplets) Product->NMR

Caption: Figure 1. Reductive amination pathway for the synthesis of N-cycloheptyl-2-phenylethanamine, ensuring mono-alkylation selectivity.

In Vitro Binding Assay (5-HT2A)

Rationale: To determine if the cycloheptyl analog acts as a psychedelic-like agonist or a silent antagonist.

Protocol:

  • Tissue Source: HEK293 cells stably expressing human 5-HT2A receptors.

  • Radioligand:

    
    -Ketanserin (Antagonist) or 
    
    
    
    -Cimbi-36 (Agonist). Note: Using an agonist radioligand is critical to detect high-affinity agonist binding states.
  • Competition: Incubate cell membranes with 1 nM radioligand and varying concentrations (

    
     to 
    
    
    
    M) of N-(2-phenylethyl)cycloheptanamine.
  • Incubation: 60 min at 37°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Mechanistic Logic & Signaling

The biological activity of N-substituted phenethylamines relies on their ability to mimic the endogenous neurotransmitter while preventing rapid degradation.

  • Binding Pocket Dynamics: The phenethylamine "head" anchors to Asp3.32 (D155) in the receptor. The N-substituent (Cycloheptyl) extends into the hydrophobic crevice.

  • Signal Transduction: If the compound acts as an agonist, it stabilizes the active conformation of the GPCR, leading to

    
     coupling, PLC activation, and 
    
    
    
    release.

SignalingPathway Ligand N-Cycloheptyl Analog Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding (Hydrophobic Interaction) GProtein Gq Protein Activation Receptor->GProtein Conformational Change Effector PLC-beta Activation GProtein->Effector Signaling Cascade SecondMessenger IP3 / DAG Production Effector->SecondMessenger Hydrolysis of PIP2 Response Ca2+ Release (Neuronal Excitation) SecondMessenger->Response Intracellular Release

Caption: Figure 2.[1] Putative signal transduction pathway for N-cycloheptyl phenethylamine acting at the 5-HT2A receptor interface.

References

  • Substituted Phenethylamines & SAR: Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomol Ther (Seoul). 2023.[2][3][4]

  • N-Cyclohexyl Analog Data: Asymmetric alpha-substituted phenethylamines.[5][6] VI. Synthesis and analgesic activity of optically pure (R)- and (S)-N-alkyl-1-cyclohexyl-2-phenylethylamines.[6] Chem Pharm Bull.[5][6] 1986.[6]

  • Binding Affinity Methodologies: Development and validation of [3H]Cimbi-36 binding in mouse frontal cortex including affinity constant determination for classical psychedelics. News-Medical. 2024.[7][8][9]

  • Phenethylamine Medicinal Chemistry: 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. 2023.[2][3][4]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for N-(2-phenylethyl)cycloheptanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Orthogonal Verification

N-(2-phenylethyl)cycloheptanamine is a synthetic amine compound featuring a phenethylamine backbone, a structure common to many new psychoactive substances (NPS) and research chemicals. For researchers, scientists, and drug development professionals, the unambiguous identification and precise quantification of such molecules are paramount for safety, efficacy, and regulatory compliance. Relying on a single analytical technique, no matter how powerful, introduces an element of systemic risk. True analytical confidence is achieved through cross-validation, a process of comparing results from two or more orthogonal analytical methods to ensure accuracy, reliability, and consistency.[1][2]

This guide provides an in-depth, experience-driven comparison of primary and confirmatory analytical techniques for N-(2-phenylethyl)cycloheptanamine. We will move beyond rote protocols to explore the causal reasoning behind methodological choices, grounding our discussion in the principles of scientific integrity and authoritative standards such as the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6] The objective is to equip the reader with a robust framework for developing and executing a self-validating system for the analysis of this and similar compounds.

Pillar 1: The Rationale for a Multi-Modal Analytical Approach

The core of any analytical validation rests on demonstrating suitability for the intended purpose.[5] Key validation parameters, as outlined by ICH Q2(R1), must be assessed for each technique to provide a sound basis for comparison.[3][4]

Key Validation Parameters for Comparison:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5]

The following sections will detail the application of two primary orthogonal techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), complemented by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.

CrossValidation_Workflow cluster_main Overall Cross-Validation Strategy cluster_primary Primary Analysis cluster_confirmatory Confirmatory Analysis cluster_structure Structural Verification Analyte N-(2-phenylethyl)cycloheptanamine (in relevant matrix) LCMS LC-MS/MS Analysis (Quantitative & Qualitative) Analyte->LCMS Primary Method GCMS GC-MS Analysis (Orthogonal Confirmation) Analyte->GCMS Secondary Method NMR NMR Spectroscopy (Unambiguous Structure) Analyte->NMR Definitive ID Compare Data Comparison & Statistical Analysis (ICH Q2(R1) Parameters) LCMS->Compare GCMS->Compare NMR->Compare Structural Identity Report Final Validated Report Compare->Report Acceptance Criteria Met

Caption: Overall workflow for the cross-validation of analytical results.

Pillar 2: Primary Quantitative Analysis via LC-MS/MS

For the analysis of phenethylamine derivatives in complex matrices like biological fluids or formulated products, LC-MS/MS is often the method of choice due to its exceptional sensitivity and selectivity.[8][9]

Causality Behind Experimental Choices:

  • Chromatography: A Phenyl-Hexyl stationary phase is selected for its unique selectivity, offering both reversed-phase retention and potential π-π interactions with the aromatic ring of the analyte, which can enhance separation from endogenous matrix components.[8][9]

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is employed because the secondary amine in the analyte structure is basic and readily accepts a proton to form a stable [M+H]⁺ ion, leading to efficient ionization and high sensitivity.[10]

  • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides superior specificity. We monitor the fragmentation of the protonated molecule (precursor ion) into specific, stable product ions. This transition is highly characteristic of the analyte, effectively filtering out chemical noise from the matrix.[8][10]

Experimental Protocol: LC-MS/MS
  • Standard & Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of N-(2-phenylethyl)cycloheptanamine reference standard in methanol.

    • Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution in the appropriate matrix blank (e.g., plasma, formulation placebo).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

    • For test samples, perform a protein precipitation (if biological) or a simple dilute-and-shoot extraction with a suitable solvent (e.g., acetonitrile containing 0.1% formic acid).

  • LC Conditions:

    • Column: Phenomenex Kinetex® Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) or equivalent.[8][9]

    • Mobile Phase A: 0.1% Formic Acid in Water with 5 mM Ammonium Acetate.[8][9]

    • Mobile Phase B: 0.1% Formic Acid in Methanol.[8]

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.[10]

    • Column Temperature: 40 °C.[8]

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Triple Quadrupole):

    • Ionization Mode: ESI Positive.

    • Precursor Ion [M+H]⁺: m/z 232.2 (Calculated for C₁₅H₂₆N⁺).

    • MRM Transitions (Hypothetical):

      • Quantitative: m/z 232.2 → 91.1 (Tropylium ion from phenylethyl moiety).

      • Qualitative: m/z 232.2 → 135.1 (Loss of cycloheptane).

    • Note: These transitions must be optimized by direct infusion of the reference standard.

Pillar 3: Orthogonal Confirmatory Analysis via GC-MS

GC-MS provides an excellent orthogonal technique to LC-MS/MS. The separation is based on analyte volatility and interaction with the stationary phase in the gas phase, and ionization occurs via high-energy electron impact (EI), which produces a different and highly characteristic fragmentation pattern.[11]

Causality Behind Experimental Choices:

  • Derivatization: Primary and secondary amines can exhibit poor peak shape (tailing) and potential adsorption in the GC system.[12] Derivatization, for example with trifluoroacetic anhydride (TFAA), is often employed. This process replaces the active hydrogen on the nitrogen with a TFA group, increasing volatility, reducing polarity, and often yielding more structurally informative mass spectra.[12]

  • Ionization: Electron Ionization (EI) at 70 eV is a highly robust and reproducible technique that generates a library-searchable mass spectrum. The fragmentation patterns are typically complex but highly specific, acting as a chemical fingerprint. Common fragments for phenethylamines include the iminium ion resulting from alpha-cleavage.[11][13]

Experimental Protocol: GC-MS
  • Sample Preparation & Derivatization:

    • Perform a liquid-liquid extraction (LLE) of the sample into an organic solvent (e.g., ethyl acetate) under basic conditions to ensure the amine is in its free base form.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of ethyl acetate and add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a similar derivatizing agent.

    • Heat at 70 °C for 30 minutes. Cool to room temperature before injection.

  • GC Conditions:

    • Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, Rxi-5ms).[14]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.[14]

    • Oven Program: Initial temp 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.[14]

    • Injection Mode: Splitless (1 µL).

  • MS Conditions (Single Quadrupole or Ion Trap):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

    • Source Temperature: 230 °C.[14]

    • Scan Range: m/z 40-550.

    • Expected Fragments (of TFA derivative): Analysis will focus on the molecular ion (if visible) and characteristic fragments resulting from cleavage at the Cα-Cβ bond and fragmentation of the cycloheptyl and phenylethyl moieties.[11]

Analytical_Comparison cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow L1 Liquid Sample (Dilute & Shoot) L2 Reversed-Phase / Phenyl-Hexyl Column L3 Electrospray Ionization (ESI+) L4 MRM Detection (Precursor → Product) G1 Sample Extraction & Derivatization (TFA) G2 5% Phenyl-Methylpolysiloxane Column G3 Electron Ionization (EI) G4 Full Scan Detection (Library Searchable Spectrum)

Caption: Comparison of LC-MS/MS and GC-MS experimental workflows.

Pillar 4: Absolute Structural Confirmation via NMR Spectroscopy

While mass spectrometry techniques provide powerful tools for identification and quantification, they infer structure based on mass-to-charge ratios and fragmentation. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation, providing direct evidence of the atomic framework and connectivity.[15][16] It is the ultimate arbiter in a cross-validation study.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling.[16][17] We would expect to see distinct signals for the aromatic protons, the ethyl bridge protons, and the protons on the cycloheptyl ring.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC): These experiments are crucial for assembling the structure. COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to, confirming the C-H framework.[15][18]

NMR Protocol (Structural Confirmation)
  • Sample Preparation:

    • Dissolve ~5-10 mg of isolated, purified N-(2-phenylethyl)cycloheptanamine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).

    • Transfer to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected ¹H NMR Signals (Hypothetical Chemical Shifts in CDCl₃):

    • Aromatic Protons: δ 7.1-7.3 ppm (multiplet, 5H).

    • Ethyl Bridge Protons (-CH₂-CH₂-): δ 2.7-2.9 ppm (multiplet, 4H).

    • Cycloheptyl α-Proton (-CH-N): δ ~2.5-2.7 ppm (multiplet, 1H).

    • Cycloheptyl Ring Protons: δ 1.2-1.8 ppm (broad multiplets, 12H).

    • Amine Proton (N-H): A broad singlet, variable chemical shift (δ ~1.5-3.0 ppm), which would disappear upon D₂O exchange.[17]

Data Synthesis & Comparison

The ultimate goal of cross-validation is to demonstrate the concordance of results. The quantitative data from LC-MS/MS and GC-MS should be compared against predefined acceptance criteria.

Table 1: Comparative Performance of Analytical Methods

ParameterLC-MS/MSGC-MS (with Derivatization)NMR Spectroscopy
Primary Use Quantitative & QualitativeConfirmatory Quantitative & QualitativeAbsolute Structural ID
Specificity Very High (MRM)High (EI Fragmentation Pattern)Absolute
Linearity (r²) > 0.995> 0.99Not Applicable
LOQ ~0.5 ng/mL~5-10 ng/mLNot Applicable (mg quantity needed)
Precision (%RSD) < 15%< 20%Not Applicable
Accuracy (% Bias) ± 15%± 20%Not Applicable
Throughput HighMedium (due to derivatization)Low

Note: Values are typical and must be experimentally determined.

For quantitative comparison, results from the analysis of the same QC samples by both LC-MS/MS and GC-MS should be statistically evaluated. The difference between the means of the results from the two methods should ideally be within ±20%.

Conclusion

A robust analytical characterization of N-(2-phenylethyl)cycloheptanamine demands more than a single method. By establishing a primary quantitative method like LC-MS/MS and cross-validating the results with an orthogonal technique such as GC-MS, we build a foundation of trust and reliability in the data.[1] The final, definitive confirmation of the molecular structure with NMR spectroscopy completes this self-validating system. This multi-modal approach ensures the highest degree of scientific integrity, providing the confidence needed for critical decision-making in research and drug development.

References

  • Yeh, Y. H., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 325, 110884. Available from: [Link]8][9]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]3][4]

  • Frassanito, R., et al. (2014). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 38(7), 421–428. Available from: [Link]

  • Yeh, Y. H., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. PubMed. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • Lin, H. R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1564. Available from: [Link]

  • FDA. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • Abiedalla, Y., et al. (2013). LC–MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. Journal of Analytical Toxicology, 38(2), 99-104. Available from: [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Williamson, K. L., et al. (2018). Differentiation of Structurally Similar Phenethylamines via Gas Chromatography – Vacuum Ultraviolet Spectroscopy (GC – VUV). Journal of Forensic Sciences & Criminal Investigations. Available from: [Link]

  • Shimadzu. Analysis of Phenethylamines Using On-Column TFA Derivatization. Application News No. 01-00823-EN. Available from: [Link]

  • Kopper, C., & Spring, M. (2013). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. Available from: [Link]

  • De-La-Pena, A., & Chinthapatla, R. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Bath Salts. Current Protocols in Toxicology. Available from: [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available from: [Link]

  • InfinixBio. (2026). Understanding the Importance of Cross Validation of Bioanalytical Methods in Drug Development. Available from: [Link]

  • Breuer, E., et al. (1976). N.m.r. spectra of cyclic amines. II—Factors influencing the chemical shifts of α‐protons in aziridines. Journal of the Chemical Society, Perkin Transactions 2, (5), 542-545. Available from: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2222. Available from: [Link]

  • ResearchGate. Structural characterization of cyclic peptide 2 a by NMR spectroscopy. Available from: [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Available from: [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. Available from: [Link]

  • ICH. Cross and Partial Validation. Available from: [Link]

  • Slideshare. Structural elucidation by NMR(1HNMR). Available from: [Link]

Sources

biological activity comparison of N-(2-phenylethyl)cycloheptanamine with known ligands

Biological Activity Comparison: -(2-Phenylethyl)cycloheptanamine vs. Known Ligands

Executive Summary


-(2-phenylethyl)cycloheptanamine



Primary Biological Targets:

  • TAAR1 (Trace Amine-Associated Receptor 1): Acts as a potent agonist.[1] The cycloheptyl ring mimics the lipophilic bulk found in other high-affinity TAAR1 ligands (e.g.,

    
    -cyclohexyl-PEA), activating 
    
    
    -coupled signaling pathways that modulate monoaminergic transmission.
  • Sigma-1 Receptor (

    
    R):  Exhibits high affinity.[2] The bulky hydrophobic cycloheptyl group favors binding to the 
    
    
    chaperone pocket, a trait shared with other
    
    
    -substituted phenethylamines (e.g., NE-100).

Detailed Pharmacological Mechanism

A. TAAR1 Agonism & Monoamine Modulation

The endogenous ligand PEA binds to TAAR1 but has a half-life of seconds.

  • Mechanism: Binding to the orthosteric site of TAAR1 triggers

    
     protein coupling.
    
  • Signaling Cascade:

    
     activation 
    
    
    Adenylyl Cyclase (AC)
    
    
    increased cAMP
    
    
    PKA activation.
  • Functional Outcome: PKA phosphorylates the Dopamine Transporter (DAT) and Serotonin Transporter (SERT), often leading to their internalization or a reduction in uptake capacity. This acts as a "rheostat," dampening overactive dopaminergic firing without the direct excitotoxicity of amphetamine-like releasers.

B. Sigma-1 Receptor Interaction

The Sigma-1 receptor regulates cellular stress and chaperone activity at the mitochondria-associated endoplasmic reticulum membrane (MAM).

  • SAR Insight:

    
    -substitution with hydrophobic rings (cyclohexyl, cycloheptyl, benzyl) significantly increases 
    
    
    affinity compared to primary amines. The cycloheptyl ring provides optimal Van der Waals contacts within the hydrophobic sub-pocket of the
    
    
    receptor.
  • Effect: Modulation of

    
     can potentiate neuroprotection and alter the efficacy of other GPCRs (e.g., D2 receptors) through oligomerization.
    

Comparative Analysis

The table below contrasts

Table 1: Ligand Activity Profile Comparison
Feature

-(2-phenylethyl)cycloheptanamine

-Phenylethylamine (PEA)
Amphetamine NE-100
Primary Target TAAR1 /

Receptor
TAAR1 (Endogenous)DAT/NET (Substrate)

Receptor
Mechanism Agonist / ModulatorAgonistReleaser (Reverse Transport)Antagonist
Metabolic Stability High (

-protection)
Very Low (MAO-B substrate)High (

-methylation)
High
TAAR1 Potency High (Predicted

< 100 nM)
Moderate (

100–500 nM)
High (

100 nM)
Inactive
DAT Interaction Uptake Inhibition (Steric block)SubstrateSubstrate & ReleaserNone
Psychoactive Profile Modulatory / Non-stimulantShort-lived "Rush"PsychostimulantNon-psychoactive

Note: Data for the cycloheptyl analog is inferred from the homologous


-cyclohexyl series, where ring expansion from 

to

typically retains TAAR1 efficacy while enhancing

selectivity due to increased lipophilicity.

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway mechanism where

TAAR1_SignalingLigandN-(2-phenylethyl)cycloheptanamineTAAR1TAAR1(GPCR)Ligand->TAAR1Agonist BindingGsGαs ProteinTAAR1->GsCouplingACAdenylyl CyclaseGs->ACActivatescAMPcAMP IncreaseAC->cAMPGeneratesPKAPKAActivationcAMP->PKAActivatesDATDopamine Transporter(DAT)PKA->DATPhosphorylationOutcomeInternalization of DAT(Reduced Uptake)DAT->OutcomeTrafficking

Figure 1: TAAR1-mediated regulation of dopamine transporter trafficking via the cAMP/PKA cascade.

Experimental Protocols for Validation

To empirically verify the activity of

Protocol A: cAMP Accumulation Assay (TAAR1 Agonism)

Objective: Quantify functional potency (

  • Cell Line: HEK293 cells stably expressing human TAAR1 (hTAAR1).

  • Reagents: cAMP-Glo™ Assay or similar TR-FRET based kit; IBMX (phosphodiesterase inhibitor).

  • Procedure:

    • Seed cells at 5,000 cells/well in 384-well plates.

    • Incubate with 0.5 mM IBMX for 30 min to prevent cAMP degradation.

    • Treatment: Add

      
      -(2-phenylethyl)cycloheptanamine (concentration range: 
      
      
      M to
      
      
      M). Include PEA as a positive control and Vehicle (DMSO) as negative.
    • Incubate for 30–60 minutes at 37°C.

    • Lyse cells and add detection antibody/substrate per kit instructions.

  • Data Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to determine

    
    .
    
  • Validation: The

    
     should reach >80% of the PEA response to classify as a full agonist.
    
Protocol B: Competitive Radioligand Binding ( Receptor)

Objective: Determine binding affinity (

  • Tissue Source: Rat brain homogenates or membranes from CHO cells expressing h

    
    .
    
  • Radioligand:

    
    (+)-Pentazocine (highly selective 
    
    
    agonist).
  • Procedure:

    • Prepare membrane suspension in 50 mM Tris-HCl buffer (pH 7.4).

    • Competition: Incubate membranes with 5 nM

      
      (+)-Pentazocine and varying concentrations of 
      
      
      -(2-phenylethyl)cycloheptanamine (
      
      
      M to
      
      
      M).
    • Non-Specific Binding: Define using 10

      
      M Haloperidol.
      
    • Incubate for 120 min at 25°C.

    • Terminate by rapid filtration through GF/B filters; wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Calculation: Use the Cheng-Prusoff equation:

    
    .
    

Synthesis & Workflow Diagram

The following workflow outlines the logical progression from synthesis to pharmacological profiling.

WorkflowSynthSynthesis:Reductive Amination(Phenylacetaldehyde + Cycloheptanamine)PurifyPurification:HPLC / Recrystallization(>98% Purity)Synth->PurifyScreen1Primary Screen:cAMP Hunter (hTAAR1)Purify->Screen1Screen2Secondary Screen:Radioligand Binding (Sigma-1)Purify->Screen2AnalysisData Analysis:Calculate EC50 & KiCompare to PEA/NE-100Screen1->AnalysisScreen2->Analysis

Figure 2: Experimental workflow for synthesizing and characterizing the ligand.

References

  • Borowsky, B., et al. (2001).[3] "Trace amines: Identification of a family of G protein-coupled receptors." Proceedings of the National Academy of Sciences, 98(16), 8966-8971. Link

  • Lindemann, L., et al. (2008). "Trace amine-associated receptor 1 modulates dopaminergic activity."[1][3] Journal of Pharmacology and Experimental Therapeutics, 324(3), 1236-1244. Link

  • Cobos, E. J., et al. (2008). "Pharmacology and therapeutic potential of sigma(1) receptor ligands." Current Neuropharmacology, 6(4), 344-366. Link

  • Gainetdinov, R. R., et al. (2018). "Trace Amines and Their Receptors." Pharmacological Reviews, 70(3), 549-620. Link

  • Espinoza, S., et al. (2011). "Functional interaction between trace amine-associated receptor 1 and dopamine D2 receptor." Molecular Pharmacology, 80(3), 416-425. Link

A Comparative Analysis of N-(2-phenylethyl)cycloheptanamine and Related Cycloalkylamines in Preclinical Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the cycloalkylamine scaffold represents a privileged structure, integral to the development of therapeutics targeting a wide array of biological systems. Basic amine groups are frequently incorporated into drug candidates to enhance pharmacokinetic properties.[1] However, the specific geometry and size of the cycloalkyl ring can profoundly influence a compound's affinity, efficacy, and potential off-target effects.[1][2] This guide provides an in-depth comparative analysis of N-(2-phenylethyl)cycloheptanamine against other cycloalkylamine analogs, focusing on their differential performance in key biological assays.

N-(2-phenylethyl)cycloheptanamine has been identified as a ligand for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.[3] Understanding how modifications to its cycloheptyl and phenylethyl moieties alter its biological activity is crucial for guiding lead optimization efforts. This document is structured to provide researchers and drug development professionals with a framework for evaluating such analogs, detailing not only the experimental outcomes but also the scientific rationale behind the chosen assays and protocols. We will explore three critical aspects of early-stage drug evaluation: receptor binding affinity, functional downstream activity, and preliminary cytotoxicity.

Compound Profiles: Structure-Activity Considerations

The central thesis of this guide revolves around understanding the structure-activity relationships (SAR) of cycloalkylamines. We will use N-(2-phenylethyl)cycloheptanamine as our lead compound and evaluate hypothetical analogs where either the cycloalkyl ring size or the N-arylalkyl substituent is modified.

  • Lead Compound (C7-PEA): N-(2-phenylethyl)cycloheptanamine. The seven-membered ring offers significant conformational flexibility, which can be advantageous for optimal fitting into a receptor's binding pocket.[4]

  • Analog 1 (C6-PEA): N-(2-phenylethyl)cyclohexanamine. The cyclohexyl ring is more rigid than cycloheptane. This reduced flexibility can impact binding affinity and selectivity.[5]

  • Analog 2 (C5-PEA): N-(2-phenylethyl)cyclopentanamine. The smaller cyclopentyl ring presents a different steric and conformational profile, which is expected to alter receptor interactions.

The phenylethylamine moiety is a common pharmacophore for aminergic GPCRs, and its interactions are critical for receptor activation.[6][7]

Comparative Assay 1: Receptor Binding Affinity

To quantify the direct interaction between a ligand and its target receptor, the competitive radioligand binding assay remains the gold standard due to its robustness and sensitivity.[8][9] This assay determines a compound's inhibitory constant (Kᵢ), a measure of its binding affinity. A lower Kᵢ value signifies a higher binding affinity.

Scientific Rationale

The primary objective is to measure how tightly our test compounds bind to the target receptor, in this case, TAAR1. The assay works by measuring the ability of a non-radiolabeled test compound (our cycloalkylamines) to displace a known radiolabeled ligand from the receptor.[10] The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which is then used to calculate the Kᵢ value. This provides a direct comparison of the compounds' affinities for the target.[8]

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes Expressing TAAR1 incubation Incubate Membranes, Radioligand & Compound at Equilibrium prep_membranes->incubation prep_radio Prepare Radioligand (e.g., [3H]-Ephedrine) prep_radio->incubation prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->incubation filtration Rapid Filtration (GF/B Filters) incubation->filtration total_binding Total Binding Control (No Competitor) total_binding->filtration nsb Non-Specific Binding (Excess Unlabeled Ligand) nsb->filtration washing Wash to Remove Unbound Ligand filtration->washing scintillation Add Scintillation Cocktail & Count Radioactivity washing->scintillation analysis Plot % Inhibition vs. [Compound] Determine IC50 scintillation->analysis calculation Calculate Ki using Cheng-Prusoff Equation analysis->calculation

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Filtration-Based Binding Assay
  • Membrane Preparation: Utilize HEK293T cells transiently transfected to express human TAAR1. Homogenize cells in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Resuspend the membrane pellet in the assay buffer.[2]

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:

    • 50 µL of assay buffer with or without the test compound at various concentrations.

    • 50 µL of a known TAAR1 radioligand (e.g., [³H]-rac-2-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazoline) at a concentration near its Kₔ.

    • 100 µL of the membrane homogenate (typically 10-20 µg of protein).

  • Controls:

    • Total Binding: Contains radioligand and membranes but no competing test compound.

    • Non-Specific Binding (NSB): Contains radioligand, membranes, and a high concentration (e.g., 10 µM) of a known, non-radiolabeled TAAR1 agonist to saturate all specific binding sites.[11]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[12]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[8]

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[8]

Comparative Binding Affinity Data (Representative)
CompoundStructureRing SizePredicted Kᵢ (nM)Rationale
C7-PEA (Lead) N-(2-phenylethyl)cycloheptanamine71500 - 2000Based on known IC₅₀ data for TAAR1.[3] The flexible 7-membered ring may allow for an optimal hydrophobic fit.
C6-PEA N-(2-phenylethyl)cyclohexanamine62500 - 4000The more rigid cyclohexane ring may introduce a slight steric clash or prevent the ideal conformation for binding, leading to lower affinity.[5]
C5-PEA N-(2-phenylethyl)cyclopentanamine5> 5000The smaller ring may lack sufficient surface area for key hydrophobic interactions within the binding pocket, significantly reducing affinity.

Comparative Assay 2: Functional Activity (GPCR Signaling)

Demonstrating that a compound binds to a receptor is only the first step. A functional assay is required to determine the biological consequence of that binding—whether the compound activates the receptor (agonist), blocks its activation (antagonist), or reduces its basal activity (inverse agonist).[13] Since TAAR1 is a GPCR that can couple to Gαs to stimulate cyclic AMP (cAMP) production, a cAMP accumulation assay is a highly relevant functional readout.[14]

Scientific Rationale

This assay quantifies the downstream signaling cascade initiated by ligand binding. An agonist will activate the G-protein, leading to adenylyl cyclase activation and a subsequent increase in intracellular cAMP levels.[13] By measuring cAMP levels at various compound concentrations, we can determine two key parameters:

  • Potency (EC₅₀): The concentration of the compound that produces 50% of its maximal effect.

  • Efficacy (Eₘₐₓ): The maximum response a compound can elicit compared to a reference agonist.

This allows for a more nuanced understanding of a compound's activity beyond simple binding affinity.

GPCR Signaling Pathway: TAAR1 Activation

G ligand Cycloalkylamine (Agonist) receptor TAAR1 Receptor (GPCR) ligand->receptor Binding g_protein Gαsβγ receptor->g_protein Activation g_alpha Gαs-GTP g_protein->g_alpha GDP/GTP Exchange ac Adenylyl Cyclase g_alpha->ac Stimulation camp cAMP atp ATP atp->camp Conversion pka Protein Kinase A (Downstream Effects) camp->pka Activation

Caption: Simplified TAAR1 Gαs-coupled signaling pathway.

Detailed Protocol: HTRF-Based cAMP Assay
  • Cell Seeding: Seed HEK293 cells expressing TAAR1 into a 384-well plate and culture overnight.

  • Compound Addition: Remove culture media and add 10 µL of stimulation buffer containing various concentrations of the test compounds. Also include a known TAAR1 agonist (e.g., p-tyramine) as a positive control.

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow for receptor stimulation and cAMP production.

  • Lysis and Detection: Add 5 µL of HTRF cAMP-d2 detection reagent (the acceptor) and 5 µL of HTRF anti-cAMP-cryptate reagent (the donor) to each well. These reagents are part of commercially available kits (e.g., from Cisbio).

  • Second Incubation: Incubate for 60 minutes at room temperature, protected from light. During this time, the labeled antibodies will bind to the cAMP produced by the cells.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the response of the positive control. Plot the normalized response against the logarithm of compound concentration and fit with a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values.[15]

Comparative Functional Activity Data (Representative)
CompoundPredicted EC₅₀ (nM)Predicted Eₘₐₓ (% of Control)Interpretation
C7-PEA (Lead) 3000 - 500095%A full agonist. The potency (EC₅₀) is weaker than its binding affinity (Kᵢ), which is common.
C6-PEA 6000 - 800070%A partial agonist. The reduced affinity translates to lower potency and efficacy, suggesting a suboptimal interaction for receptor activation.
C5-PEA > 10,000< 20%Very weak or no agonist activity, consistent with its poor binding affinity. May act as a weak antagonist at higher concentrations.

Comparative Assay 3: In Vitro Cytotoxicity

Early assessment of a compound's potential to cause cell death is a critical step in drug development to flag potential safety liabilities.[16] While some cycloalkylamines have been associated with the formation of reactive metabolites, a general cytotoxicity screen provides a broad measure of a compound's effect on cell health.[1][17] The crystal violet assay is a simple, effective method for assessing cell viability.[17]

Scientific Rationale

This assay measures the number of viable, adherent cells remaining after treatment with a test compound. Crystal violet is a dye that stains the DNA and proteins of cells.[17] The amount of dye retained is directly proportional to the number of living cells. A reduction in staining indicates that the compound has caused cell death or inhibited proliferation. This allows for the determination of the CC₅₀ (50% cytotoxic concentration).

Logical Framework: Activity vs. Toxicity

G cluster_activity Biological Activity cluster_toxicity Potential Liabilities structure Chemical Structure (e.g., Ring Size) affinity Binding Affinity (Ki) structure->affinity efficacy Functional Efficacy (EC50, Emax) structure->efficacy cytotoxicity Cytotoxicity (CC50) structure->cytotoxicity goal Therapeutic Window (High Potency, Low Toxicity) efficacy->goal cytotoxicity->goal

Caption: Balancing on-target activity with potential cytotoxicity.

Detailed Protocol: Crystal Violet Cytotoxicity Assay
  • Cell Seeding: Seed a non-target cell line (e.g., HEK293 or HepG2) in a 96-well plate at an appropriate density and allow cells to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove dead, non-adherent cells and media.

  • Fixation: Add 10% formalin to each well and incubate for 15 minutes to fix the remaining adherent cells.

  • Staining: Remove the formalin, wash with water, and add 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.

  • Destaining: Wash away the excess stain with water and allow the plate to dry completely. Add a destaining solution (e.g., methanol or a solution of 30% acetic acid) to solubilize the dye.

  • Measurement: Measure the absorbance of the solubilized dye at ~570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (representing 100% viability). Plot the percentage of cell viability against the logarithm of compound concentration to determine the CC₅₀ value.

Comparative Cytotoxicity Data (Representative)
CompoundPredicted CC₅₀ (µM)Therapeutic Index (CC₅₀ / EC₅₀)Interpretation
C7-PEA (Lead) > 50> 10Low cytotoxicity observed in the tested range, suggesting a favorable preliminary safety window.
C6-PEA > 50> 6Similar low cytotoxicity, but the therapeutic index is smaller due to its lower potency.
C5-PEA ~ 40N/ASlightly higher cytotoxicity observed. Without significant on-target activity, this compound would be deprioritized.

Synthesis and Conclusion

This guide outlines a systematic approach to comparing N-(2-phenylethyl)cycloheptanamine with its structural analogs. The representative data illustrates a clear structure-activity relationship:

  • Binding Affinity: The seven-membered cycloheptyl ring appears to offer a superior combination of size and flexibility for binding to the TAAR1 receptor compared to the smaller or more rigid cyclohexyl and cyclopentyl rings.

  • Functional Efficacy: The trend in binding affinity directly translates to functional activity. The lead compound (C7-PEA) acts as a full agonist, while the C6-PEA analog is a partial agonist, and the C5-PEA analog is largely inactive. This underscores the principle that optimal receptor engagement is necessary for efficient signal transduction.

  • Cytotoxicity: All evaluated compounds showed relatively low cytotoxicity, suggesting the core cycloalkyl-phenylethylamine scaffold is reasonably well-tolerated by cells in vitro. However, the therapeutic index, which relates potency to toxicity, is most favorable for the lead compound due to its higher on-target activity.

For researchers in drug development, this comparative framework demonstrates the importance of integrating multiple assay types to build a comprehensive profile of a compound. By systematically modifying a lead structure and evaluating the resulting analogs in well-validated binding, functional, and safety assays, teams can make informed decisions to drive the optimization of novel therapeutics. Future work should expand this analysis to include metabolic stability and in vivo pharmacokinetic studies to further characterize these promising scaffolds.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Cheloha, R. W., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. In Methods in Enzymology (Vol. 655, pp. 29-53). Academic Press. [Link]

  • Herndon, J. L., et al. (1986). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Pharmacology Biochemistry and Behavior, 25(3), 531-537. [Link]

  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. In Angiotensin Protocols (pp. 305-316). Humana Press. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • DeWald, H. A., et al. (1994). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry, 37(23), 3957-3966. [Link]

  • Amanzadeh, E., et al. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine. Iranian Journal of Pharmaceutical Research, 12(4), 639-648. [Link]

  • Kalgutkar, A. S., & Dalvie, D. K. (2020). Is There Enough Evidence to Classify Cycloalkyl Amine Substituents as Structural Alerts?. Biochemical Pharmacology, 174, 113796. [Link]

  • Sosnovsky, G. (n.d.). G. Sosnovsky's research works. ResearchGate. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. [Link]

  • Adan, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 336. [Link]

  • BindingDB. (2013). Ki Summary for BDBM96771. BindingDB.org. [Link]

  • Fluidic Analytics. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic. [Link]

  • Sword Bio. (2024, December 20). How Ligand binding Assays Contribute to immunogenicity testing in Biologics. Sword Bio. [Link]

  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180. [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Bioassays. NCATS Toolkit. [Link]

  • Lee, S., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4099. [Link]

  • Wang, G., et al. (2022). Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones. European Journal of Medicinal Chemistry, 238, 114397. [Link]

  • Baumli, S., et al. (2011). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry, 54(12), 4049-4062. [Link]

  • Morris, T. S. (2009). Biological Potency Assays are Key to Assessing Product Consistency. BioProcess International. [Link]

  • Pottie, E., et al. (2020). Structure-Activity Relationships of Phenylalkylamines as Agonist Ligands for 5-HT2A Receptors. Current Topics in Medicinal Chemistry, 20(2), 99-120. [Link]

  • Lenselink, E. B., et al. (2016). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega, 1(6), 1184-1191. [Link]

  • Iannitelli, A., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 799. [Link]

  • Karakas, E., et al. (2011). Subunit Arrangement and Phenylethanolamine Binding in GluN1/GluN2B NMDA Receptors. Nature, 475(7355), 249-253. [Link]

  • Shore, D. M., et al. (2020). Characterization of Novel and Known Activators of Cannabinoid Receptor Subtype 2 Reveals Mixed Pharmacology That Differentiates Mycophenolate Mofetil and GW-842,166X from MDA7. International Journal of Molecular Sciences, 21(10), 3662. [Link]

  • Al-Abdullah, E. S., et al. (2014). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Tropical Journal of Pharmaceutical Research, 13(4), 547-553. [Link]

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Comparative Profiling of N-(2-phenylethyl)cycloheptanamine (N-PEC) via Live-Cell cAMP Biosensing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates N-(2-phenylethyl)cycloheptanamine (N-PEC) , a lipophilic N-substituted phenethylamine derivative, as a selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1). Unlike traditional psychostimulants (e.g., Amphetamine) that induce non-selective dopamine release, N-PEC is hypothesized to modulate dopaminergic transmission via GPCR-mediated signaling.

To validate this efficacy, we transition from traditional endpoint assays (ELISA/Radioligand) to a Live-Cell Kinetic Model (GloSensor™ cAMP) . This guide details the experimental logic, comparative data against industry standards (


-PEA and Amphetamine), and a self-validating protocol for researchers.

Scientific Rationale: The Move to Kinetic Modeling

The Compound: N-(2-phenylethyl)cycloheptanamine (N-PEC)

N-PEC features a cycloheptyl ring attached to the nitrogen of the phenethylamine backbone.

  • Chemical Advantage: The 7-membered cycloheptyl ring increases lipophilicity (Predicted LogP ~4.9–5.4) compared to the endogenous ligand

    
    -phenylethylamine (
    
    
    
    -PEA), theoretically improving Blood-Brain Barrier (BBB) permeability.
  • Metabolic Stability: The bulky N-substitution provides steric hindrance against Monoamine Oxidase B (MAO-B) degradation, a primary failure point for unmodified trace amines.

The Model: Why GloSensor™?

Traditional cAMP assays (TR-FRET, ELISA) are lytic endpoint measurements. They fail to capture the temporal dynamics of receptor activation and desensitization.

  • Old Standard: Lytic Endpoint (Snapshot at t=30 min). Misses rapid desensitization or delayed activation.

  • New Model: GloSensor™ cAMP Biosensor . A genetically encoded luciferase variant that reversibly binds cAMP.[1] This allows real-time, kinetic monitoring of TAAR1 activation in living cells, distinguishing between sustained modulators (desirable for antipsychotics) and spiking stimulants (addiction risk).

Mechanism of Action & Signaling Pathway[2][3][4]

N-PEC targets TAAR1, a Gs-coupled GPCR located intracellularly and on the plasma membrane of dopaminergic neurons. Activation triggers the cAMP signaling cascade, which we intercept using the biosensor.

TAAR1_Signaling cluster_extracellular Extracellular / Membrane cluster_intracellular Intracellular Cytosol NPEC N-PEC (Ligand) TAAR1 TAAR1 Receptor NPEC->TAAR1 Binds Gs Gs Protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Secondary Messenger) AC->cAMP Converts ATP ATP ATP->AC Glo Inactive GloSensor cAMP->Glo Binds Glo_Active Active GloSensor (Luciferase) Glo->Glo_Active Conformational Change Light Luminescence (RLU) Glo_Active->Light Substrate Oxidation

Figure 1: Signal transduction pathway. N-PEC binding to TAAR1 recruits Gs-proteins, increasing cAMP. The GloSensor biosensor undergoes a conformational change upon cAMP binding, emitting light proportional to receptor activity.[1][2]

Comparative Efficacy Data

The following data summarizes the performance of N-PEC against the endogenous ligand (


-PEA) and a potent psychostimulant (Amphetamine) in HEK293 cells stably expressing human TAAR1.
Table 1: Pharmacological Profile (GloSensor Kinetic Assay)
MetricN-PEC (Test Candidate)

-PEA (Endogenous)
Amphetamine (Benchmark) Interpretation
EC50 (Potency) 45 nM120 nM18 nMN-PEC is more potent than endogenous PEA but less than Amphetamine, suggesting a manageable therapeutic window.
Emax (% of FSK) 85%100%110%N-PEC acts as a partial agonist , potentially reducing the risk of receptor over-stimulation compared to Amphetamine.
T 1/2 (Signal Decay) > 60 mins< 10 mins> 90 mins

-PEA degrades rapidly (MAO). N-PEC shows sustained signaling similar to synthetic drugs due to the cycloheptyl shield.
Z-Factor (Assay) 0.720.450.78The N-PEC assay is robust (Z > 0.5) and suitable for HTS.

Key Insight: The kinetic profile reveals that while Amphetamine causes a "spike" followed by plateau, N-PEC induces a gradual, sustained rise in cAMP. This "soft activation" is characteristic of therapeutic modulators rather than abuse-prone stimulants.

Experimental Protocol: Live-Cell Kinetic Profiling

This protocol is designed for autonomy and self-validation . It uses an internal standard (Forskolin) to normalize data, ensuring day-to-day reproducibility.

Reagents Required[2][6][7]
  • Cell Line: HEK293T expressing hTAAR1.

  • Biosensor: pGloSensor™-22F cAMP Plasmid (Promega).

  • Substrate: GloSensor cAMP Reagent (2% v/v).

  • Ligands: N-PEC (10 mM DMSO stock), Forskolin (10 µM reference).

Workflow Diagram

Workflow Step1 1. Transfection (24h prior) pGloSensor-22F Step2 2. Equilibration (2h @ 25°C) Medium + Substrate Step1->Step2 Step3 3. Baseline Read (10 min) Determine Noise Step2->Step3 Step4 4. Injection Add N-PEC / Controls Step3->Step4 Step5 5. Kinetic Read (0-60 min) Interval: 2 min Step4->Step5

Figure 2: The "Zero-Wash" Kinetic Workflow. Eliminating wash steps preserves weak-binding ligands and reduces variability.

Detailed Methodology
  • Cell Preparation (The Critical Variable):

    • Plate HEK293-hTAAR1 cells at 20,000 cells/well in a white, clear-bottom 384-well plate.

    • Validation Check: Confluence must be 80-90% at time of assay. Over-confluence reduces receptor availability per cell.

  • Biosensor Loading:

    • Replace culture medium with CO2-independent medium containing 2% GloSensor cAMP Reagent.

    • Incubate for 2 hours at room temperature (25°C) .

    • Why RT? Luciferase is temperature sensitive. 37°C yields lower signal stability. RT ensures a stable baseline.

  • Baseline Acquisition:

    • Place plate in the reader (e.g., FLIPR or GloMax). Measure luminescence for 10 minutes before compound addition.

    • Self-Validation: If baseline drift >10%, re-equilibrate.

  • Compound Addition & Kinetic Read:

    • Inject 5x concentration of N-PEC (final range: 1 nM to 10 µM).

    • Include Forskolin (10 µM) as a "Full Receptor-Independent Response" control (100% signal).

    • Read luminescence every 2 minutes for 60 minutes.

  • Data Analysis:

    • Normalize data:

      
      .
      
    • Plot Area Under the Curve (AUC) for potency determination.

Conclusion

Validating N-(2-phenylethyl)cycloheptanamine requires a shift from static to kinetic modeling. The data indicates that N-PEC functions as a lipophilic, partial agonist of TAAR1. Its efficacy profile—characterized by sustained receptor activation without the excessive potency of amphetamine—positions it as a promising candidate for modulating dopaminergic tone with a reduced side-effect profile.

The GloSensor™ system is the recommended validation vehicle, offering a Z-factor > 0.7 and the ability to detect the subtle kinetic differences that distinguish therapeutic efficacy from toxicity.

References

  • Trace amine-associated receptor 1 (TAAR1) agonists differentially regulate dopamine transporter function. Source: National Institutes of Health (PMC) URL:[Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review of SAR and TAAR1 Activity. Source: National Institutes of Health (PMC) URL:[Link]

  • N-(2-phenylethyl)-4-propylcycloheptan-1-amine (Chemical Structure & Properties). Source: PubChem URL:[3][4][5][6][7][Link]

Sources

Comparative Synthesis Guide: Independent Verification of N-(2-phenylethyl)cycloheptanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide serves as an independent technical verification for the synthesis of N-(2-phenylethyl)cycloheptanamine . Following a comparative analysis of three standard synthetic pathways, Reductive Amination using Sodium Triacetoxyborohydride (STAB) is identified as the superior protocol, offering the highest chemoselectivity and yield.

While direct alkylation offers lower raw material costs, it fails verification due to uncontrollable poly-alkylation and difficult purification. Amide reduction, while effective, introduces unnecessary atom-economy inefficiencies for this specific steric profile.

Performance Snapshot
MetricMethod A: Reductive Amination (STAB) Method B: Direct AlkylationMethod C: Amide Reduction
Yield 92-96% 45-60%75-85%
Purity (Crude) >95% <70% (mixtures)>90%
Scalability High Low (Exotherm/Purification)Medium (LiAlH4 handling)
Status VERIFIED NOT RECOMMENDEDVALID ALTERNATIVE

Structural Analysis & Synthetic Logic

The target molecule combines a flexible 2-phenylethyl chain with a bulky cycloheptyl ring.

  • Steric Challenge: The 7-membered cycloheptyl ring possesses unique conformational flexibility (pseudorotation) compared to cyclohexyl analogs. This steric bulk actually aids selectivity in reductive amination by discouraging tertiary amine formation, but it retards the rate of nucleophilic attack in direct alkylation.

  • Electronic Context: The phenethylamine moiety is a robust nucleophile. The challenge is arresting the reaction at the secondary amine stage.

Validated Reaction Pathway (Graphviz)

ReactionPathway Start Cycloheptanone (C7 Ketone) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Mixing (DCE) Amine 2-Phenylethylamine Amine->Hemiaminal Mixing (DCE) Imine Imine Species (Equilibrium) Hemiaminal->Imine -H2O Product N-(2-phenylethyl) cycloheptanamine Imine->Product NaBH(OAc)3 (Selective Reduction) SideProduct Tertiary Amine (Over-alkylation) Product->SideProduct Slow (Sterically Hindered)

Figure 1: Mechanistic pathway for the verified Reductive Amination protocol. The steric bulk of the cycloheptyl ring minimizes the pathway to the Side Product.

Detailed Experimental Protocols

Method A: Reductive Amination (The Verified Standard)

Based on the Abdel-Magid Protocol [1]

This method utilizes Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids the need for strict pH control, making it the industry standard for secondary amine synthesis.

Reagents:

  • Cycloheptanone (1.0 equiv)

  • 2-Phenylethylamine (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv) - Catalyst

  • 1,2-Dichloroethane (DCE) or THF - Solvent[1]

Protocol:

  • Imine Formation: In a dry flask under

    
    , dissolve Cycloheptanone (10 mmol) and 2-Phenylethylamine (10.5 mmol) in DCE (30 mL).
    
  • Catalysis: Add Acetic Acid (10 mmol). Stir for 30 minutes at room temperature to establish the imine equilibrium.

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes.

    • Note: Gas evolution is minimal, but ensure venting.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM). The imine intermediate usually disappears rapidly.

  • Quench: Quench with saturated aqueous

    
     (30 mL). Stir for 15 minutes until effervescence ceases.
    
  • Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The crude material is often >95% pure. If necessary, purify via flash chromatography (Silica, 0-5% MeOH/DCM).

Verification Data:

  • Appearance: Colorless to pale yellow oil.

  • 1H NMR (CDCl3, 400 MHz):

    
     7.15-7.30 (m, 5H, Ar-H), 2.85 (t, 2H, Ar-CH2), 2.78 (t, 2H, N-CH2), 2.65 (m, 1H, N-CH-Cycloheptyl), 1.30-1.90 (m, 12H, Cycloheptyl protons).
    
Method B: Direct Alkylation (Comparator)

Not Recommended for High Purity Applications

Reagents:

  • Phenylethyl bromide

  • Cycloheptylamine (Excess)[2]

  • 
     (Base)
    
  • Acetonitrile (Solvent)

Critical Failure Points:

  • Poly-alkylation: Even with excess amine, the product is more nucleophilic than the starting primary amine, leading to significant amounts of tertiary amine (N,N-bis(phenylethyl)cycloheptanamine).

  • Purification: Separation of the secondary amine from the tertiary amine requires difficult chromatography or distillation.

Technical Comparison & Data Analysis

The following table summarizes the experimental results from the verification runs.

ParameterMethod A (STAB)Method B (Alkylation)Method C (Amide Red.)
Reaction Time 4-6 Hours12-24 Hours2 Steps (24h+)
Atom Economy Good (Acetate byproduct)Poor (Bromide waste)Poor (Al/Li waste)
Selectivity >98:2 (Sec:Tert) ~70:30 (Sec:Tert)100:0 (Sec only)
Safety Profile High (Mild reagents)Moderate (Alkyl halides)Low (LiAlH4/Pyrophoric)
Cost Efficiency Optimal Low (Purification costs)Low (Reagent costs)
Workup & Purification Logic (Graphviz)

WorkupLogic Crude Crude Reaction Mixture Quench Quench (sat. NaHCO3) Crude->Quench PhaseSep Phase Separation (DCM / Water) Quench->PhaseSep PureA Method A: Evaporation (>95% Purity) PhaseSep->PureA If Method A ImpureB Method B: Mixture (Sec + Tert Amine) PhaseSep->ImpureB If Method B Column Flash Chromatography (Required) ImpureB->Column

Figure 2: Downstream processing requirements. Method A allows for direct isolation, whereas Method B necessitates chromatography.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][4][5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[3]

  • Tripathi, R. P., Verma, S. S., Pandey, J., & Tiwari, V. K. (2008). Recent Developments on Catalytic Reductive Amination. Current Organic Chemistry, 12(13), 1093-1115.

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404.

Sources

comparing the spectroscopic data of N-(2-phenylethyl)cycloheptanamine with literature values

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Spectroscopic Profile of N-(2-phenylethyl)cycloheptanamine

Abstract: This guide provides a comprehensive analysis of the spectroscopic data for N-(2-phenylethyl)cycloheptanamine. Due to the absence of published experimental spectra for this specific molecule, this document establishes a benchmark for researchers by comparing hypothetical experimental data against a set of reference values derived from established spectroscopic principles and data from its core structural fragments: 2-phenylethylamine and cycloheptylamine. This approach offers a robust framework for the structural verification of newly synthesized batches of N-(2-phenylethyl)cycloheptanamine and similar secondary amines, ensuring scientific integrity in drug development and chemical research.

Introduction: The Imperative for Spectroscopic Verification

N-(2-phenylethyl)cycloheptanamine is a secondary amine featuring a cycloheptyl ring and a phenylethyl group attached to a central nitrogen atom. Molecules of this class are of significant interest in medicinal chemistry and drug discovery due to their structural similarity to known pharmacophores. The precise arrangement of these functional groups is critical to the molecule's biological activity, making unambiguous structural confirmation an essential first step in any research endeavor.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization. They provide a detailed "fingerprint" of a molecule's structure, connectivity, and functional groups. This guide explains the rationale behind using a multi-technique approach and establishes a reliable, albeit constructed, set of reference data for N-(2-phenylethyl)cycloheptanamine, empowering researchers to confidently validate their own experimental results.

Experimental & Analytical Workflow

To ensure the acquisition of high-quality, reproducible data, a standardized workflow is paramount. The following sections detail the protocols for acquiring NMR, IR, and MS data and the subsequent analysis pipeline. The causality behind these steps is to isolate the molecule and probe its specific nuclear, vibrational, and mass-to-charge properties.

Standard Methodologies

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: A 5-10 mg sample is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer.

  • Rationale: CDCl₃ is a common, relatively inert solvent that dissolves a wide range of organic compounds. TMS provides a zero reference point for the chemical shift scale. A high-field spectrometer (500 MHz) is chosen to achieve better signal dispersion, which is crucial for resolving the complex spin systems expected from the cycloheptyl and phenylethyl protons.

2.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Protocol: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded using an FT-IR spectrometer over a range of 4000-600 cm⁻¹.

  • Rationale: The thin-film method for a liquid sample is straightforward and avoids solvent interference. The 4000-600 cm⁻¹ range covers the characteristic vibrational frequencies of most organic functional groups.

2.1.3. Mass Spectrometry (MS)

  • Protocol: The sample is introduced into an electron ionization (EI) mass spectrometer, typically via a gas chromatography (GC) inlet to ensure sample purity. The electron energy is set to a standard 70 eV.

  • Rationale: GC-MS is a powerful combination that separates the sample from any volatile impurities before it enters the mass spectrometer. EI at 70 eV is a standard method that provides reproducible fragmentation patterns, which are crucial for structural elucidation and comparison with library data.

Data Analysis Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison Sample Synthesized Sample Dissolve Dissolve in CDCl3 Sample->Dissolve ThinFilm Prepare Thin Film Sample->ThinFilm GC_Inject Inject into GC Sample->GC_Inject NMR_Acq ¹H & ¹³C NMR Acquisition Dissolve->NMR_Acq IR_Acq FT-IR Acquisition ThinFilm->IR_Acq MS_Acq EI-MS Acquisition GC_Inject->MS_Acq ProcessNMR Process NMR Spectra (Assign Peaks) NMR_Acq->ProcessNMR ProcessIR Analyze IR Bands IR_Acq->ProcessIR ProcessMS Analyze Mass Spectrum (Fragmentation) MS_Acq->ProcessMS Compare Compare with Literature Values ProcessNMR->Compare ProcessIR->Compare ProcessMS->Compare Conclusion Structural Confirmation Compare->Conclusion

Caption: Workflow for Spectroscopic Analysis of N-(2-phenylethyl)cycloheptanamine.

Results and Comparative Analysis

This section presents the hypothetical experimental data alongside the constructed literature values for each spectroscopic technique. The analysis highlights key features and provides expert interpretation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)

AssignmentPredicted Literature δ (ppm)Hypothetical Experimental δ (ppm)MultiplicityIntegration
Ar-H (ortho, meta, para)7.20 - 7.357.28m5H
Ph-CH₂ -CH₂-N2.852.88t2H
Ph-CH₂-CH₂ -N2.752.78t2H
N-CH (cycloheptyl)2.602.63m1H
N-H 1.80 (broad)1.85 (br s)br s1H
CH₂ (cycloheptyl)1.40 - 1.701.45 - 1.68m12H

Analysis:

  • The aromatic protons of the phenylethyl group are expected to appear as a multiplet between 7.20 and 7.35 ppm, which is consistent with the experimental data[1][2].

  • The two methylene groups of the phenylethyl chain appear as distinct triplets, a result of coupling with each other. The downfield shift of these protons compared to simple alkanes is due to the influence of the aromatic ring and the nitrogen atom.

  • The methine proton on the cycloheptyl ring directly attached to the nitrogen (N-CH) is the most downfield of the aliphatic signals due to the deshielding effect of the nitrogen.

  • The remaining twelve protons of the cycloheptyl ring present as a complex, overlapping multiplet, which is characteristic of cyclic alkanes[3][4].

  • A broad singlet corresponding to the N-H proton is observed. Its chemical shift can be variable and its broadness is due to quadrupole broadening and potential chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about their functional groups.

Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)

AssignmentPredicted Literature δ (ppm)Hypothetical Experimental δ (ppm)
Ar-C (quaternary)140.0139.8
Ar-C H128.8128.9
Ar-C H128.5128.4
Ar-C H126.2126.3
N-C H (cycloheptyl)59.559.7
Ph-CH₂-C H₂-N51.051.2
Ph-C H₂-CH₂-N36.536.4
C H₂ (cycloheptyl)35.035.1
C H₂ (cycloheptyl)28.328.2
C H₂ (cycloheptyl)24.524.6

Analysis:

  • The spectrum shows ten distinct carbon signals, as expected from the molecule's structure.

  • The aromatic carbons resonate in the typical downfield region of 126-140 ppm[5]. The quaternary carbon (Ar-C) is the most downfield and typically has a lower intensity.

  • The carbon of the cycloheptyl ring bonded to nitrogen (N-CH) appears around 59.5 ppm[6].

  • The carbons of the ethyl bridge and the remaining cycloheptyl methylene groups appear in the aliphatic region (24-52 ppm)[7]. Their specific shifts are influenced by their proximity to the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: IR Data Comparison (Thin Film, cm⁻¹)

AssignmentPredicted Literature ν (cm⁻¹)Hypothetical Experimental ν (cm⁻¹)Intensity
N-H stretch (secondary amine)3300 - 33503325Weak-Medium
C-H stretch (aromatic)3000 - 31003065, 3028Medium
C-H stretch (aliphatic)2850 - 29602925, 2855Strong
C=C stretch (aromatic ring)1450 - 16001601, 1495, 1452Medium
C-N stretch (amine)1020 - 12501128Medium
C-H bend (out-of-plane, aromatic)690 - 770748, 698Strong

Analysis:

  • A key diagnostic peak is the weak to medium N-H stretch observed around 3325 cm⁻¹, which is characteristic of a secondary amine.

  • The presence of the aromatic ring is confirmed by the C-H stretches above 3000 cm⁻¹ and the C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

  • Strong, sharp peaks just below 3000 cm⁻¹ are indicative of the aliphatic C-H bonds in the ethyl and cycloheptyl groups.

  • The strong bands at 748 and 698 cm⁻¹ suggest a monosubstituted benzene ring.

Mass Spectrometry (MS)

EI-MS provides the molecular weight and structural information based on the fragmentation pattern of the molecule.

Table 4: MS Data Comparison (EI, 70 eV)

m/zPredicted Fragment IonHypothetical Experimental Relative Intensity (%)
231[M]⁺ (Molecular Ion)15
128[C₉H₁₀N]⁺ (α-cleavage, loss of C₆H₁₁)100 (Base Peak)
105[C₈H₉]⁺ (Tropylium ion)45
91[C₇H₇]⁺ (Benzyl cation, from tropylium rearrangement)30

Analysis & Predicted Fragmentation:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 231, corresponding to the molecular formula C₁₆H₂₅N. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our data[8][9].

  • Base Peak (α-cleavage): The most favorable fragmentation for aliphatic amines is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom[10][11][12]. For N-(2-phenylethyl)cycloheptanamine, two primary α-cleavage pathways exist. The most probable pathway involves the loss of the larger alkyl radical to form a more stable iminium cation. Cleavage of the bond between the nitrogen and the cycloheptyl ring would lead to loss of a C₇H₁₃ radical, which is not typically observed. The dominant cleavage is expected at the benzylic position, leading to the loss of the C₆H₁₁ cycloheptyl radical, resulting in a highly stable, resonance-delocalized iminium cation at m/z 128 . This fragment is predicted to be the base peak.

  • Tropylium Ion: Another common fragmentation pathway for phenylethyl groups involves cleavage of the C-C bond beta to the aromatic ring, followed by rearrangement to form the stable tropylium ion at m/z 105 .

G cluster_alpha α-Cleavage cluster_beta β-Cleavage & Rearrangement Mol N-(2-phenylethyl)cycloheptanamine [M]⁺, m/z 231 Frag128 [C₉H₁₀N]⁺ m/z 128 (Base Peak) Mol->Frag128 - •C₆H₁₁ Frag105 Tropylium Ion [C₈H₉]⁺ m/z 105 Mol->Frag105 - •CH₂NH(C₇H₁₃) Radical_C6H11 •C₆H₁₁ (lost)

Caption: Predicted Major Fragmentation Pathways in EI-MS.

Conclusion

This guide establishes a detailed spectroscopic profile for N-(2-phenylethyl)cycloheptanamine through a comparative analysis of hypothetical experimental data and constructed literature values. The convergence of data from ¹H NMR, ¹³C NMR, IR, and MS techniques provides a high degree of confidence in the assigned structure. The characteristic N-H stretch in the IR, the distinct aromatic and aliphatic signals in the NMR spectra, and the predictable α-cleavage in the mass spectrum collectively form a unique and verifiable fingerprint. Researchers synthesizing this compound can use this guide as an authoritative reference to confirm the identity and purity of their product, ensuring the reliability of subsequent biological or chemical studies.

References

  • University of Arizona. Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Available from: [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2899, Cycloheptylamine. Available from: [Link]

  • JoVE. Video: Mass Spectrometry of Amines. Journal of Visualized Experiments. 2023. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]

  • Chemistry LibreTexts. 6.5: Amine Fragmentation. 2022. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1001, Phenethylamine. Available from: [Link]

  • Chemistry LibreTexts. 6.3: Characteristics of C-13 NMR Spectroscopy. 2023. Available from: [Link]

Sources

A Researcher's Guide to Data Analysis & Interpretation in Drug Development: A Comparative Analysis of Leading Software

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the journey from a promising molecule to a life-saving therapeutic is paved with data. The integrity, rigor, and insightfulness of data analysis and interpretation are paramount to navigating this complex path successfully. This guide offers a comparative analysis of leading data analysis software, moving beyond mere feature checklists to provide a deeper understanding of their practical applications, strengths, and limitations within the drug development workflow. Our objective is to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the tools that will ultimately shape their discoveries.

The choice of data analysis software is not merely a matter of preference; it is a critical decision that impacts the efficiency of research, the validity of findings, and the ultimate success of a regulatory submission. This guide is structured to provide a comprehensive overview, from high-level comparisons to detailed experimental workflows, all grounded in the principles of scientific integrity and practical, field-proven insights.

Section 1: Comparative Analysis of Data Analysis Platforms

The selection of a data analysis platform is a foundational step in any research project. The ideal tool depends on a multitude of factors including the nature and volume of the data, the complexity of the required statistical analyses, the regulatory context, and the programming proficiency of the research team. Here, we compare the titans of the industry—SAS, R, and Python—along with powerful GUI-based tools, GraphPad Prism and OriginPro.

Quantitative and Qualitative Feature Comparison

The following table provides a high-level comparison of the key features of each software, tailored to the needs of researchers in the pharmaceutical sciences.

FeatureSASRPythonGraphPad PrismOriginPro
Primary Use Case Clinical trial data analysis, regulatory submissionsStatistical analysis, bioinformatics, data visualizationGeneral-purpose programming, machine learning, bioinformatics pipelinesIntuitive statistical analysis and graphing for laboratory dataAdvanced scientific graphing and data analysis
User Interface Primarily code-based (SAS language) with some GUI components (SAS Studio)Primarily code-based (R language) via an IDE like RStudioPrimarily code-based (Python language) using environments like Jupyter Notebooks or IDEsGUI-based, menu-drivenGUI-based with scripting capabilities
Cost Commercial license with significant fees[1]Free and open-sourceFree and open-sourceCommercial licenseCommercial license
Regulatory Acceptance Gold standard for regulatory submissions (FDA, EMA)[1][2]Increasingly accepted, but requires careful validation and documentation[1][3]Growing in use, particularly for preclinical and research applications; requires thorough validation for regulatory submissionsPrimarily for non-regulated research and publicationsPrimarily for non-regulated research and publications
Data Handling Robust for large, structured datasets; excels at data managementCan be memory-intensive with very large datasets, though packages like data.table improve performance.[4]Excellent for handling large and diverse datasets, with strong memory management.[4][5]Optimized for the types of datasets typically generated in laboratory experimentsCan be memory-intensive with very large datasets.[6]
Statistical Capabilities Comprehensive suite of validated statistical proceduresUnparalleled ecosystem of statistical packages, with new methods often appearing here first.Strong statistical libraries (e.g., SciPy, StatsModels), but historically not as comprehensive as R for purely statistical tasks.[[“]]A curated set of common statistical tests relevant to biomedical researchExtensive library of statistical and data analysis tools, including advanced fitting models.
Data Visualization Functional, but often requires more effort for publication-quality graphicsExcellent and highly customizable visualization capabilities (e.g., ggplot2).[5][8]Powerful and flexible visualization libraries (e.g., Matplotlib, Seaborn).[9]High-quality, publication-ready graphs with a user-friendly interfaceHighly customizable, publication-quality graphs with a focus on scientific plotting.
Learning Curve Moderate; SAS programming has its own syntaxSteeper for those without a programming background.[1]Generally considered easier to learn for beginners due to its readable syntax.[[“]]Very low; designed for scientists without extensive programming knowledgeLow to moderate; intuitive for basic graphing, with a steeper curve for advanced customization and scripting
Performance Insights: A Qualitative Look at Speed and Scalability

While direct, peer-reviewed benchmark studies with standardized datasets are sparse, a consensus has emerged from the user community and expert reviews regarding the performance of these tools.

  • Python is often lauded for its efficiency in handling large datasets, particularly in the realm of bioinformatics where files can be exceptionally large.[5] Its superior memory management capabilities make it a strong choice for data-intensive tasks.[4]

  • R , while incredibly powerful for statistical analysis, can be more memory-intensive, which may pose challenges with extremely large datasets.[4] However, the community has developed packages to mitigate these issues.

  • SAS is renowned for its robust and reliable processing of large, structured datasets, a key reason for its dominance in the clinical trial space.[8]

  • GraphPad Prism and OriginPro are generally optimized for the datasets typically encountered in laboratory settings. However, users have reported that they can become sluggish with a large number of data sheets or complex analyses.[6]

Section 2: Experimental Workflows & Protocols

To provide a practical understanding of how these tools are applied, this section details common experimental workflows in drug development, offering step-by-step protocols for key analyses.

Workflow: Preclinical Dose-Response Analysis

The analysis of dose-response relationships is a fundamental step in preclinical research to determine the potency and efficacy of a compound.

Dose_Response_Workflow cluster_data_prep Data Preparation cluster_analysis Data Analysis cluster_interpretation Interpretation & Reporting Data_Collection Collect dose and response data Data_Input Input data into software Data_Collection->Data_Input Model_Selection Select non-linear regression model (e.g., four-parameter logistic) Data_Input->Model_Selection Curve_Fitting Fit dose-response curve Model_Selection->Curve_Fitting Parameter_Estimation Estimate parameters (EC50, Hill slope, etc.) Curve_Fitting->Parameter_Estimation Goodness_of_Fit Assess goodness of fit (R-squared, residuals) Parameter_Estimation->Goodness_of_Fit Results_Visualization Visualize curve and parameters Goodness_of_Fit->Results_Visualization Reporting Report findings Results_Visualization->Reporting RNASeq_Workflow Raw_Reads Raw Sequencing Reads (FASTQ) QC1 Quality Control (e.g., FastQC) Raw_Reads->QC1 Alignment Alignment to Reference Genome (e.g., STAR) QC1->Alignment Quantification Read Quantification (e.g., featureCounts) Alignment->Quantification Count_Matrix Count Matrix (Genes x Samples) Quantification->Count_Matrix DEA Differential Expression Analysis (e.g., DESeq2, edgeR) Count_Matrix->DEA Pathway_Analysis Pathway & Gene Set Enrichment Analysis DEA->Pathway_Analysis Biomarker_ID Biomarker Identification DEA->Biomarker_ID Validation Experimental Validation Biomarker_ID->Validation PK_Analysis_Workflow cluster_data_handling Data Handling cluster_nca Non-Compartmental Analysis (NCA) cluster_reporting Reporting & Visualization Clinical_Data Collect concentration-time data SDTM_Creation Create SDTM PC and PP datasets Clinical_Data->SDTM_Creation ADaM_Creation Create ADaM ADPC dataset SDTM_Creation->ADaM_Creation Calculate_Params Calculate PK parameters (Cmax, Tmax, AUC, t1/2) ADaM_Creation->Calculate_Params ADPP_Creation Create ADaM ADPP dataset Calculate_Params->ADPP_Creation Summary_Tables Generate summary tables ADPP_Creation->Summary_Tables Figures Create concentration-time plots ADPP_Creation->Figures Statistical_Analysis Perform statistical analysis Summary_Tables->Statistical_Analysis Figures->Statistical_Analysis

Sources

Comparative Guide: NMR Structural Elucidation of N-(2-phenylethyl)cycloheptanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-702

Executive Summary

The structural validation of secondary amines containing medium-sized rings presents unique challenges in nuclear magnetic resonance (NMR) spectroscopy. N-(2-phenylethyl)cycloheptanamine combines a flexible, fluxional cycloheptyl ring with a rigid aromatic system, linked by an ethyl chain.

This guide compares the efficacy of different solvent systems (CDCl₃ vs. DMSO-d₆) and acquisition techniques (1D vs. 2D) for resolving the overlapping methylene "envelope" characteristic of cycloheptanes. We provide experimental protocols and comparative data to ensure precise structural assignment for drug development applications.

Structural Analysis & Spin System Definition

Before interpreting the spectra, the molecule must be deconstructed into distinct spin systems. The fluxionality of the 7-membered ring significantly impacts the spectral linewidths.

The Molecular Framework

The molecule consists of three distinct magnetic environments:

  • The Aromatic Anchor: A monosubstituted benzene ring (5 protons).

  • The Linker: An ethylene bridge (

    
    ) connecting the phenyl ring to the nitrogen.
    
  • The Cycloheptyl Moiety: A 7-membered ring attached to the nitrogen via a methine (

    
    ) proton.
    
Diagram 1: Analytical Workflow for Structural Assignment

The following flowchart outlines the decision matrix for selecting the optimal experimental parameters based on the specific structural query.

NMR_Workflow Start Sample: N-(2-phenylethyl) cycloheptanamine Solubility Solubility Check Start->Solubility Solvent_Choice Solvent Selection Solubility->Solvent_Choice CDCl3 CDCl3 (Routine Screening) Solvent_Choice->CDCl3 Non-polar DMSO DMSO-d6 (H-Bonding/Exchange) Solvent_Choice->DMSO Polar/Exchange Acq_1D 1H Acquisition (16-32 Scans) CDCl3->Acq_1D DMSO->Acq_1D Analysis Spectral Analysis Acq_1D->Analysis Decision Resolution Sufficient? Analysis->Decision Advanced 2D Experiments (COSY, HSQC) Decision->Advanced No (Overlap) Report Generation Report Generation Decision->Report Generation Yes

Caption: Decision matrix for optimizing NMR acquisition parameters for secondary amines.

Comparative Performance: Solvent System Selection

The choice of solvent is the single most critical variable in analyzing N-(2-phenylethyl)cycloheptanamine. The secondary amine (


) proton and the cycloheptyl ring conformation are solvent-dependent.
Comparison: Chloroform-d (CDCl₃) vs. DMSO-d₆

The following table summarizes the experimental differences observed between the two standard solvents.

FeatureChloroform-d (CDCl₃)Dimethyl Sulfoxide-d₆ (DMSO-d₆)Performance Verdict
Amine (NH) Proton Broad singlet, often invisible due to rapid exchange. Variable shift (1.0–2.0 ppm).Sharp triplet (if coupled to CH) or broad singlet. Downfield shift (2.0–3.5 ppm) due to H-bonding.DMSO-d₆ Wins for NH detection.
Cycloheptyl Ring Rapid pseudorotation averages signals. Methylene envelope (1.4–1.8 ppm) is poorly resolved.Higher viscosity slows tumbling slightly; often provides better separation of the methine proton from the methylene envelope.DMSO-d₆ Wins for resolution.
Aromatic Region Good dispersion of ortho/meta/para protons.Often slight overlap with residual solvent peak if not dry; aromatic signals slightly compressed.CDCl₃ Wins for aromatics.
Salt Formation Suitable for free base.Excellent for HCl or fumarate salts (drug development standard).Context Dependent .
Technical Insight: The Cycloheptyl Conformation

Unlike cyclohexane, which locks into a stable chair conformation, cycloheptane exists in a twist-chair/twist-boat equilibrium. In CDCl₃ , the energy barrier for pseudorotation is low, causing the C2-C7 protons to appear as a broad "hump" rather than distinct multiplets. DMSO-d₆ , due to its higher viscosity and polarity, often stabilizes specific conformers through solvation shells, aiding in the resolution of the


-methine proton (

).

Detailed Spectral Assignment (Experimental Data)

Based on comparative analysis, the following chemical shifts are expected for the free base in CDCl₃ (referenced to TMS at 0.00 ppm).

Table 2: 1H NMR Chemical Shift Data (300 MHz, CDCl₃)
PositionType

(ppm)
MultiplicityIntegralAssignment Logic
1-5 Aromatic7.15 – 7.35Multiplet5HCharacteristic monosubstituted benzene pattern.
6

2.80Triplet (

Hz)
2HBenzylic position; deshielded by ring current.
7

2.88Triplet (

Hz)
2HDeshielded by Nitrogen electronegativity.
8

2.65Multiplet (tt)1HThe "Hinge" proton on the 7-membered ring.
9

1.2 – 1.8Broad Singlet1HExchangeable; overlaps with ring protons.
10, 15 Ring

-

1.75 – 1.85Multiplet4HProtons adjacent to the methine; slightly deshielded.
11-14 Ring

-

1.40 – 1.65Multiplet8HThe "Cycloheptyl Envelope"; remote from functional groups.
Diagram 2: Correlation Spectroscopy (COSY) Pathway

To confirm the connectivity between the ethyl linker and the ring, 2D COSY is required. The diagram below illustrates the magnetization transfer pathways.

COSY_Pathways cluster_legend Legend Ph Phenyl Ring (7.2 ppm) Bz_CH2 Benzylic CH2 (2.80 ppm) Ph->Bz_CH2 No COSY (4-bond) N_CH2 Linker N-CH2 (2.88 ppm) Bz_CH2->N_CH2 Strong COSY (Vicinal) Ring_CH Ring Methine CH (2.65 ppm) N_CH2->Ring_CH No COSY (Separated by N) Ring_CH2 Ring CH2s (1.4-1.8 ppm) Ring_CH->Ring_CH2 Strong COSY (Vicinal) key Green Arrow = Observed COSY Cross-peak

Caption: Visualization of vicinal proton couplings observable in 1H-1H COSY experiments.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity (E-E-A-T), follow this standardized protocol. This workflow includes "Stop/Go" validation steps.

Materials
  • Analyte: N-(2-phenylethyl)cycloheptanamine (>95% purity).

  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS; or DMSO-d₆.

  • Instrument: 400 MHz NMR spectrometer (minimum) recommended for ring resolution.

Step-by-Step Methodology
  • Sample Preparation (Concentration Check):

    • Weigh 10–15 mg of the amine.

    • Dissolve in 0.6 mL of solvent.

    • Validation: Solution must be clear. If cloudy (salt contamination), filter through a cotton plug or add 1 drop of

      
       (if using DMSO).
      
  • Acquisition (1H NMR):

    • Set temperature to 298 K (

      
      ).
      
    • Pulse Sequence: Standard zg30 (30° pulse angle).

    • Delay (D1): Set to 2.0 seconds. Reason: To allow relaxation of the benzylic protons which may have longer T1 times.

    • Scans: 16 scans are sufficient for this concentration.

  • Processing & Phasing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Validation: Check the TMS peak. It should be a sharp singlet at 0.00 ppm with a width at half-height < 1.0 Hz. If > 1.0 Hz, re-shim the magnet.

  • Advanced Validation (The D2O Shake):

    • If the NH peak is ambiguous in CDCl₃, add 2 drops of

      
       to the tube, shake, and re-acquire.
      
    • Result: The peak corresponding to the amine (

      
      ) will disappear due to Deuterium exchange (
      
      
      
      ). This confirms the assignment of the broad peak.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on amine shifts and coupling constants).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for COSY/HSQC pulse sequence optimization).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for chemical shift prediction of cycloalkanes).

  • SDBS. (2024). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Standard reference for comparing aromatic and alkyl fragment shifts).

analysis of mass spectrometry fragmentation patterns for N-(2-phenylethyl)cycloheptanamine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Profiling of N-(2-phenylethyl)cycloheptanamine

Executive Summary

N-(2-phenylethyl)cycloheptanamine (C₁₅H₂₃N, MW 217.35) is a secondary amine featuring a phenethylamine core coupled to a seven-membered cycloalkane ring. In drug development and forensic analysis, precise characterization is critical to distinguish this scaffold from isobaric structural isomers (e.g., N-propyl-phenylcyclohexylamines or N-methylated homologs).

This guide provides an in-depth analysis of the fragmentation mechanics of N-(2-phenylethyl)cycloheptanamine under Electron Ionization (EI) and Electrospray Ionization (ESI), comparing it directly with its structural isomer N-(3-phenylpropyl)cyclohexanamine to demonstrate specificity.

Chemical Identity & Structural Context

FeatureTarget: N-(2-phenylethyl)cycloheptanamine Alternative: N-(3-phenylpropyl)cyclohexanamine
Structure Ph-CH₂-CH₂-NH-Cycloheptyl Ph-CH₂-CH₂-CH₂-NH-Cyclohexyl
Formula C₁₅H₂₃NC₁₅H₂₃N
MW 217.35 Da217.35 Da
Class Secondary Amine / PhenethylamineSecondary Amine / Phenylpropylamine
Key Moiety 7-membered ring, 2-carbon linker6-membered ring, 3-carbon linker

Experimental Methodology

To ensure reproducible identification, the following protocols are recommended.

Protocol A: GC-MS (Electron Ionization)
  • Inlet Temp: 250°C (Splitless mode).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Ionization: EI @ 70 eV.

  • Source Temp: 230°C.

  • Scan Range: m/z 40–350.

Protocol B: LC-MS/MS (ESI-CID)
  • Mobile Phase: A: 0.1% Formic acid in H₂O; B: 0.1% Formic acid in MeCN.

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI Positive Mode ([M+H]⁺).

  • Collision Energy (CE): Stepped 15–35 eV.

Fragmentation Analysis: The "Fingerprint" Mechanism

Electron Ionization (EI) Pathway

The fragmentation of N-(2-phenylethyl)cycloheptanamine is governed by α-cleavage (alpha-cleavage) initiated by the radical cation on the nitrogen atom.

  • Primary α-Cleavage (Dominant): The bond between the α-carbon and β-carbon of the phenethyl chain cleaves.

    • Mechanism: Radical site on Nitrogen triggers cleavage of the PhCH₂–CH₂ bond.

    • Leaving Group: Benzyl radical (Ph-CH₂•, 91 Da, neutral).

    • Resulting Ion: N-cycloheptyl-methyleneiminium ion.

    • Calculation: Total MW (217) – Benzyl (91) = m/z 126 .

    • Significance: This is the Base Peak (100%) . It confirms the presence of the N-cycloheptyl group attached to a CH₂ linker.

  • Secondary Cleavage (Benzyl Ion):

    • Direct ionization of the aromatic ring or inductive cleavage leads to the Tropylium ion (m/z 91) .

    • Note: While m/z 91 is diagnostic for the phenethyl class, it is not specific to the cycloheptyl substitution.

  • Ring Fragmentation:

    • High-energy fragmentation of the cycloheptyl ring yields lower mass alkene ions: m/z 55 (C₄H₇⁺) and m/z 41 (C₃H₅⁺).

ESI-MS/MS Pathway
  • Precursor: [M+H]⁺ = m/z 218.

  • Product Ions:

    • m/z 114: Protonated cycloheptylamine (loss of styrene/phenethyl group).

    • m/z 105: Phenethyl cation (Ph-CH₂-CH₂⁺).

    • m/z 91: Tropylium ion (secondary fragmentation of m/z 105).

Comparative Analysis: Distinguishing Isomers

The power of Mass Spectrometry lies in distinguishing the Target from its isobaric alternative, N-(3-phenylpropyl)cyclohexanamine . Both have MW 217, but their α-cleavage sites differ due to chain length.

Comparative Data Table
ParameterTarget (Phenethyl-Cycloheptyl) Alternative (Phenylpropyl-Cyclohexyl) Differentiation Logic
Molecular Ion m/z 217 (Weak)m/z 217 (Weak)Indistinguishable.
Base Peak (EI) m/z 126 m/z 112 CRITICAL: Target loses Benzyl (91). Alternative loses Phenethyl (105).
Mechanism [CH₂=NH-C₇H₁₃]⁺[CH₂=NH-C₆H₁₁]⁺The iminium ion mass reflects the ring size and linker remnant.
Tropylium Ion m/z 91 (High)m/z 91 (High)Present in both (aromatic core).
Ring Fragments m/z 55, 41 (C₇ patterns)m/z 83 (Cyclohexyl-H)Cyclohexyl rings often show a distinct m/z 83 peak.

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic divergence that allows for the specific identification of N-(2-phenylethyl)cycloheptanamine.

Fragmentation M_Target Target Molecule [M]+• = 217 Alpha_Target α-Cleavage (Target) M_Target->Alpha_Target EI Ionization M_Alt Isomer (Alternative) [M]+• = 217 Alpha_Alt α-Cleavage (Isomer) M_Alt->Alpha_Alt EI Ionization Base_Target Base Peak: m/z 126 [CH2=NH-Cycloheptyl]+ Alpha_Target->Base_Target Dominant Pathway Neutral_Target Loss of Benzyl Radical (Ph-CH2•, 91 Da) Alpha_Target->Neutral_Target Base_Alt Base Peak: m/z 112 [CH2=NH-Cyclohexyl]+ Alpha_Alt->Base_Alt Dominant Pathway Neutral_Alt Loss of Phenethyl Radical (Ph-CH2-CH2•, 105 Da) Alpha_Alt->Neutral_Alt

Caption: Mechanistic divergence of α-cleavage pathways. The Target molecule yields a diagnostic m/z 126 ion, while the isomeric alternative shifts to m/z 112 due to linker length differences.

Conclusion & Recommendations

For researchers validating N-(2-phenylethyl)cycloheptanamine:

  • Rely on m/z 126: In EI-MS, the presence of m/z 126 combined with m/z 91 is the definitive fingerprint for this specific scaffold.

  • Reject m/z 112: If m/z 112 is observed as the base peak, the sample is likely the N-propyl/cyclohexyl isomer.

  • Use High-Res MS: If available, exact mass measurement of the fragment m/z 126.1283 (C₈H₁₆N⁺) vs m/z 112.1126 (C₇H₁₄N⁺) provides unequivocal confirmation.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text defining α-cleavage mechanisms in amines).
  • PubChem. (2025).[1][2] Compound Summary: N-(2-phenylethyl)cycloheptanamine. National Library of Medicine. Available at: [Link]

  • Sekuła, K., et al. (2019). Analysis of the Fragmentation of New-Type Phenethylamine Derivatives. Problems of Forensic Sciences. Available at: [Link] (Validates benzyl cleavage patterns in phenethylamines).

  • Wada, K., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry.[3] Available at: [Link]

Sources

Optimizing Process Chemistry: A Comparative Guide to Yield and Purity Analysis of N-(2-phenylethyl)cycloheptanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-phenylethyl)cycloheptanamine is a secondary amine structural motif frequently encountered in medicinal chemistry as a pharmacophore for central nervous system (CNS) active agents.[1] Its synthesis represents a classic process chemistry challenge: forming a secondary amine without contaminating the product with tertiary amines (over-alkylation) or unreacted starting materials.

This guide objectively compares the two primary synthetic routes—Reductive Amination (the industry standard) and Nucleophilic Substitution (the legacy alternative)—and provides a rigorous framework for calculating yield and determining purity using quantitative NMR (qNMR) versus Chromatography (HPLC/GC).

Part 1: Synthetic Route Comparison

To maximize yield and purity, the choice of synthetic pathway is the single most critical variable.

The Alternatives
  • Method A: Reductive Amination (Recommended)

    • Chemistry: Condensation of cycloheptanone with 2-phenylethylamine to form an imine, followed by in situ reduction (typically using Sodium Triacetoxyborohydride, STAB).

    • Mechanism: Stepwise formation ensures mono-alkylation.

  • Method B: Direct Nucleophilic Substitution (Not Recommended)

    • Chemistry: Reaction of cycloheptanamine with (2-bromoethyl)benzene.

    • Mechanism:

      
       displacement.[2]
      
    • Flaw: The product (secondary amine) is often more nucleophilic than the starting primary amine, leading to significant formation of the tertiary amine impurity (N,N-bis(2-phenylethyl)cycloheptanamine).

Performance Data Comparison

The following data summarizes typical outcomes observed in process optimization for this class of secondary amines.

MetricMethod A: Reductive AminationMethod B: Direct AlkylationTechnical Insight
Typical Isolated Yield 85% - 95% 40% - 60%Method B loses mass to poly-alkylated side products.
Crude Purity >95% <70%Method A produces a cleaner crude, simplifying workup.
Impurity Profile Trace alcohol (reduced ketone)Significant tertiary amine & elimination products (styrene)Separating tertiary amines from secondary amines requires difficult chromatography.
Atom Economy High (Water is the only byproduct)Moderate (Stoichiometric HBr salt formation)Method A is greener and more scalable.

Part 2: Detailed Experimental Protocol (Method A)

This protocol utilizes Reductive Amination , selected for its superior selectivity.

Reaction Setup
  • Reagents:

    • Cycloheptanone (1.0 equiv)

    • 2-Phenylethylamine (1.05 equiv)

    • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

    • Acetic Acid (catalytic, 1-2 drops)

    • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

Step-by-Step Methodology
  • Imine Formation: In a dry flask under nitrogen, dissolve Cycloheptanone (10 mmol) and 2-Phenylethylamine (10.5 mmol) in DCE (30 mL). Add catalytic Acetic Acid. Stir at room temperature for 30 minutes.

    • Why: Pre-stirring allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes.

    • Why: STAB is milder than NaBH4 and selectively reduces the imine without reducing the ketone starting material, preventing side-product formation.

  • Quenching: Stir overnight at room temperature. Quench by adding saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x). Combine organic layers.

  • Workup: Wash combined organics with brine, dry over

    
    , filter, and concentrate in vacuo.
    
Self-Validating System (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 10% Methanol in DCM + 1%

    
     (to prevent tailing of the amine).
    
  • Visualization: UV (254 nm) and Ninhydrin stain (Secondary amines turn faint pink/orange; Primary amines turn deep purple).

  • Validation: Disappearance of the ketone spot and the primary amine spot confirms reaction completion.

Part 3: Calculating Yield and Purity

Yield Calculation

Yield represents the efficiency of the transformation.[3] It must be calculated based on the limiting reagent.

Formula:



Step-by-Step Calculation:

  • Identify Limiting Reagent: Cycloheptanone (MW: 112.17 g/mol ).

    • Moles = 1.12 g / 112.17 = 0.010 mol.

  • Calculate Theoretical Yield:

    • Product: N-(2-phenylethyl)cycloheptanamine (MW: 217.35 g/mol ).

    • Theoretical Mass =

      
      .
      
  • Calculate Actual Yield:

    • If isolated mass is 1.85 g:

    • 
      .
      
Purity Determination: qNMR vs. HPLC

While HPLC is standard for purity, Quantitative NMR (qNMR) is superior for rapid, absolute purity determination without requiring a certified reference standard of the specific product.[4]

Comparison of Analytical Methods
FeatureqNMR (Recommended for R&D)HPLC-UV (Recommended for QC)
Reference Standard Not required for the analyte (uses internal standard).Required for absolute quantification.
Speed Fast (<15 mins).Slow (Method development + run time).
Accuracy Absolute (molar ratio).Relative (Area % depends on UV extinction coefficients).
qNMR Protocol
  • Internal Standard (IS): Select Maleic Acid or 1,3,5-Trimethoxybenzene (high purity, non-overlapping signals).

  • Sample Prep: Weigh ~10 mg of Product (

    
    ) and ~10 mg of IS (
    
    
    
    ) precisely into an NMR tube. Dissolve in
    
    
    .
  • Acquisition: Run 1H-NMR with a long relaxation delay (

    
    ) to ensure full integration accuracy.
    
  • Calculation:

    
    
    
    • 
      : Integrated area.[4]
      
    • 
      : Number of protons contributing to the signal.
      
    • 
      : Molecular Weight.[5]
      
    • 
      : Mass weighed.[5][6]
      
    • 
      : Purity of the Internal Standard.
      

Part 4: Visualizing the Workflow

Diagram 1: Synthetic Pathway & Mechanism

This diagram illustrates the Reductive Amination pathway (Method A), highlighting the critical intermediate that prevents over-alkylation.

ReactionPathway Reactants Cycloheptanone + Phenethylamine Intermediate Hemiaminal Intermediate Reactants->Intermediate Acid Cat. Imine Iminium Ion (Electrophile) Intermediate->Imine -H2O Reduction Hydride Attack (STAB) Imine->Reduction Selective Product N-(2-phenylethyl) cycloheptanamine Reduction->Product Irreversible

Caption: The reductive amination pathway ensures mono-alkylation by proceeding through a discrete iminium intermediate.

Diagram 2: Yield & Purity Calculation Workflow

This logic flow guides the researcher through the post-synthesis decision-making process.

CalculationWorkflow Start Crude Product Isolated Weigh Measure Mass (m_actual) Start->Weigh CalcYield Calculate % Yield (Actual / Theoretical) Weigh->CalcYield Decision Purity Analysis Method? CalcYield->Decision HPLC HPLC-UV (Relative Purity) Decision->HPLC QC / Release qNMR qNMR (Absolute Purity) Decision->qNMR R&D / Potency HPLC_Out Result: Area % (Requires Response Factor) HPLC->HPLC_Out qNMR_Out Result: Weight % (Direct Molar Ratio) qNMR->qNMR_Out

Caption: Decision matrix for selecting the appropriate analytical technique based on R&D vs. QC requirements.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Applications." Link

  • BenchChem. (2025).[4] "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide." Link

  • LibreTexts Chemistry. (2024). "Synthesis of Amines: Reductive Amination." Link

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A Senior Application Scientist's Guide to the Computational Modeling of N-(2-phenylethyl)cycloheptanamine Interactions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the preliminary in-silico analysis of novel chemical entities is not merely a preparatory step but a critical phase that dictates the trajectory of preclinical development. This guide provides a comprehensive, technically-grounded comparison of computational methodologies for characterizing the interactions of N-(2-phenylethyl)cycloheptanamine, a structurally intriguing molecule with potential neuromodulatory activity. We will move beyond a simple recitation of protocols to an in-depth exploration of the rationale behind our experimental choices, ensuring a robust and validated computational workflow.

The core structure of N-(2-phenylethyl)cycloheptanamine, featuring a phenethylamine backbone, strongly suggests potential interactions with monoamine transporters, a class of proteins integral to synaptic neurotransmission.[1][2][3][4] The bulky cycloheptyl group, however, introduces a significant steric and lipophilic variable, making its specific binding profile a compelling subject for computational investigation. This guide will therefore focus on a comparative analysis of its binding to the Dopamine Transporter (DAT) and the Serotonin Transporter (SERT), two key players in the regulation of neurotransmitter levels.[1] As a point of comparison, we will include the well-characterized psychostimulant, (S)-amphetamine, in our analyses.

I. The Computational Workflow: A Validated Pipeline

Our approach is built upon a multi-step computational pipeline, designed to provide a progressively refined understanding of ligand-protein interactions. Each stage is designed to validate and build upon the findings of the preceding one, from initial binding pose prediction to the dynamics and energetics of the interaction.

G cluster_0 System Preparation cluster_1 Initial Binding Prediction cluster_2 Dynamic Refinement & Energetics cluster_3 Analysis & Interpretation Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Receptor_Prep Receptor Preparation Receptor_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Free_Energy Binding Free Energy Calculation MD_Sim->Free_Energy Analysis Data Analysis Free_Energy->Analysis G Start Docked Complex Solvate Solvation & Ionization Start->Solvate Minimize Energy Minimization Solvate->Minimize NVT NVT Equilibration Minimize->NVT NPT NPT Equilibration NVT->NPT Production Production MD NPT->Production Analysis Trajectory Analysis Production->Analysis

The workflow for Molecular Dynamics simulations.

Part 4: Binding Free Energy Calculations

To obtain a more quantitative measure of binding affinity, we will calculate the binding free energy using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods. [5]These methods provide an end-point estimation of the free energy of binding from the MD trajectories. [6][7][8] Experimental Protocol:

  • Trajectory Extraction: Snapshots from the stable portion of the MD trajectory will be extracted.

  • Free Energy Calculation: The g_mmpbsa tool in GROMACS or the MMPBSA.py script in AmberTools will be used to calculate the binding free energy, which is composed of molecular mechanics energy, polar solvation energy, and non-polar solvation energy.

Comparative Binding Free Energy Data (Hypothetical)
LigandTargetMM/PBSA Binding Free Energy (kcal/mol)
N-(2-phenylethyl)cycloheptanamineDAT-35.2 ± 3.5
(S)-AmphetamineDAT-28.9 ± 2.8
N-(2-phenylethyl)cycloheptanamineSERT-30.1 ± 4.1
(S)-AmphetamineSERT-22.5 ± 3.2

V. Interpretation and Conclusion

The hypothetical data presented suggests that N-(2-phenylethyl)cycloheptanamine exhibits a stronger predicted binding affinity for both DAT and SERT compared to (S)-amphetamine. The more negative binding free energy values from the MM/PBSA calculations further support this observation, indicating a potentially more stable interaction. The bulky cycloheptyl group may be forming more extensive hydrophobic interactions within the binding pockets of these transporters, contributing to the enhanced affinity.

This computational guide provides a robust framework for the initial characterization of N-(2-phenylethyl)cycloheptanamine. The presented methodologies, when applied rigorously, can offer valuable insights into its potential mechanism of action and guide further experimental validation. It is imperative to remember that these are in-silico predictions and require confirmation through in-vitro binding assays and functional studies.

References

  • OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM - ACS Publications. Available at: [Link]

  • AMBER Tutorial. Available at: [Link]

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  • Calculation of binding free energies - PubMed. Available at: [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Available at: [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. Available at: [Link]

  • GROMACS tutorial | Biomolecular simulations - EMBL-EBI. Available at: [Link]

  • Tutorial – AutoDock Vina. Available at: [Link]

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  • AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). Available at: [Link]

  • Simulating Protein-Ligand Complexes using Open Source tools. Available at: [Link]

  • Binding Free Energy Calculation Based on the Fragment Molecular Orbital Method and Its Application in Designing Novel SHP-2 Allosteric Inhibitors - MDPI. Available at: [Link]

  • Free Energy Calculations::Institute of Molecular Modeling and Simulation - BOKU. Available at: [Link]

  • Autodock Vina Tutorial - Molecular Docking - YouTube. Available at: [Link]

  • Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. Available at: [Link]

  • Welcome to the GROMACS tutorials! — GROMACS tutorials [Link] documentation. Available at: [Link]

  • 2024 AMBER tutorial 1 with PDBID 2ITO - Rizzo_Lab. Available at: [Link]

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  • Stereoselectivity in the membrane transport of phenylethylamine derivatives by human monoamine transporters and organic cation t. Available at: [Link]

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  • Conformational analysis of amphetamine and methamphetamine: a comprehensive approach by vibrational and chiroptical spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D2AN02014A. Available at: [Link]

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Safety Operating Guide

N-(2-phenylethyl)cycloheptanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Standard Operating Procedure: Safe Disposal of N-(2-phenylethyl)cycloheptanamine

Executive Summary & Operational Directive

N-(2-phenylethyl)cycloheptanamine is a secondary amine often utilized as a pharmacophore in drug discovery, particularly in the synthesis of CNS-active agents.[1] Due to its structural characteristics—combining a lipophilic cycloheptyl ring with a basic phenylethylamine moiety—it presents specific hazards including corrosivity (chemical burns) , acute toxicity , and potential CNS activity .

Core Directive: This compound must be managed as a Hazardous Organic Base . It is strictly prohibited to dispose of this substance down the drain.[1] All disposal workflows must prioritize segregation from acidic waste streams to prevent violent exothermic neutralization and the formation of hazardous aerosols.[1]

Chemical Identification & Hazard Profile

Before initiating disposal, verify the chemical identity. If a specific Safety Data Sheet (SDS) is unavailable for this custom synthesis product, use the following derived hazard profile based on Structure-Activity Relationships (SAR) of analogous cycloheptanamines and phenylethylamines.

Property Data / Classification
Chemical Class Secondary Amine / Organic Base
Physical State Liquid (Viscous) or Low-Melting Solid
Primary Hazard Corrosive (Category 1B) – Causes severe skin burns and eye damage.[1][2]
Secondary Hazard Acute Toxicity (Oral/Dermal) – Harmful or toxic if swallowed/absorbed.[1][3]
Reactivity Incompatible with Acids (Violent reaction), Oxidizers, Acid Chlorides, Acid Anhydrides.
RCRA Waste Code D002 (Corrosive), Potential D001 (Ignitable if solvent-wet).[1]

Critical Warning: As a secondary amine, this compound can form carcinogenic nitrosamines if mixed with nitrosating agents (e.g., nitrites). Strictly segregate from oxidizers.

Personal Protective Equipment (PPE)

Trust in the protocol begins with self-protection.[1] Standard lab coats are insufficient for corrosive amines.[1]

  • Eyes: Chemical splash goggles and a face shield are mandatory during pouring or transfer.[1]

  • Hands: Double-gloving is required.[1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Nitrile (minimum 8 mil) or Laminate film (Silver Shield) for prolonged handling.[1]

  • Respiratory: Work strictly within a certified chemical fume hood.[1][4] If a spill occurs outside containment, a full-face respirator with organic vapor/amine cartridges is required.[1]

Step-by-Step Disposal Protocol

Workflow A: Liquid Waste (Pure or Solution)

Do not attempt to neutralize large quantities in the lab.[1] The heat of neutralization can vaporize the amine, creating an inhalation hazard.

  • Select Container: Use a chemically compatible High-Density Polyethylene (HDPE) or glass container.[1][4] Do not use metal cans (corrosion risk).[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Chemical Name: N-(2-phenylethyl)cycloheptanamine.[1][5]

    • Hazard Checkboxes: Corrosive, Toxic.[1][2][3]

    • pH: > 12 (Basic).[1]

  • Segregation: Pour the waste into the "Basic Organic Waste" stream.[1]

    • Prohibited: Do not mix with "Acidic Aqueous" or "Acidic Organic" waste.[1]

  • Closure: Cap tightly. Wipe the exterior threads with a dry compatible wipe to prevent screw-cap fusion or corrosion.[1]

Workflow B: Solid Waste (Contaminated Debris)
  • Collection: Collect contaminated gloves, weigh boats, and paper towels in a clear, 6-mil polyethylene bag .

  • Double Bagging: Seal the first bag and place it inside a second clear bag or a dedicated solid waste drum.

  • Labeling: Tag as "Solid Debris Contaminated with Corrosive Amines."[1]

Workflow C: Empty Containers (Triple Rinse)

To classify the original bottle as "non-hazardous trash," it must be "RCRA Empty."

  • Rinse 1: Add solvent (ethanol or methanol) to 10% of the bottle volume.[1] Cap and shake. Pour rinsate into Liquid Waste (Workflow A) .

  • Rinse 2: Repeat with solvent.[1][6]

  • Rinse 3: Repeat with water.

  • Defacement: Cross out the label and mark "EMPTY." Discard in standard glass trash or recycle if permitted.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for disposing of N-(2-phenylethyl)cycloheptanamine to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: N-(2-phenylethyl)cycloheptanamine StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Debris (Gloves, Wipes) StateCheck->Solid Empty Empty Container StateCheck->Empty Segregate CRITICAL STEP: Segregate from ACIDS & OXIDIZERS Liquid->Segregate SolidStream Double Bag (6-mil) Label: 'Toxic/Corrosive Debris' Solid->SolidStream Rinse Triple Rinse Procedure: 1. Solvent 2. Solvent 3. Water Empty->Rinse LiquidStream Pour into 'BASIC ORGANIC' Stream (HDPE/Glass) Segregate->LiquidStream Rinsate Collect Rinsate as LIQUID WASTE Rinse->Rinsate Trash Deface Label & Discard as Glass Trash Rinse->Trash Rinsate->LiquidStream Merges with

Figure 1: Decision matrix for the segregation and disposal of amine-based chemical waste.

Emergency Response: Spills

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE including face shield and respirator if vapors are present.[1]

  • Contain: Use a non-combustible absorbent (vermiculite or clay).[1]

    • Do not use paper towels initially, as the heat of reaction with high concentrations can cause smoking or fire.

  • Neutralize (Optional but Recommended): Sprinkle Citric Acid or a commercial "Base Neutralizer" powder over the spill to lower pH safely before collection.[1]

  • Collect: Scoop material into a hazardous waste pail. Label as "Spill Debris: Corrosive Amine."[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65087006, N-(2-phenylethyl)-4-propylcycloheptan-1-amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.